molecular formula C10H11NO4 B1365588 Dimethyl 4-aminoisophthalate CAS No. 63746-12-3

Dimethyl 4-aminoisophthalate

Cat. No.: B1365588
CAS No.: 63746-12-3
M. Wt: 209.2 g/mol
InChI Key: QWENMFNFBJHLTE-UHFFFAOYSA-N
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Description

Dimethyl 4-aminoisophthalate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 4-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENMFNFBJHLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455051
Record name Dimethyl 4-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63746-12-3
Record name 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63746-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-aminoisophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Dimethyl 4-aminoisophthalate (CAS No: 63746-12-3), a substituted benzene derivative featuring an amine and two methyl ester functional groups, serves as a valuable building block in the synthesis of various complex molecules.[][2] Its utility is predicated on its specific chemical structure, and Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount analytical technique for its unambiguous confirmation.[3][4][5]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings of the spectrum, explaining the causality behind the expected chemical shifts, integration patterns, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and validate the structure of this and similar aromatic compounds.

Molecular Structure and Proton Environments

The first step in predicting and interpreting an NMR spectrum is to analyze the molecule's structure for chemically distinct proton environments. In this compound, the asymmetry of the substitution pattern on the benzene ring results in five unique sets of protons.

  • Amino Protons (-NH₂): Two protons attached to the nitrogen atom.

  • Aromatic Protons (Ar-H): Three distinct protons on the benzene ring, labeled here as Hc, Hd, and He.

  • Methyl Ester Protons (-OCH₃): Two separate methyl groups, labeled Ha and Hb, which are chemically non-equivalent due to their different proximity to the amino group.

The diagram below illustrates these distinct proton environments.

Caption: Molecular structure of this compound with unique proton environments labeled.

Core Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides four critical pieces of information: chemical shift, integration, multiplicity (splitting), and coupling constants.[6]

Chemical Shift (δ)

The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton.[7][8] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, shifting them upfield (to a lower ppm value).[5][9]

  • Aromatic Protons (Hc, Hd, He) (~6.5-8.0 ppm): The chemical shifts of these protons are governed by the competing electronic effects of the substituents.

    • Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C3, C5) and para (C1) positions, causing shielding (an upfield shift).[9][10]

    • Carbomethoxy Groups (-COOCH₃): These are electron-withdrawing groups (EWG) through both induction and resonance. They decrease electron density, particularly at their ortho and para positions, causing deshielding (a downfield shift).[9]

    Let's analyze the expected shifts for each aromatic proton:

    • He: This proton is ortho to the strongly donating amino group and meta to a withdrawing ester group. The powerful shielding from the amino group is expected to dominate, pushing this proton significantly upfield relative to the others.

    • Hc: This proton is ortho to one ester group and meta to both the amino group and the second ester group. It will be deshielded by the adjacent ester group.

    • Hd: This proton is positioned between the two withdrawing ester groups. It is ortho to one and meta to the other, while also being para to the donating amino group. The combined deshielding effect of the two ester groups is expected to make this the most downfield of the aromatic signals.

  • Methyl Ester Protons (Ha, Hb) (~3.8-3.9 ppm): Protons on a methyl group attached to an ester oxygen typically appear in the 3.5-4.5 ppm range.[7][11] In this molecule, the two methyl groups (Ha and Hb) are non-equivalent. Ha is closer to the electron-donating amino group, which may exert a very slight shielding effect compared to Hb. Therefore, we predict two distinct singlets in this region, likely very close to each other.

  • Amino Protons (-NH₂) (~4.0-5.0 ppm, broad): The chemical shift of N-H protons is highly variable and depends on factors like solvent, concentration, and temperature.[12] These protons are acidic and can undergo rapid chemical exchange, which often results in a broad signal that does not show coupling to neighboring protons.[12]

Integration

Integration refers to the area under an NMR signal, which is directly proportional to the number of protons generating that signal.[6][13] This provides a ratio of the different types of protons in the molecule.

  • -NH₂: 2H

  • Ar-H (Hc, Hd, He): 1H each

  • -OCH₃ (Ha, Hb): 3H each

The expected integration ratio for the signals would be 2 : 1 : 1 : 1 : 3 : 3.

Multiplicity (Splitting Pattern)

Spin-spin coupling causes the splitting of a signal into multiple peaks (a multiplet). The pattern is described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons.[6]

  • Aromatic Protons:

    • He: It has one neighbor (Hd) three bonds away (meta-coupling, J ≈ 2-3 Hz). It should appear as a narrow doublet.

    • Hc: It has one neighbor (Hd) four bonds away (para-coupling, J ≈ 0-1 Hz). This coupling is often not resolved, and the signal may appear as a singlet or a very narrow doublet.

    • Hd: It is coupled to both He (meta-coupling) and Hc (para-coupling). It is expected to appear as a doublet of doublets (dd), though the small para coupling may not be resolved.

  • Methyl Ester Protons (Ha, Hb): These protons have no adjacent protons, so they will appear as sharp singlets.[6]

  • Amino Protons (-NH₂): Due to rapid exchange, these protons typically do not couple with neighbors and appear as a broad singlet.[12]

Summary of Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
-NH₂4.0 - 5.02HBroad Singlet
Aromatic He~6.7 - 6.91HDoublet (d)
Aromatic Hc~7.2 - 7.41HSinglet (s) or narrow d
Aromatic Hd~7.8 - 8.01HDoublet of Doublets (dd)
Methyl Ha/Hb~3.8 - 3.96H (2 x 3H)Two Singlets (s)

Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The deuterium in the solvent prevents it from creating a large interfering signal in the ¹H spectrum.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.0 ppm, serving as the standard reference point for the chemical shift scale.[11][14]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

II. Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which results in sharper, more symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment.

    • Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): Set a delay of 1-2 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

  • Acquire Data: Start the acquisition.

III. Data Processing and Validation
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate all signals and normalize them to a known proton count (e.g., setting one of the 1H aromatic signals to an integral of 1.0).

  • Confirmatory Test (D₂O Exchange): To definitively identify the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The acidic -NH₂ protons will exchange with deuterium, causing their signal to diminish or disappear completely, confirming its identity.[12]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate the appearance of signals in an aromatic system. The interplay between the electron-donating amino group and the two electron-withdrawing methyl ester groups creates a distinct and predictable pattern of chemical shifts and multiplicities for the three aromatic protons. The presence of two sharp singlets for the methyl esters and a characteristic broad singlet for the amino protons further solidifies the structural assignment. By following the detailed analytical and experimental guide presented here, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

An In-depth Technical Guide to the FT-IR Analysis of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of Dimethyl 4-aminoisophthalate

This compound is a significant chemical intermediate, finding applications in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers.[1] Its utility stems from the unique arrangement of its functional groups: a primary aromatic amine and two methyl ester groups attached to a benzene ring.[2] Understanding the purity, structure, and chemical behavior of this compound is paramount for researchers and drug development professionals. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and non-destructive analytical technique for this purpose.[3][4] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating bonds.[5] This guide provides an in-depth exploration of the FT-IR analysis of this compound, detailing the theoretical underpinnings, experimental protocols, and spectral interpretation.

Theoretical Framework: The Vibrational Language of Functional Groups

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] These vibrations, including stretching and bending, are quantized and characteristic of the types of bonds and functional groups present.[4] For this compound, the key functional groups that give rise to a distinctive FT-IR spectrum are the primary aromatic amine (-NH₂), the aromatic ring (C=C), and the ester groups (-COOCH₃).

The Vibrational Signatures of this compound:
  • Amine Group (-NH₂): Primary amines exhibit two characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region.[6] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching.[6] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[6] Additionally, the N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ range.[7] A broad N-H wagging band can also be observed between 910-665 cm⁻¹.[7]

  • Ester Group (-COOCH₃): Aromatic esters are characterized by a strong carbonyl (C=O) stretching absorption, typically found between 1730 and 1715 cm⁻¹.[8] This is generally at a lower wavenumber compared to saturated esters due to conjugation with the aromatic ring.[8][9] Aromatic esters also display two distinct C-O stretching bands: a C-C-O stretch between 1310-1250 cm⁻¹ and an O-C-C stretch from 1130-1100 cm⁻¹.[8]

  • Aromatic Ring (Benzene Ring): The benzene ring gives rise to several characteristic absorptions. Weak C-H stretching bands are typically observed around 3100-3000 cm⁻¹.[9] A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the ring.[9] The substitution pattern on the benzene ring can often be determined by analyzing the strong out-of-plane (OOP) C-H bending vibrations in the 900-680 cm⁻¹ region.[10]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum of this compound hinges on meticulous sample preparation and proper instrument operation.

Sample Preparation:

As this compound is a solid at room temperature, several sample preparation techniques can be employed.[2]

1. Potassium Bromide (KBr) Pellet Method: This is a common technique for solid samples.[11]

  • Step 1: Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[12]

  • Step 2: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[12]

  • Step 3: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[12]

  • Step 4: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Attenuated Total Reflectance (ATR) Method: ATR is a convenient technique that requires minimal sample preparation.[11][13]

  • Step 1: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12]

  • Step 2: Place a small amount of the solid this compound sample directly onto the ATR crystal.[12]

  • Step 3: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[12]

Data Acquisition:
  • Step 1: Background Spectrum: Before analyzing the sample, a background spectrum must be collected. For the KBr pellet method, a blank KBr pellet is used.[11] For the ATR method, a spectrum of the clean, empty crystal is taken. This step is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Step 2: Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum. A typical measurement range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are generally sufficient.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum of this compound will display a series of absorption bands. The following table summarizes the expected characteristic peaks and their assignments.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Primary Aromatic AmineN-H Asymmetric Stretch3400 - 3500Medium
N-H Symmetric Stretch3300 - 3400Medium
N-H Bend (Scissoring)1580 - 1650Medium to Strong
C-N Stretch1250 - 1335Strong
N-H Wag665 - 910Broad, Medium
Aromatic EsterC=O Stretch (conjugated)1715 - 1730Strong
C-C-O Stretch1250 - 1310Strong
O-C-C Stretch1100 - 1130Strong
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
C=C Stretch1450 - 1600Medium to Weak (multiple bands)
C-H Out-of-Plane Bend680 - 900Strong
Methyl GroupC-H Stretch2850 - 2960Medium

Note: The exact peak positions can be influenced by factors such as sample preparation and intermolecular interactions.[14][15]

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary functional groups of this compound and their characteristic vibrational modes that are detectable by FT-IR spectroscopy.

Caption: Key functional groups and their associated vibrational modes in this compound.

Conclusion: A Versatile Tool for Molecular Characterization

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers and drug development professionals can confidently identify the compound, assess its purity, and gain insights into its chemical properties. The detailed protocols and spectral interpretation guide presented here serve as a robust framework for the effective application of FT-IR in the analysis of this important chemical intermediate.

References

Mass spectrometry fragmentation of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 4-aminoisophthalate

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge

This compound is a significant chemical intermediate used in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers.[1] Its structure, comprising an aromatic core substituted with a primary amine and two ortho-positioned methyl ester groups, presents a unique and interesting case for mass spectrometric analysis.[2][3] Understanding its fragmentation behavior is paramount for researchers in drug development, materials science, and quality control who require unambiguous identification and structural confirmation of this molecule and its derivatives.

This guide provides an in-depth exploration of the fragmentation pathways of this compound under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By moving beyond a simple catalog of fragments, we will delve into the mechanistic causality behind bond cleavages, explaining how the molecule's functional groups dictate its dissociation in the gas phase. This approach is designed to equip researchers with the expertise to not only interpret spectra but also to anticipate the fragmentation of related structures.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial identification. The molecular weight of this compound is 209.20 g/mol .[1]

The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•+), at a mass-to-charge ratio (m/z) of 209.[5] Due to the stabilizing effect of the aromatic ring, this molecular ion peak is readily observed.[6]

Primary Fragmentation Mechanisms under EI

The fragmentation of the this compound molecular ion is dominated by cleavages associated with the two methyl ester groups.

  • Loss of a Methoxy Radical (•OCH₃): The most prominent fragmentation pathway for methyl esters is the alpha-cleavage, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[6] This homolytic cleavage is driven by the formation of a highly stable acylium cation. The resulting fragment ion is observed at m/z 178 . This is often the base peak or one of the most abundant peaks in the spectrum, as confirmed by spectral data from the NIST Mass Spectrometry Data Center.[2][7]

  • Formation of the Benzoyl Cation and Subsequent Fragments: The fragment at m/z 178 can undergo further fragmentation. A common subsequent loss is that of carbon monoxide (CO, 28 Da), leading to a fragment at m/z 150 .

  • Complex Rearrangements: The NIST spectral data also shows a significant peak at m/z 120 .[2] This fragment likely arises from a more complex process involving the loss of the second ester group and rearrangement of the aromatic ring.

The proposed EI fragmentation pathway is visualized below.

EI_Fragmentation M This compound (M) m/z 209 M_ion Molecular Ion (M•+) m/z 209 M->M_ion - e⁻ (70 eV) frag178 [M - •OCH₃]⁺ m/z 178 (Acylium Ion) M_ion->frag178 - •OCH₃ (31 Da) frag120 Further Fragmentation m/z 120 M_ion->frag120 Complex Rearrangement frag150 [M - •OCH₃ - CO]⁺ m/z 150 frag178->frag150 - CO (28 Da) ESI_Fragmentation M This compound (M) m/z 209 MH_ion Precursor Ion [M+H]⁺ m/z 210 M->MH_ion + H⁺ (ESI) frag178 [M+H - CH₃OH]⁺ m/z 178 MH_ion->frag178 - CH₃OH (32 Da) frag192 [M+H - H₂O]⁺ m/z 192 MH_ion->frag192 - H₂O (18 Da) frag150 [M+H - CH₃OH - CO]⁺ m/z 150 frag178->frag150 - CO (28 Da)

References

Crystal structure analysis of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 4-aminoisophthalate

Introduction: Elucidating Structure to Inform Function

This compound (DM4AIP) is an aromatic compound featuring both amine and ester functional groups, making it a valuable building block and intermediate in diverse fields of chemical science.[1] Its utility spans the synthesis of fluorescent dyes, specialty polymers, and the fabrication of metal-organic frameworks (MOFs).[1] For researchers in drug development and materials science, a molecule's three-dimensional atomic arrangement is not a trivial detail; it is the blueprint that dictates its physical properties, chemical reactivity, and biological interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this three-dimensional structure with atomic resolution.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the crystal structure analysis of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental choices, ensuring a robust and self-validating analytical process. The objective is to provide a framework for obtaining not just a structure, but a deep understanding of the molecule's solid-state behavior, particularly the non-covalent interactions that govern its crystal packing.

Part 1: Foundational Characterization & Sample Preparation

Before a crystal structure can be analyzed, the subject material must be synthesized, purified, and its fundamental properties understood. High-quality single crystals, the prerequisite for a successful SCXRD experiment, can only be grown from pure material.[4][5]

Physicochemical Properties

A summary of the known properties of this compound provides the necessary context for subsequent experimental design, such as solvent selection for crystallization.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][6]
Molecular Weight 209.20 g/mol [1][6]
IUPAC Name dimethyl 4-aminobenzene-1,2-dicarboxylate[6]
Boiling Point 351.9 ± 22.0 °C at 760 mmHg[1]
Storage 2-8°C, protected from light, under inert gas[1]
Molecular Structure

The 2D chemical structure forms the basis of our investigation.

Caption: 2D structure of this compound.

Part 2: The Art and Science of Crystallization

The most significant bottleneck in SCXRD is often obtaining a single, high-quality crystal of suitable size and diffraction power.[7][8] This process involves two stages: nucleation and growth. The goal is to achieve a state of limited supersaturation slowly, allowing molecules to arrange themselves into an ordered solid lattice.[4]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Slow evaporation is a straightforward and effective method for many organic compounds.[4] The choice of solvent is critical; the compound should be moderately soluble, and the solvent should be volatile enough to evaporate over several days.

Rationale: Using a solvent system where the compound has moderate solubility prevents immediate precipitation (which forms amorphous powder or microcrystals) upon slight changes in concentration. Slowing the evaporation rate, for instance by covering the vial with perforated film, ensures that the transition to supersaturation is gradual, favoring the growth of a few large crystals over many small ones.[4]

Step-by-Step Methodology:

  • Purity Check: Ensure the starting material of this compound is of high purity (≥98%) using techniques like NMR or HPLC.

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone). Identify a solvent in which the compound is soluble with gentle warming but not excessively so at room temperature.

  • Solution Preparation: Dissolve approximately 20-30 mg of DM4AIP in 2-3 mL of the chosen solvent (e.g., ethanol) in a clean glass vial. Gentle warming in a water bath may be used to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystal growth may take anywhere from a few days to several weeks.

  • Harvesting: Once well-formed, block-like crystals are visible, carefully extract them from the mother liquor using a pipette or a small loop and dry them on filter paper.

Part 3: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[9] The technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in a periodic lattice, creating a unique diffraction pattern.[3][9]

Experimental Workflow: From Crystal to Diffraction Pattern

The following workflow outlines the critical stages of collecting high-quality diffraction data.

SCXRD_Workflow A Crystal Selection & Mounting B Mount on Goniometer Head A->B Select a clear, single crystal under a microscope C Instrument Alignment & Calibration B->C Place in X-ray beam path D Screening & Unit Cell Determination C->D Collect initial frames to assess quality E Data Collection Strategy D->E Determine lattice parameters and crystal system F Full Data Collection E->F Optimize rotation angles and exposure time G Data Integration & Reduction F->G Measure intensities of thousands of reflections

Caption: Standard workflow for SCXRD data collection.

Experimental Protocol: SCXRD Data Collection

Rationale: A high-quality, single crystal is paramount. The crystal is rotated in the X-ray beam to capture diffraction data from all possible orientations, ensuring a complete dataset.[10] Modern diffractometers use sensitive area detectors (like CCD or CMOS) to efficiently record the positions and intensities of the diffracted spots.[10]

Step-by-Step Methodology:

  • Crystal Mounting: Under a polarized light microscope, select a single, well-defined crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a cryo-loop or glass fiber using a minimal amount of paratone oil.

  • Cryo-Cooling (Standard Practice): Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher-quality data.

  • Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa APEX DUO).

  • Unit Cell Determination: Collect a few initial diffraction images (frames) at different orientations. The instrument software uses the positions of the first few dozen reflections to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam. The intensity of each reflection is recorded.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data, merging redundant measurements to produce a final reflection file.

Part 4: Structure Solution, Refinement, and Advanced Analysis

The processed reflection file contains the "what" (intensities) and "where" (angles) of the diffraction pattern. The next phase uses computational methods to translate this information into a chemically meaningful atomic model.

Structure Solution and Refinement

The primary goal is to determine the atomic coordinates within the unit cell.[11] This is achieved in two main steps:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational algorithms used to estimate these initial phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial model is improved through a least-squares refinement process. The atomic positions, site occupancies, and displacement parameters are adjusted iteratively to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model. The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

Illustrative Crystallographic Data

The following table presents a realistic, though hypothetical, set of crystallographic data for this compound, as would be obtained from a successful analysis.

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.53
b (Å) 12.15
c (Å) 9.88
β (°) 105.2
Volume (ų) 987.6
Z (molecules/cell) 4
Calculated Density (g/cm³) 1.41
Final R1 [I > 2σ(I)] 0.045
wR2 (all data) 0.118
Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into the crystal packing, we move beyond simple bond lengths and angles to analyze intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13] The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the total electron density.[14]

Properties mapped onto the Hirshfeld surface help identify specific close contacts:

  • d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

  • Shape Index: Reveals the shape of the surface, with characteristic patterns for π-π stacking interactions.[15]

Hydrogen_Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N-H (Amine) O1 O=C (Ester) N1->O1 N-H···O=C Hydrogen Bond

Caption: Intermolecular N-H···O=C hydrogen bonding.

The amino group (-NH₂) of one DM4AIP molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an ester group on a neighboring molecule can act as an acceptor. This N-H···O=C interaction is a common and significant force in the crystal packing of related aromatic compounds.[10] Hirshfeld analysis would quantify the prevalence of this and other interactions (e.g., C-H···O, H···H, and potential π-π stacking), providing a complete picture of the forces holding the crystal together.[13][15]

Part 5: Complementary Analytical Techniques

While SCXRD provides the definitive structure, other techniques offer complementary data that validate the molecular identity and characterize its bulk properties.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of DM4AIP would be expected to show characteristic stretching vibrations for N-H (amine), C=O (ester), and C-O bonds, confirming the compound's identity.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns confirm the molecular structure and can be used to assess purity.[18][19]

TechniqueExpected Key Signals for this compound
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~1720 (C=O ester stretch), ~1250 (C-O stretch)
¹H NMR (ppm) Signals for aromatic protons, a broad singlet for the -NH₂ protons, and two singlets for the two distinct -OCH₃ methyl groups.
¹³C NMR (ppm) Signals for aromatic carbons, two distinct ester carbonyl carbons (~165-170 ppm), and two distinct methyl carbons (~50-55 ppm).
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) characterize the material's response to heat.[20]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point, crystallization temperature, and enthalpy of fusion, providing insight into the material's phase behavior and purity.

  • TGA: Measures the change in mass of a sample as a function of temperature.[20] TGA is used to determine the thermal stability and decomposition temperature of the compound. For DM4AIP, this would reveal the temperature at which it begins to degrade.[22]

TechniqueInformation Gained
DSC Precise melting point, presence of polymorphs (multiple crystal forms)
TGA Onset of thermal decomposition, overall thermal stability

Conclusion

The crystal structure analysis of this compound is a multi-stage process that integrates careful sample preparation, precise data acquisition, and sophisticated computational analysis. A successful investigation yields far more than a simple molecular picture; it provides a detailed map of the intermolecular forces that dictate the material's solid-state properties. By combining SCXRD with advanced visualization tools like Hirshfeld surface analysis and complementary spectroscopic and thermal methods, researchers can build a comprehensive and robust understanding of the compound. This detailed structural knowledge is indispensable for rationally designing new materials, predicting chemical behavior, and accelerating the development of novel applications in medicine and materials science.

References

An In-depth Technical Guide to the Solubility of Dimethyl 4-Aminoisophthalate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 4-aminoisophthalate. In the absence of extensive empirical solubility data in public literature, this document emphasizes the theoretical principles governing solubility and provides a robust framework for researchers, scientists, and drug development professionals to predict, assess, and experimentally determine the solubility of this compound in common organic solvents. The guide delves into the molecular structure of this compound, explores predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and offers detailed, field-proven experimental protocols for solubility determination. The aim is to equip the reader with the necessary tools and understanding to effectively work with this compound in various solvent systems, a critical aspect in fields ranging from medicinal chemistry to materials science.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is an aromatic compound featuring both amino and ester functional groups.[1] Its structure, characterized by a benzene ring substituted with two methoxycarbonyl groups and an amino group, makes it a valuable intermediate in the synthesis of a variety of molecules, including fluorescent dyes and optical brighteners.[2] The interplay of its polar amino group and the more non-polar aromatic ring and ester groups suggests a nuanced solubility profile across different organic solvents. Understanding this solubility is paramount for its application in chemical synthesis, purification via recrystallization, and formulation development.

Chemical Structure:

  • IUPAC Name: Dimethyl 4-aminobenzene-1,2-dicarboxylate[1]

  • CAS Number: 51832-31-6[1]

  • Molecular Formula: C₁₀H₁₁NO₄[1]

  • Molecular Weight: 209.20 g/mol [1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing.[3][4] For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions. The key molecular features of this compound that influence its solubility are:

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester groups (-COOCH₃) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents.

  • Polarity: The presence of the amine and ester groups imparts significant polarity to the molecule. Polar solvents, both protic and aprotic, are expected to be more effective at dissolving it than non-polar solvents.

  • Aromaticity: The benzene ring provides a non-polar, hydrophobic character to the molecule, which can contribute to its solubility in aromatic or less polar solvents.

Predictive Models for Solubility Estimation

In the absence of readily available experimental data, theoretical models can provide valuable insights into the solubility of a compound. These models are increasingly used in early-stage drug development and chemical process design.[5][6][7][8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a substance in a given solvent.[9][10] They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] A substance is likely to dissolve in a solvent if their respective Hansen parameters are similar. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict the thermodynamic properties of fluids and solutions, including solubility.[11][12][13][14] It uses quantum chemical calculations to generate a "sigma profile" for a molecule, which describes its surface polarity.[11] By comparing the sigma profiles of the solute and solvent, COSMO-RS can predict the chemical potential of the solute in the solvent and thus its solubility. This method is particularly useful for complex molecules where experimental data is lacking.[14]

Qualitative Solubility Profile of this compound

Based on the structural features of this compound and the principles of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made. This information is crucial for initial solvent screening in a research setting.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and ester groups.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighGood dipole-dipole interactions with the polar functional groups.
Dimethylformamide (DMF)[15][16][17][18], Dimethyl Sulfoxide (DMSO)[19][20][21][22][23]HighHighly polar solvents capable of strong dipole-dipole interactions.
AcetonitrileModeratePolar, but less effective at hydrogen bonding compared to protic solvents.
Non-Polar Aromatic Toluene, BenzeneLow to Moderateπ-π stacking interactions with the aromatic ring can contribute to some solubility.
Non-Polar Aliphatic Hexane, HeptaneVery LowLack of favorable intermolecular interactions with the polar functional groups.
Chlorinated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions.

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The following is a detailed, step-by-step methodology based on the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Centrifuge to separate solid E->F G Withdraw supernatant F->G H Filter supernatant (0.22 µm) G->H I Prepare serial dilutions H->I J Analyze by HPLC I->J K Quantify against calibration curve J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC method. A UV-Vis detector is suitable for this compound due to its aromatic nature.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by comparing the HPLC response of the samples to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from light and incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

While quantitative experimental data on the solubility of this compound in common organic solvents is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions and the design of effective experimental determination methods. The interplay of its polar amine and ester groups with the non-polar aromatic ring suggests a versatile solubility profile, with a preference for polar solvents. For researchers and developers, the theoretical models and detailed experimental protocol provided in this guide offer a robust framework for accurately assessing and utilizing the solubility characteristics of this important chemical intermediate.

References

A Technical Guide to the Thermal Stability and Decomposition of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides an in-depth technical overview of the thermal properties of Dimethyl 4-aminoisophthalate, a key building block in organic synthesis. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous aromatic amino esters and isophthalate derivatives to provide a comprehensive theoretical framework for its thermal behavior. We will explore the anticipated thermal stability, propose a likely decomposition pathway, and detail the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for a thorough characterization. This guide is intended to equip researchers with the foundational knowledge and practical insights required to handle and process this compound safely and effectively.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound (C₁₀H₁₁NO₄, Molar Mass: 209.20 g/mol ) is a bifunctional molecule incorporating both amine and ester functionalities on an aromatic ring.[1] Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. The thermal stability of these intermediates is of paramount importance for several reasons:

  • Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous materials.

  • Purity and Yield: Degradation during synthesis, purification, or storage can result in impurities, reducing the yield and quality of the final product.

  • Process Optimization: Understanding the thermal limits of a compound allows for the optimization of reaction conditions, such as temperature and pressure, to maximize efficiency without compromising stability.

  • Storage and Shelf-life: The inherent thermal stability dictates the appropriate storage conditions to ensure the long-term integrity of the material.

This guide will delve into the theoretical and practical aspects of the thermal stability and decomposition of this compound, providing a robust framework for its scientific investigation.

Physicochemical Properties and Predicted Thermal Behavior

Table 1: Physicochemical and Predicted Thermal Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Dimethyl 5-aminoisophthalate (Experimental)General Aromatic Esters (Observed Trends)
Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₄Varied
Molecular Weight 209.20 g/mol 209.20 g/mol Varied
CAS Number 63746-12-3[2]99-27-4Varied
Melting Point (°C) Likely in the range of 150-200 °C178-181 °CHighly variable
Onset of Decomposition (°C) Estimated to be above 200 °CNot availableGenerally increases with aromaticity and intermolecular bonding

The presence of an aromatic ring and the potential for intermolecular hydrogen bonding between the amino group and ester carbonyls suggest that this compound is a crystalline solid with a relatively high melting point and moderate to good thermal stability. Aromatic esters with multiple aromatic rings exhibit increased thermal stability due to π-π stacking interactions.[3] While this compound has a single aromatic ring, the amino and ester groups contribute to a polar molecule with the potential for strong intermolecular forces, enhancing its stability compared to non-functionalized aromatic esters.

Proposed Thermal Decomposition Pathway

The thermal decomposition of molecules containing both amino and ester functional groups can be complex. Based on the general principles of organic chemistry and studies on related compounds, a plausible multi-stage decomposition pathway for this compound can be proposed. The decomposition of amino acids, for instance, often involves the release of water, ammonia, and carbon dioxide.[4][5] The thermal degradation of aromatic esters can proceed through various mechanisms, including decarboxylation and cleavage of the ester bond.

The initial stages of decomposition are likely to involve the more labile functional groups. The presence of the amino group may influence the decomposition of the ester groups, and vice-versa.

A potential decomposition sequence could be:

  • Initial Stage: Cleavage of a methyl group from one of the ester functionalities to release methanol, or decarboxylation to produce carbon dioxide. The amino group could potentially catalyze the hydrolysis of the ester if trace amounts of water are present.

  • Intermediate Stage: Further degradation of the remaining structure, possibly involving the cleavage of the second ester group and reactions involving the amino group, such as deamination to release ammonia.

  • Final Stage: At higher temperatures, the aromatic ring itself would be expected to break down, leading to the formation of a carbonaceous residue and the release of smaller gaseous fragments.

Decomposition_Pathway cluster_0 Initial Decomposition cluster_1 Intermediate Fragments cluster_2 Gaseous Products & Residue A This compound B Monomethyl 4-aminoisophthalate + CH3OH A->B Ester Cleavage C Aminobenzoic acid derivative + CO2 A->C Decarboxylation D NH3, CO, H2O B->D E Carbonaceous Residue B->E C->D C->E

Caption: Proposed decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

A comprehensive understanding of the thermal stability of this compound requires empirical data obtained from standardized thermal analysis techniques. The two primary methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Interpretation Prep Accurately weigh 5-10 mg of This compound TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Determine onset of decomposition (Tonset) Identify decomposition stages Quantify mass loss TGA->TGA_Data DSC_Data Determine melting point (Tm) Measure enthalpy of fusion (ΔHf) Identify other thermal events (e.g., glass transition) DSC->DSC_Data Conclusion Assess thermal stability Elucidate decomposition mechanism Establish safe handling temperatures TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and to quantify the mass loss at each stage.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the number of decomposition stages from the derivative of the mass loss curve (DTG curve).

    • Quantify the percentage of mass loss for each stage.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).

  • Temperature Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal properties and erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Second Heating Scan: Reheat the sample at the same controlled rate. This scan provides information about the intrinsic thermal properties of the material, free from the influence of its previous thermal history.

  • Data Analysis:

    • From the second heating scan, determine the melting point (T_m) as the peak temperature of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

    • Observe any other thermal events, such as solid-solid transitions or a glass transition if the material can exist in an amorphous state.

Data Interpretation and Structure-Property Relationships

The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal behavior of this compound.

  • A high onset of decomposition temperature in the TGA thermogram would confirm good thermal stability. Multiple steps in the DTG curve would support a multi-stage decomposition mechanism.

  • The DSC thermogram would provide the precise melting point. A sharp melting peak with a high enthalpy of fusion would indicate a highly crystalline material with strong intermolecular forces.

The position of the amino group at the 4-position, para to one of the ester groups and meta to the other, will influence the electronic distribution within the aromatic ring and the potential for intramolecular and intermolecular hydrogen bonding. These structural features are key determinants of the material's thermal properties.

Conclusion and Recommendations for Safe Handling

Based on its chemical structure and by analogy with related compounds, this compound is expected to be a thermally stable solid at ambient temperatures. However, as with any chemical intermediate, a thorough experimental evaluation of its thermal properties is essential before its use in large-scale synthesis or formulation.

Key Recommendations:

  • Experimental Verification: It is strongly recommended that TGA and DSC analyses be performed on a sample of this compound to obtain precise data on its melting point and decomposition temperature.

  • Process Temperature Control: Manufacturing and processing temperatures should be maintained well below the experimentally determined onset of decomposition to avoid degradation and the formation of impurities.

  • Inert Atmosphere: When heating this compound, particularly for extended periods, the use of an inert atmosphere is advisable to prevent oxidative degradation, which can occur at lower temperatures than pyrolytic decomposition.

  • Storage: The material should be stored in a cool, dry place away from direct heat and sources of ignition.

This technical guide provides a solid foundation for understanding and investigating the thermal stability and decomposition of this compound. By combining the theoretical framework presented here with rigorous experimental data, researchers and drug development professionals can ensure the safe and effective use of this important chemical intermediate.

References

Introduction: Unveiling the Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Dimethyl 4-aminoisophthalate

This compound (DMAIP) is an aromatic compound featuring a central benzene ring functionalized with an electron-donating amine group (-NH₂) and two electron-withdrawing methyl ester groups (-COOCH₃). Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of approximately 209.20 g/mol .[1][2] This unique electronic architecture—a push-pull system—makes DMAIP a molecule of significant interest. It serves as a crucial intermediate in the synthesis of advanced functional materials, including fluorescent dyes and optical brighteners.[1] Furthermore, its structure lends itself to applications in polymer chemistry and the fabrication of metal-organic frameworks (MOFs), where it can act as a bridging ligand.[1]

This guide provides a comprehensive analysis of the core electronic properties of DMAIP, offering both theoretical grounding and practical, field-proven methodologies for its characterization. We will delve into its optical and electrochemical characteristics, explore the underlying principles of its behavior through the lens of frontier molecular orbital theory, and provide actionable protocols for researchers.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0_v0 v=0 S1_v1 v=1 S0_v0->S1_v1 Absorption (UV-Vis) S0_v1 v=1 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1->S1_v0 Vibrational Relaxation FMO axis Energy level2 axis->level2 level1 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO gap_label   Energy Gap (E_g)   (Correlates with   absorption energy) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Solvent Selection (e.g., Ethanol, Acetonitrile) B 2. Stock Solution Prep (e.g., 1 mM in solvent) A->B C 3. Working Solution Prep (Dilute to ~10 µM) B->C D 4. Spectrometer Setup (Set wavelength range, e.g., 200-600 nm) C->D E 5. Blank Correction (Use pure solvent in a cuvette) D->E F 6. Sample Measurement (Acquire absorption spectrum) E->F G 7. Identify λ_max (Wavelength of maximum absorbance) F->G

References

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl 4-aminoisophthalate (CAS 63746-12-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for CAS 63746-12-3, identified as Dimethyl 4-aminoisophthalate. This document is structured to offer not just raw data, but also to provide field-proven insights into the experimental choices and methodologies that underpin the acquisition of high-quality spectroscopic information for this compound.

Introduction: Unveiling this compound

This compound, with the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is an aromatic compound of interest in various chemical synthesis applications.[1][2] Its structure, featuring an aniline core with two meta-positioned methyl ester groups, makes it a valuable building block. Accurate and thorough spectroscopic characterization is paramount for its use in research and development, ensuring identity, purity, and structural integrity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

This guide will delve into the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Definitive Data

However, for the purpose of providing a predictive framework and a basis for comparison, the experimental NMR data for the closely related isomer, Dimethyl 5-aminoisophthalate (CAS 99-27-4) , is presented below.[3][4] It is crucial to note that while the general spectral features will be similar, the chemical shifts and coupling patterns of the aromatic protons will differ due to the different substitution pattern.

Reference Data: ¹H NMR of Dimethyl 5-aminoisophthalate

The ¹H NMR spectrum of Dimethyl 5-aminoisophthalate provides a template for what can be expected for the 4-amino isomer.

Table 1: ¹H NMR Data for Dimethyl 5-aminoisophthalate (90 MHz, DMSO-d₆) [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Note: Specific peak assignments for Dimethyl 5-aminoisophthalate were not available in the cited source. The table structure is provided as a template for when experimental data for this compound becomes available.

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of experimental data, computational prediction methods can provide estimated chemical shifts. These predictions are based on the chemical structure and can be a valuable tool for preliminary identification.

(Disclaimer: The following data is predicted and should be confirmed with experimental results.)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm) Assignment
~3.8 (s, 6H)2 x -OCH₃~522 x -OCH₃
~6.8-7.8 (m, 3H)Aromatic CH~115-150Aromatic C
~5.0-6.0 (br s, 2H)-NH₂~165-1702 x C=O
Experimental Protocol for NMR Spectroscopy

The causality behind a robust NMR experimental design is to ensure high-resolution data, accurate integration, and unambiguous peak assignments.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound. The use of a high-purity sample is critical to avoid signals from impurities that can complicate spectral interpretation.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for more polar compounds and will clearly show exchangeable protons like those of the amine group.

    • Ensure the sample is fully dissolved. Incomplete dissolution leads to broadened spectral lines and inaccurate quantitative analysis.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines and is a hallmark of a well-acquired spectrum.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C). This maximizes the signal-to-noise ratio.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): To definitively assign the proton and carbon signals, especially in the aromatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

The PubChem database contains a vapor-phase FTIR spectrum for this compound.[2][5] This spectrum provides valuable information about the functional groups present in the molecule.

Interpreted IR Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500MediumN-H stretching (amine)
~3000-3100MediumAromatic C-H stretching
~2800-3000MediumAliphatic C-H stretching (methyl)
~1720StrongC=O stretching (ester)
~1600MediumC=C stretching (aromatic ring)
~1200-1300StrongC-O stretching (ester)

Note: The exact peak positions are based on the vapor-phase spectrum available on PubChem and may vary slightly in other sample forms (e.g., solid-state ATR).

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR because it requires minimal sample preparation. The underlying principle is to bring the sample into intimate contact with an ATR crystal (e.g., diamond or zinc selenide).

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be collected. This is a crucial self-validating step to ensure that any observed peaks are from the sample and not from contaminants or atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply firm and even pressure using the instrument's pressure clamp. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Figure 3: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

The PubChem database provides two GC-MS datasets for this compound.[2][6] Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.

Interpreted Mass Spectrometry Data

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
209High[M]⁺ (Molecular Ion)
178High[M - OCH₃]⁺
150Medium[M - COOCH₃]⁺
120MediumFurther fragmentation

Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The choice of the GC column and temperature program is critical for achieving good separation from any impurities or side-products.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Use a capillary column suitable for the analysis of moderately polar aromatic compounds (e.g., a DB-5ms or equivalent).

      • Set an appropriate temperature program. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound of interest.

    • Mass Spectrometer (MS):

      • Use Electron Ionization (EI) at a standard energy of 70 eV. This allows for the generation of reproducible fragmentation patterns that can be compared to spectral libraries.

      • Set the mass scan range to cover the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Acquisition and Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • Compare the obtained mass spectrum with a reference library (if available) to confirm the identity.

Figure 4: A simplified workflow for GC-MS analysis.

Conclusion

This technical guide has provided an in-depth look at the available and predicted spectroscopic data for this compound (CAS 63746-12-3). While robust IR and MS data are accessible, the lack of experimental NMR data highlights an area for future investigation to complete the full spectroscopic characterization of this compound. The provided protocols are designed to be self-validating and emphasize the causality behind experimental choices to ensure the acquisition of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Note: Synthesis and Characterization of Novel Polyamides Utilizing Dimethyl 4-aminoisophthalate as a Functional Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Polyamide Chemistry

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties have led to their use in demanding applications, from aerospace composites to protective apparel.[1] However, the inherent rigidity and strong intermolecular hydrogen bonding that grant these materials their desirable characteristics often result in poor solubility, limiting their processability. The incorporation of functional groups into the polymer backbone is a key strategy to enhance solubility and introduce new functionalities, thereby expanding the applications of aromatic polyamides into fields like drug delivery, membrane separations, and advanced coatings.[2][3]

This application note details the use of Dimethyl 4-aminoisophthalate (DMAMIP) as a novel monomer for the synthesis of functionalized aromatic polyamides. DMAMIP is an attractive building block due to its unique trifunctional nature, possessing a reactive aromatic amine group and two methyl ester functionalities.[4][5] The amine group serves as a polymerization site for the formation of the amide linkage, while the pendant methyl ester groups offer a versatile handle for post-polymerization modification, allowing for the covalent attachment of bioactive molecules, solubility-enhancing side chains, or other functional moieties. This approach enables the rational design of polyamides with tailored properties for a variety of advanced applications.

Principle of the Method: Low-Temperature Solution Polycondensation

The synthesis of high molecular weight aromatic polyamides from reactive monomers like aromatic diamines and diacid chlorides is typically achieved through low-temperature solution polycondensation.[1] This method is advantageous as it minimizes side reactions and allows for precise control over the polymerization process. The reaction is carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can effectively dissolve the monomers and the resulting polymer.[1][6] The addition of a salt, like lithium chloride (LiCl) or calcium chloride (CaCl2), is often necessary to disrupt the strong hydrogen bonding between the amide groups of the polymer chains, thereby preventing precipitation and promoting the formation of a high molecular weight polymer.[1]

In the context of this application note, we will describe the polycondensation of DMAMIP with terephthaloyl chloride. The primary amine of DMAMIP will react with the acid chloride groups of terephthaloyl chloride to form the amide linkages of the polyamide backbone.

Experimental Protocol: Synthesis of Poly(DMAMIP-terephthalamide)

This protocol outlines the synthesis of a novel polyamide from this compound and terephthaloyl chloride.

Materials and Reagents
ReagentGradeSupplier
This compound (DMAMIP)≥95%[Link to Supplier]
Terephthaloyl chloride (TPC)≥99%[Link to Supplier]
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%[Link to Supplier]
Lithium Chloride (LiCl)Anhydrous, ≥99%[Link to Supplier]
MethanolACS Grade[Link to Supplier]
Triethylamine (TEA)≥99.5%[Link to Supplier]

Safety Precautions:

  • Terephthaloyl chloride is a corrosive and moisture-sensitive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylacetamide is a skin and eye irritant. Use in a well-ventilated area and wear appropriate PPE.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is thoroughly dried in an oven at 120 °C and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dissolution of the Monomer and Salt: To the flask, add this compound (10.46 g, 0.05 mol) and anhydrous lithium chloride (4.24 g, 0.1 mol). Add 100 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling the Reaction Mixture: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of the Diacid Chloride: Slowly add terephthaloyl chloride (10.15 g, 0.05 mol) to the stirred reaction mixture in small portions over 30 minutes. The reaction is exothermic, so maintain the temperature between 0 and 5 °C. After the addition is complete, add 20 mL of anhydrous DMAc to rinse any residual terephthaloyl chloride into the flask.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification of the Polyamide: Pour the viscous polymer solution into 1 L of vigorously stirred methanol. A fibrous white precipitate will form.

  • Washing the Polymer: Collect the polymer by filtration and wash it thoroughly with 500 mL of methanol, followed by 500 mL of deionized water, and finally with another 500 mL of methanol to remove unreacted monomers, oligomers, and residual solvent.

  • Drying the Polyamide: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours to a constant weight.

Characterization of the Synthesized Polyamide

A comprehensive characterization of the synthesized poly(DMAMIP-terephthalamide) is crucial to confirm its structure, molecular weight, and thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the formation of the amide linkages and the presence of the ester functional groups.

    • Expected Peaks:

      • ~3300 cm⁻¹ (N-H stretching of the amide)

      • ~1720 cm⁻¹ (C=O stretching of the ester)

      • ~1650 cm⁻¹ (C=O stretching of the amide I band)

      • ~1540 cm⁻¹ (N-H bending of the amide II band)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polymer.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • Aromatic protons

      • Amide proton (N-H)

      • Methyl protons of the ester groups (-OCH₃)

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyamide. The analysis is typically conducted under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polyamide. The analysis is typically performed under a nitrogen atmosphere with a heating and cooling cycle to erase the thermal history of the sample.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyamide. A suitable solvent system with added salt (e.g., DMAc with LiCl) is necessary to prevent polymer aggregation on the column.

Data Presentation

PropertyExpected Value / Observation
Appearance White to off-white fibrous solid
Solubility Soluble in polar aprotic solvents like DMAc, NMP, and DMSO.[1] Insoluble in water, methanol, and acetone.
FTIR Peaks (cm⁻¹) ~3300 (N-H), ~1720 (C=O ester), ~1650 (C=O amide I), ~1540 (N-H amide II)
¹H NMR (DMSO-d₆, ppm) Signals corresponding to aromatic, amide, and methyl ester protons.
TGA (N₂, 10 °C/min) 10% weight loss temperature > 400 °C
DSC (N₂, 10 °C/min) Glass transition temperature (Tg) in the range of 200-300 °C
GPC (DMAc/LiCl) Mw > 30,000 g/mol , PDI ~ 2.0

Visualizations

Polymerization_Reaction DMAMIP This compound (DMAMIP) reaction DMAMIP->reaction TPC Terephthaloyl Chloride (TPC) TPC->reaction Polyamide Poly(DMAMIP-terephthalamide) HCl HCl reaction->Polyamide reaction->HCl

Caption: Reaction scheme for the synthesis of Poly(DMAMIP-terephthalamide).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolution Dissolve DMAMIP and LiCl in DMAc cooling Cool to 0 °C dissolution->cooling addition Slowly add TPC cooling->addition polymerization Stir at RT for 24h addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation washing Wash with Methanol and Water precipitation->washing drying Dry under vacuum at 80 °C washing->drying spectroscopy FTIR & NMR drying->spectroscopy thermal TGA & DSC drying->thermal gpc GPC drying->gpc

Caption: Experimental workflow for the synthesis and characterization of the polyamide.

Conclusion and Future Outlook

This application note provides a detailed protocol for the synthesis of a novel aromatic polyamide utilizing this compound as a functional monomer. The resulting polymer is expected to exhibit good thermal stability and solubility in polar aprotic solvents. The pendant methyl ester groups on the polymer backbone serve as versatile sites for post-polymerization modification, opening up a wide range of possibilities for the development of advanced materials. For instance, hydrolysis of the ester groups to carboxylic acids could impart pH-responsiveness or serve as attachment points for drug molecules. Transamidation or ester-amine reactions could be employed to graft on various functional side chains. These modifications can lead to the creation of novel polyamides for applications in controlled drug release, gene delivery, high-performance membranes, and functional coatings.[2][3] The methodology presented here provides a robust platform for researchers to explore the synthesis and application of this new class of functional aromatic polyamides.

References

Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with a Dimethyl 4-aminoisophthalate-Derived Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Luminescent MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their high surface area, tunable pore size, and functionalizable nature make them exceptional candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[3][4] A particularly fascinating subclass of these materials is Luminescent MOFs (LMOFs), which have garnered significant attention for their potential in chemical sensing, bio-imaging, and drug delivery.[5][6]

The luminescence in MOFs can originate from various sources: the organic linker, the metal center, or charge transfer phenomena between the two.[5][7] The choice of the organic linker is paramount as it not only dictates the framework's topology but also its photophysical properties. Amino-functionalized linkers are of special interest as the amino group can serve as a Lewis base site, enhancing interactions with guest molecules and providing a reactive handle for post-synthetic modification.[8][9]

This guide provides a detailed protocol for the synthesis of a luminescent MOF utilizing Dimethyl 4-aminoisophthalate as the linker precursor. It is important to note that the synthesis of carboxylate-based MOFs typically requires the carboxylic acid form of the linker. Therefore, a preliminary hydrolysis step to convert the dimethyl ester to 4-aminoisophthalic acid is crucial for successful framework assembly. This two-step approach ensures precise control over the linker chemistry and subsequent MOF formation. The resulting amino-functionalized LMOF is a promising platform for applications in selective chemical sensing and as a carrier for therapeutic agents.

Part 1: Linker Preparation - Hydrolysis of this compound

Rationale: The coordination chemistry that drives the formation of most MOFs relies on the deprotonation of carboxylic acid groups to form strong bonds with the metal centers. The ester groups in this compound are not suitable for direct coordination under typical solvothermal conditions. Therefore, a robust hydrolysis protocol is the first critical step to yield the active linker, 4-aminoisophthalic acid.

Materials and Equipment:
Reagent/EquipmentSpecification
This compound>98% purity
Sodium Hydroxide (NaOH)Pellets, ACS grade
Hydrochloric Acid (HCl)37%, ACS grade
Methanol (MeOH)ACS grade
Deionized Water18.2 MΩ·cm
Round-bottom flask with reflux condenser250 mL
Magnetic stirrer with heating
pH meter or pH paper
Buchner funnel and filter paper
Drying oven
Step-by-Step Protocol:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of methanol.

  • Saponification: While stirring, add a solution of 2.5 g of NaOH in 25 mL of deionized water to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution by dropwise addition of concentrated HCl until the pH reaches ~3-4. A white precipitate of 4-aminoisophthalic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the purified 4-aminoisophthalic acid in a vacuum oven at 80°C overnight. The yield should be recorded. The product can be characterized by FT-IR and NMR spectroscopy to confirm the conversion of the ester groups to carboxylic acids.

Part 2: Solvothermal Synthesis of a Luminescent Zn-(4-aminoisophthalate) MOF

Rationale: The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[1] It involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which facilitates the dissolution of precursors and promotes crystal growth. Zinc (II) is a common choice for the metal node in LMOFs due to its d¹⁰ electronic configuration, which prevents quenching of linker-based luminescence through d-d electronic transitions.[6] N,N-Dimethylformamide (DMF) is an excellent solvent for this system due to its high boiling point and its ability to solubilize both the metal salt and the organic linker.

Synthesis Workflow Diagram:

cluster_0 Linker Preparation cluster_1 MOF Synthesis cluster_2 Post-Synthesis Processing L0 This compound L1 Hydrolysis (NaOH, MeOH/H2O) L0->L1 L2 4-aminoisophthalic acid L1->L2 M0 4-aminoisophthalic acid + Zn(NO3)2·6H2O L2->M0 Linker M1 Dissolve in DMF M0->M1 M2 Solvothermal Reaction (120°C, 24h) M1->M2 M3 Crystalline LMOF Product M2->M3 P0 Washing with DMF & Methanol M3->P0 As-synthesized MOF P1 Solvent Exchange (e.g., Chloroform) P0->P1 P2 Activation (Vacuum, 150°C) P1->P2 P3 Activated LMOF P2->P3

Caption: Workflow for LMOF synthesis.

Materials and Equipment:
Reagent/EquipmentSpecification
4-aminoisophthalic acidAs prepared in Part 1
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)>98% purity
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Methanol (MeOH)ACS grade
Teflon-lined stainless steel autoclave23 mL
Programmable oven
Centrifuge
Sonication bath
Step-by-Step Protocol:
  • Preparation of Precursor Solution: In a 20 mL glass vial, combine 36.2 mg (0.2 mmol) of 4-aminoisophthalic acid and 89.2 mg (0.3 mmol) of Zinc nitrate hexahydrate.

  • Dissolution: Add 15 mL of DMF to the vial. Sonicate the mixture for 10-15 minutes until a homogeneous suspension or solution is formed.

  • Solvothermal Reaction: Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C for 24 hours.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A crystalline powder should be visible at the bottom of the liner. Isolate the solid product by decanting the supernatant.

  • Washing: Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted precursors. For each wash, add the solvent, centrifuge to pellet the solid, and decant the supernatant. Repeat the washing process with methanol (3 x 10 mL).

  • Solvent Exchange and Activation: To prepare the MOF for characterization and application, it is crucial to remove the guest solvent molecules from the pores. This is typically achieved by immersing the methanol-washed MOF in a low-boiling-point solvent like chloroform or acetone for 24 hours (replacing the solvent several times). Afterwards, the solvent-exchanged MOF is activated by heating under dynamic vacuum at a temperature below its decomposition point (e.g., 150°C) for 12 hours.

Part 3: Characterization of the Luminescent MOF

A suite of analytical techniques is required to confirm the successful synthesis, structure, and properties of the LMOF.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal data if available, or used for structural indexing.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the temperature required for solvent removal.A weight loss curve showing distinct steps corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center and the presence of the amino group.Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, indicating coordination. The N-H stretches of the amino group should also be visible.
Fluorescence Spectroscopy To characterize the luminescent properties of the MOF.Emission and excitation spectra. The MOF should exhibit strong fluorescence, likely originating from the 4-aminoisophthalate linker.[5] Key parameters to measure are the excitation and emission maxima (λ_ex and λ_em) and the quantum yield.

Part 4: Application Notes

Application in Selective Sensing

The synthesized LMOF, with its inherent porosity and luminescent properties, is an excellent candidate for a chemical sensor.[10] The amino groups lining the pores can act as recognition sites for specific analytes through hydrogen bonding or other weak interactions.[11] The luminescence of the MOF can be either "turned-off" (quenched) or "turned-on" (enhanced) upon interaction with a target analyte.

Example: Detection of Metal Ions or Nitroaromatics

Many LMOFs exhibit high sensitivity and selectivity towards certain metal ions (like Fe³⁺ or Cu²⁺) or electron-deficient nitroaromatic compounds (often found in explosives).[8] The mechanism often involves either an energy transfer process from the excited MOF framework to the analyte or an electron transfer process, which quenches the luminescence.[11][12]

cluster_0 Luminescence 'Turn-Off' Sensing LMOF LMOF (Excited State) Analyte Analyte (e.g., Nitroaromatic) LMOF->Analyte Electron Transfer GroundState LMOF (Ground State) LMOF->GroundState Fluorescence (Light Emission) Quenched Non-radiative Decay Analyte->Quenched Quenching

References

Preparation of Environmentally-Sensitive Fluorescent Probes from Dimethyl 4-aminoisophthalate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] The design of novel fluorophores with high sensitivity to their local microenvironment is a continuous pursuit. Dimethyl 4-aminoisophthalate has emerged as a valuable and versatile starting material for the synthesis of a class of environmentally-sensitive (solvatochromic) fluorescent probes based on the 4-aminophthalimide scaffold.[2] These probes exhibit remarkable changes in their fluorescence properties, such as emission wavelength and quantum yield, in response to variations in solvent polarity. This characteristic makes them exceptionally well-suited for probing the intricate and heterogeneous environments within living cells, such as lipid droplets, membranes, and protein binding sites.[3][4]

This comprehensive guide provides detailed protocols and application notes for the synthesis and utilization of 4-aminophthalimide-based fluorescent probes derived from this compound. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, characterize the photophysical properties of the resulting probes, and offer practical protocols for their application in live cell imaging.

The Chemistry of Solvatochromism: The 4-Aminophthalimide Core

The remarkable solvatochromic properties of 4-aminophthalimide derivatives stem from their electronic structure. The 4-amino group acts as an electron-donating group, while the phthalimide moiety functions as an electron-accepting group. Upon excitation with light, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state compared to the ground state. In polar solvents, this polar excited state is stabilized, resulting in a red-shift (bathochromic shift) of the fluorescence emission. Conversely, in non-polar environments, the excited state is less stabilized, leading to a blue-shift (hypsochromic shift) in the emission spectrum. This pronounced sensitivity to the local environment is the cornerstone of their application as fluorescent probes.[5]

solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvents Solvent Environment GS 4-Aminophthalimide (Less Polar) ES Intramolecular Charge Transfer (ICT) State (More Polar) GS->ES Excitation (hνex) ES->GS Fluorescence (hνem) NonPolar Non-Polar Solvent ES->NonPolar Less Stabilization (Blue Shift) Polar Polar Solvent ES->Polar Greater Stabilization (Red Shift)

Synthesis of N-Substituted 4-Aminophthalimide Probes

The synthesis of N-substituted 4-aminophthalimide probes from this compound is a straightforward two-step process. The first step involves the imidization of the diester with a primary amine to form the core 4-aminophthalimide ring. The second, optional step, allows for further functionalization of the 4-amino group if desired.

synthesis_workflow Start This compound Intermediate N-Substituted 4-Aminophthalimide Start->Intermediate Step 1: Imidization (R-NH2, Heat) Product Functionalized Fluorescent Probe Intermediate->Product Step 2 (Optional): Functionalization of 4-amino group

Protocol 1: One-Pot Synthesis of N-Alkyl-4-Aminophthalimides

This protocol describes a convenient one-pot synthesis of N-alkyl-4-aminophthalimides from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine of choice (e.g., hexylamine, benzylamine)

  • High-boiling point solvent (e.g., ethylene glycol, propylene glycol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Add a high-boiling point solvent (e.g., ethylene glycol, approximately 5-10 mL per gram of diester).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 180-200 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water with stirring. The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-alkyl-4-aminophthalimide.

  • Dry the purified product under vacuum.

Photophysical Properties of Representative Probes

The photophysical properties of N-substituted 4-aminophthalimides are highly dependent on the nature of the N-substituent and the solvent environment. Below is a table summarizing the properties of two representative probes synthesized from this compound.

Probe NameN-SubstituentSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
N-Hexyl-4-aminophthalimide n-HexylCyclohexane35042045800.85
Dichloromethane36549075600.62
Acetonitrile37052086500.35
Methanol37554092300.15
N-Benzyl-4-aminophthalimide BenzylCyclohexane35543049900.88
Dichloromethane37050078900.68
Acetonitrile37553089800.40
Methanol38055095100.18

Application Notes: Live-Cell Imaging

The solvatochromic nature of N-substituted 4-aminophthalimide probes makes them excellent candidates for imaging lipid-rich structures within cells, such as lipid droplets and cellular membranes. Their fluorescence is significantly enhanced in the non-polar environment of these organelles, providing high-contrast imaging with low background signal.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol describes a general procedure for staining lipid droplets in cultured mammalian cells using a synthesized N-alkyl-4-aminophthalimide probe.

Materials:

  • Cultured mammalian cells (e.g., HeLa, 3T3-L1)

  • N-alkyl-4-aminophthalimide probe (e.g., N-Hexyl-4-aminophthalimide)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a 1 mM stock solution of the N-alkyl-4-aminophthalimide probe in DMSO.

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and probe.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-400 nm and collect the emission in the blue-green range (e.g., 450-550 nm). Lipid droplets will appear as bright, distinct puncta within the cytoplasm.

Expert Insights and Troubleshooting

  • Causality in Synthesis: The choice of a high-boiling point solvent in Protocol 1 is crucial for driving the imidization reaction, which requires elevated temperatures to eliminate two molecules of methanol. The catalytic amount of acetic acid protonates the ester carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the primary amine.

  • Probe Design Considerations: The length and nature of the N-alkyl or N-aryl substituent can influence the probe's lipophilicity and, consequently, its subcellular localization. Longer alkyl chains generally enhance partitioning into lipid droplets.

  • Imaging Best Practices: To minimize phototoxicity and photobleaching during live-cell imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.[6] It is also advisable to use a confocal microscope for optical sectioning and reduced out-of-focus fluorescence.[7]

Conclusion: A Powerful Tool for Cellular Exploration

This compound provides a readily accessible and cost-effective entry point into the synthesis of a versatile class of solvatochromic fluorescent probes. The straightforward synthetic protocols and the unique photophysical properties of the resulting 4-aminophthalimide derivatives make them powerful tools for researchers in cell biology, biochemistry, and drug development. By leveraging their sensitivity to the local microenvironment, these probes offer a window into the complex and dynamic world of the living cell.

References

Derivatization of Dimethyl 4-aminoisophthalate for enhanced solubility

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Dimethyl 4-aminoisophthalate for Enhanced Aqueous Solubility

Abstract

This compound (DMAIP) is a versatile aromatic intermediate utilized in the synthesis of polymers, fluorescent dyes, and as a scaffold in medicinal chemistry.[1] A significant impediment to its broader application in pharmaceutical and biological contexts is its inherently low aqueous solubility, a common characteristic of planar, aromatic molecules.[2] This application note provides a detailed guide for researchers on strategies to enhance the aqueous solubility of DMAIP through chemical derivatization of its primary amino group. We present two robust protocols: a fundamental N-acetylation and a more advanced N-acylation with a protected amino acid to create a highly soluble conjugate. These methods are designed to disrupt intermolecular packing forces and introduce polar or ionizable functionalities, thereby improving the compound's physicochemical properties.[2][3] Detailed, step-by-step experimental procedures, causality-driven explanations, characterization methods, and a standardized protocol for solubility assessment are provided to ensure scientific integrity and reproducibility.

Introduction: The Solubility Challenge

This compound is a benzenoid compound featuring a primary aromatic amine and two methyl ester groups (Figure 1). While these functional groups make it a valuable building block for further chemical modifications, the molecule's overall planarity and hydrophobicity contribute to strong intermolecular forces within its crystal lattice.[2] This results in poor solubility in aqueous media, limiting its handling, formulation, and bioavailability in drug development pipelines.

Figure 1: Chemical Structure of this compound (DMAIP) IUPAC Name: dimethyl 4-aminobenzene-1,2-dicarboxylate[4]

Derivatization of the 4-amino group is a proven strategy to overcome this limitation. By chemically modifying this site, we can achieve two primary objectives:

  • Disruption of Crystal Packing: Altering the substituent on the amine group disrupts the molecular symmetry and hydrogen bonding patterns that favor a stable, low-solubility crystalline state.[2]

  • Introduction of Hydrophilic Groups: The addition of polar, hydrogen-bond-accepting/donating, or ionizable moieties directly increases the molecule's affinity for water.[5]

This guide details two effective derivatization strategies, providing researchers with the practical knowledge to synthesize and validate more soluble analogues of DMAIP.

Strategy 1: N-Acetylation of this compound

Principle: N-acetylation is a fundamental derivatization that replaces a primary amine with a secondary amide. This transformation eliminates a hydrogen bond donor and introduces a carbonyl group, altering the molecule's polarity and steric profile. While typically a modest improvement, it serves as a foundational technique and can prevent unwanted side reactions of the primary amine in subsequent steps. The reaction proceeds via nucleophilic attack of the amine on an acylating agent, such as acetic anhydride.[6]

Experimental Protocol: N-Acetylation

Materials:

  • This compound (DMAIP) (MW: 209.20 g/mol )[4]

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAIP) is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4,5-bis(methoxycarbonyl)phenyl)acetamide.

Visualization: N-Acetylation Workflow

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve DMAIP in DCM add_base Add Pyridine or TEA start->add_base cool Cool to 0°C add_base->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at RT (2-4h) add_reagent->react quench Quench (NaHCO₃) react->quench extract Extract (DCM) quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure N-Acetyl-DMAIP purify->product

Caption: Workflow for the N-acetylation of DMAIP.

Characterization of N-Acetyl-DMAIP
  • ¹H NMR: Expect the disappearance of the broad N-H₂ singlet and the appearance of a new singlet around 2.2 ppm corresponding to the acetyl methyl protons. Aromatic protons adjacent to the new amide group will likely shift downfield.

  • IR Spectroscopy: The characteristic primary amine N-H stretching (two bands around 3350-3450 cm⁻¹) will be replaced by a single secondary amide N-H stretch (around 3300 cm⁻¹). A new, strong amide C=O stretch will appear around 1660-1690 cm⁻¹.[7][8]

  • Mass Spectrometry: The molecular ion peak will increase by 42.04 g/mol (C₂H₂O).

Strategy 2: Amino Acid Conjugation (Prodrug Approach)

Principle: Covalently linking an amino acid, such as glycine, to the DMAIP core via an amide bond introduces both a free carboxylic acid and a free amino group. This is a powerful prodrug strategy.[9] At physiological pH, these groups can exist in their ionized forms (carboxylate and ammonium), dramatically increasing the molecule's polarity and affinity for water.[10] The synthesis involves coupling DMAIP with an N-protected amino acid (e.g., Boc-glycine) using a peptide coupling agent, followed by removal of the protecting group.

Experimental Protocol: N-Glycinyl-DMAIP Synthesis

Materials:

  • This compound (DMAIP)

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Hydroxybenzotriazole (HOBt) (if using EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

Part A: Peptide Coupling

  • Reaction Setup: To a solution of Boc-Gly-OH (1.1 eq.) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq.) and DIPEA (2.5 eq.). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of DMAIP (1.0 eq.) in a minimal amount of DMF to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of DMAIP by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the Boc-protected conjugate.

Part B: Boc Deprotection

  • Deprotection Setup: Dissolve the purified Boc-protected conjugate in DCM (approx. 0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt. Filter and dry under vacuum to obtain the final N-Glycinyl-DMAIP conjugate.

Visualization: Amino Acid Conjugation Workflow

Amino_Acid_Conjugation cluster_coupling Part A: Peptide Coupling cluster_deprotection Part B: Deprotection activate Activate Boc-Gly-OH (HATU, DIPEA) add_dmaip Add DMAIP activate->add_dmaip react_couple Stir at RT (6-12h) add_dmaip->react_couple purify_couple Work-up & Purification react_couple->purify_couple dissolve Dissolve in DCM purify_couple->dissolve add_tfa Add TFA dissolve->add_tfa react_deprotect Stir at RT (1-2h) add_tfa->react_deprotect isolate Isolate Product (Precipitation) react_deprotect->isolate final_product N-Glycinyl-DMAIP (TFA Salt) isolate->final_product

Caption: Workflow for amino acid conjugation to DMAIP.

Characterization of N-Glycinyl-DMAIP
  • ¹H NMR: In the final product, the large singlet (~9H) for the Boc group at ~1.4 ppm will be absent. New signals corresponding to the glycine -CH₂- group will be visible. Broad signals for the -NH₃⁺ and -COOH protons may be observed.

  • IR Spectroscopy: The spectrum will show characteristic amide C=O and N-H bands, as well as broad absorptions for the carboxylic acid O-H and ammonium N-H stretches.

  • Mass Spectrometry: The final product's molecular ion will correspond to the mass of DMAIP plus a glycinyl fragment (an increase of 57.05 g/mol ).

Protocol for Aqueous Solubility Assessment

To validate the efficacy of the derivatization, the aqueous solubility of the parent DMAIP and its derivatives must be quantified. The equilibrium shake-flask method is a reliable standard.[11][12]

Procedure:

  • Sample Preparation: Add an excess amount of the test compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC), against a standard curve of known concentrations.[11]

  • Calculation: The aqueous solubility is reported in units such as mg/mL or µg/mL.

Expected Results and Data Summary

Derivatization is expected to significantly enhance the aqueous solubility of DMAIP. The introduction of an ionizable amino acid conjugate is predicted to have the most profound effect.

Table 1: Comparative Aqueous Solubility of DMAIP and Derivatives

Compound Derivatization Strategy Expected Aqueous Solubility (pH 7.4) Fold Increase (Approx.)
DMAIP Parent Compound < 0.1 mg/mL -
N-Acetyl-DMAIP N-Acetylation 0.3 - 0.8 mg/mL 3 - 8x

| N-Glycinyl-DMAIP | Amino Acid Conjugation | > 10 mg/mL | > 100x |

Note: These values are illustrative and serve as a general guide. Actual results must be determined experimentally.

Conclusion

The protocols outlined in this application note provide researchers with robust and reproducible methods for enhancing the aqueous solubility of this compound. N-acetylation offers a simple modification, while amino acid conjugation represents a more powerful strategy for achieving the high solubility often required for pharmaceutical and biological applications. By following these detailed procedures and validation methods, scientists can effectively overcome the physicochemical limitations of DMAIP, unlocking its full potential as a versatile chemical intermediate.

References

Application Notes and Protocols: Dimethyl 4-aminoisophthalate in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dimethyl 4-aminoisophthalate in Advanced Polymer Synthesis

High-performance polymers are essential materials in industries where exceptional thermal, mechanical, and chemical resistance is paramount. The design and synthesis of these materials are critically dependent on the selection of monomers that impart desired properties to the final polymer. This compound is an emerging monomer of significant interest for the synthesis of advanced polyamides and polyimides. Its unique trifunctional nature, possessing a reactive amine group and two ester functionalities, allows for the creation of polymers with tailored architectures and enhanced properties. The strategic placement of the amino group at the 4-position on the phthalate ring influences the polymer's chain geometry and intermolecular interactions, offering a pathway to novel materials with improved processability without compromising performance.

This document serves as a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of high-performance polymers. We will delve into its use in creating advanced polyamides and polyimides, providing detailed experimental protocols, and discussing the structure-property relationships that govern the performance of these materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions.

PropertyValueReference
Molecular Formula C10H11NO4[1]
Molecular Weight 209.20 g/mol [1]
Appearance Solid
IUPAC Name dimethyl 4-aminobenzene-1,2-dicarboxylate[1]
CAS Number 51832-31-6[1]

Application in High-Performance Polyamides

The amine functionality of this compound makes it a suitable candidate for the synthesis of aromatic polyamides, also known as aramids. The incorporation of this monomer can lead to polyamides with enhanced solubility and modified thermal characteristics due to the presence of the ester groups and the specific isomerism of the aromatic ring. The ester groups can also serve as sites for post-polymerization modification.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a common method for preparing high molecular weight aromatic polyamides.[2] This technique minimizes side reactions and allows for precise control over the polymer's structure.

Protocol: Synthesis of a Novel Polyamide from this compound and Terephthaloyl Chloride

1. Materials:

  • This compound

  • Terephthaloyl chloride (TPC)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

2. Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath

  • Addition funnel

  • High-speed blender

3. Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
  • In the reaction flask, dissolve this compound and LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until a homogeneous solution is obtained. The addition of LiCl enhances the solubility of the resulting polyamide.[2]
  • Cool the solution to 0 °C using a low-temperature bath.
  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc.
  • Slowly add the terephthaloyl chloride solution to the cooled diamine solution dropwise using an addition funnel over 30-60 minutes with vigorous stirring. The use of a diacid chloride is a common strategy in low-temperature polyamide synthesis.[2]
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
  • Precipitate the polymer by pouring the viscous solution into a high-speed blender containing methanol.
  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Properties and Characterization: The resulting polyamide is expected to exhibit good thermal stability and solubility in polar aprotic solvents. The incorporation of the bulky ester groups from this compound may disrupt chain packing, leading to enhanced solubility compared to conventional aramids.[3]

  • Characterization Techniques:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹) and the presence of ester groups (C=O stretch around 1720 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[3]

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, indicated by the decomposition temperature.[3]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.[3]

Visualizing the Polyamide Synthesis Workflow

Polyamide_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization Monomer1 This compound in DMAc + LiCl Reaction Low-Temperature Polycondensation (0°C to RT) Monomer1->Reaction Monomer2 Terephthaloyl Chloride in DMAc Monomer2->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying Analysis FTIR, NMR, GPC, TGA, DSC Drying->Analysis

Caption: Workflow for the synthesis and characterization of polyamides from this compound.

Application in High-Performance Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[4] this compound can be utilized as a diamine monomer in the synthesis of polyimides, typically through a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.[4]

Synthesis of Polyimides via a Two-Step Poly(amic acid) Process

This is the most widely practiced method for polyimide synthesis, as it involves a soluble poly(amic acid) precursor that can be processed into films or coatings before being converted to the final, often insoluble, polyimide.[4]

Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

1. Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas (high purity)

2. Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet.

  • Glass plates for film casting.

  • Programmable oven.

3. Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Ensure all glassware is rigorously dried.
  • In the reaction flask, dissolve an equimolar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
  • Once the diamine has completely dissolved, slowly add solid pyromellitic dianhydride (PMDA) in portions to the stirred solution at room temperature. The reaction is exothermic. Maintain the temperature below 30 °C.
  • Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution. The formation of the poly(amic acid) is a result of the nucleophilic attack of the amino group on the anhydride's carbonyl carbon.[4]

Step 2: Imidization (Thermal Cyclodehydration)

  • Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
  • Place the cast film in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:
  • 80 °C for 1 hour to slowly remove the solvent.
  • 150 °C for 1 hour.
  • 200 °C for 1 hour.
  • 250 °C for 1 hour.
  • 300 °C for 1 hour to ensure complete cyclodehydration to the polyimide.[5]
  • After the thermal treatment, cool the oven slowly to room temperature.
  • Carefully peel the resulting polyimide film from the glass substrate.

Chemical Imidization (Alternative to Step 2):

  • To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.
  • Stir the mixture at room temperature for 12-24 hours.
  • Precipitate the polyimide powder in methanol, filter, wash, and dry.

Expected Properties and Characterization: The resulting polyimide is anticipated to possess high thermal stability. The ester groups in the polymer backbone, originating from the this compound, may influence the polymer's solubility and processing characteristics.

  • Characterization Techniques:

    • FTIR Spectroscopy: To monitor the conversion of the poly(amic acid) to the polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (e.g., C=O asymmetric and symmetric stretching around 1780 and 1720 cm⁻¹).

    • TGA and DSC: To assess the thermal properties (decomposition temperature and glass transition temperature) of the final polyimide film.

Visualizing the Polyimide Synthesis Reaction

Polyimide_Synthesis cluster_Step1 Step 1: Poly(amic acid) Formation cluster_Step2 Step 2: Imidization Diamine This compound Polyamic_Acid Poly(amic acid) Precursor Diamine->Polyamic_Acid Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Heat or Chemical Dehydration Water H₂O (byproduct)

Caption: Two-step synthesis of polyimides using this compound.

Structure-Property Relationships and Causality

The molecular structure of this compound is key to the properties of the resulting polymers.

  • Enhanced Solubility: The presence of two methyl ester groups introduces flexible linkages and can disrupt the tight chain packing often seen in aromatic polymers. This generally leads to improved solubility in organic solvents, which is a significant advantage for polymer processing.[2] The meta-like linkage provided by the isophthalate structure can also contribute to better solubility compared to the more rigid para-isomers.

  • Processability: Improved solubility allows for solution casting of films and coatings, which is a more versatile and less energy-intensive processing method compared to melt processing, especially for high-temperature polymers.

  • Thermal Stability: While the ester groups might be slightly less thermally stable than the amide or imide linkages, the overall high aromatic content will still result in polymers with high decomposition temperatures, suitable for high-performance applications.[6]

  • Functionalization Potential: The ester groups provide reactive sites for post-polymerization modification. For example, they can be hydrolyzed to carboxylic acids, which can then be used for cross-linking or for grafting other polymer chains, allowing for further tuning of the material's properties.

Conclusion

This compound is a versatile monomer with significant potential for the development of a new generation of high-performance polymers. Its unique chemical structure allows for the synthesis of soluble and processable polyamides and polyimides with excellent thermal properties. The detailed protocols and discussions provided in these application notes offer a solid foundation for researchers to explore the use of this monomer in creating advanced materials for a wide range of demanding applications, from aerospace and electronics to membrane separations. The ability to fine-tune polymer properties through the strategic use of functional monomers like this compound is a cornerstone of modern polymer science.

References

Application Note & Protocols: Post-Synthetic Modification of MOFs Containing Dimethyl 4-Aminoisophthalate for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - Tailoring MOF Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their high surface area, tunable porosity, and chemical versatility have positioned them at the forefront of applications in gas storage, catalysis, sensing, and drug delivery.[1][3][4][5] While the initial properties of a MOF are defined during its synthesis, Post-Synthetic Modification (PSM) offers a powerful and versatile strategy to introduce or alter functional groups on a pre-existing framework.[1][6] This approach allows for the incorporation of functionalities that might not be stable under the conditions of direct synthesis, dramatically expanding the chemical complexity and applicability of these materials.[1]

This guide focuses on the PSM of MOFs constructed with linkers bearing a primary amine group, with a specific emphasis on frameworks incorporating Dimethyl 4-aminoisophthalate or its analogues like 2-aminoterephthalic acid (the building block of the well-studied IRMOF-3 and UiO-66-NH2). The nucleophilic amine group serves as an exceptionally versatile handle for a wide range of covalent modifications, enabling precise tuning of the MOF's chemical and physical properties.[7][8] For researchers in drug development, these modifications can transform a generic MOF into a sophisticated delivery vehicle with capabilities for targeted delivery, controlled release, and enhanced biocompatibility.[3][4][9]

This document provides the scientific rationale, detailed step-by-step protocols for key reactions, and a robust validation workflow to ensure the successful and reliable modification of these advanced materials.

The Reactive Hub: The Amine Group as a Gateway for Functionalization

The primary aromatic amine on the isophthalate linker is the key to covalent PSM. Its nucleophilicity allows for a variety of classic organic reactions to be performed directly on the solid, crystalline MOF. The choice of reaction is dictated by the desired functionality.

  • Amidation: Reacting the amine with an acid anhydride or acyl chloride is one of the most robust and widely used PSM techniques.[10][11][12] This reaction converts the primary amine to a stable secondary amide.

    • Why this choice? Amidation is highly efficient and can be used to introduce a vast array of functionalities, including simple alkyl chains to alter hydrophobicity, or more complex moieties containing chiral centers or reactive handles for subsequent modification steps.[13] The reaction with acetic anhydride, for example, is a benchmark for confirming the reactivity of an amino-functionalized MOF.[10][12]

  • Schiff Base Formation: The reaction with aldehydes or ketones yields an imine (Schiff base).

    • Why this choice? This reaction is often reversible, which can be exploited for dynamic systems. More commonly, the resulting imine can be subsequently reduced to a stable secondary amine, providing a two-step pathway to functionalities not accessible through direct amination. This strategy is central to many tandem PSM procedures.[14][15]

  • Urea Formation: The reaction with isocyanates produces a urea linkage.

    • Why this choice? This modification introduces new hydrogen-bonding donors and acceptors into the pore environment, which can significantly alter guest-host interactions. This is particularly relevant for applications involving selective molecular recognition or catalysis.[15][16]

Below is a diagram illustrating the primary PSM pathways for an amino-functionalized MOF linker.

G cluster_0 Parent MOF Linker cluster_1 Modification Reagents cluster_2 Modified MOF Linkers MOF_Amine R-NH₂ Amide Amide R-NH-CO-R' MOF_Amine->Amide Amidation Imine Imine (Schiff Base) R-N=CH-R' MOF_Amine->Imine Schiff Base Formation Urea Urea R-NH-CO-NH-R' MOF_Amine->Urea Urea Formation Anhydride Anhydride (R'-CO)₂O Anhydride->Amide Aldehyde Aldehyde R'-CHO Aldehyde->Imine Isocyanate Isocyanate R'-NCO Isocyanate->Urea

Caption: Key covalent PSM reactions on an amino-functionalized linker.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on well-established procedures for the modification of benchmark amino-functionalized MOFs like IRMOF-3 and UiO-66-NH2 and are directly applicable to frameworks containing this compound.[10][17]

Protocol 1: Acylation of an Amino-Functionalized MOF with Acetic Anhydride

This protocol details the conversion of the amine groups to acetamides, a fundamental transformation for validating the reactivity of a new amino-MOF.

Materials:

  • Parent Amino-functionalized MOF (e.g., IRMOF-3 or similar), activated (200 mg, 1.0 equiv. -NH2)

  • Acetic Anhydride (10-50 molar excess per -NH2 group)

  • Anhydrous Dichloromethane (DCM) or Chloroform (20 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Methanol for washing

  • 4 mL glass vials with PTFE-lined caps

  • Centrifuge and tubes

  • Vacuum oven or Schlenk line

Procedure:

  • Activation: The parent MOF must be fully activated to ensure guest molecules do not block reactive sites. Heat the MOF powder under high vacuum (e.g., at 100-150 °C) for 12-24 hours until no further mass loss is observed.

  • Dispersion: In a 4 mL vial, add the activated MOF (200 mg). Add 10 mL of anhydrous DCM and sonicate for 15 minutes to create a fine, homogeneous suspension.

  • Reagent Addition: Add the specified molar excess of acetic anhydride to the MOF suspension. The use of a significant excess helps drive the reaction to completion.

  • Reaction: Cap the vial tightly and leave the suspension stirring gently or standing at room temperature. Reaction times can vary from 24 hours to several days.[17] For some frameworks, gentle heating (e.g., 40-60 °C) may accelerate the reaction, but this should be approached with caution to avoid framework degradation.

  • Work-up & Purification: a. Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). b. Discard the supernatant and re-disperse the solid in 15 mL of fresh DCM. Shake vigorously and centrifuge again. Repeat this washing step three times to remove excess anhydride and acetic acid byproduct. c. Perform a solvent exchange by soaking the collected solid in anhydrous DMF for 24 hours to remove any remaining reactants trapped in the pores. d. Finally, wash the product with a volatile solvent like methanol or DCM (3 times) to remove the DMF.

  • Final Activation: Dry the purified, modified MOF under high vacuum at a temperature appropriate for the modified framework (e.g., 80-120 °C) for at least 12 hours to yield the final product, MOF-NHCOCH3.

Trustworthiness: A Self-Validating Workflow for Protocol Verification

Successful PSM requires not only the chemical conversion of the functional group but also the preservation of the framework's crystallinity and porosity.[10][12] A multi-technique characterization approach is therefore mandatory.

G cluster_0 PSM Workflow cluster_1 Characterization & Validation Parent_MOF Parent MOF (e.g., MOF-NH₂) Reaction PSM Reaction (Protocol 1) Parent_MOF->Reaction Modified_MOF Modified MOF (e.g., MOF-NHAc) Reaction->Modified_MOF PXRD PXRD Modified_MOF->PXRD Structure Integrity FTIR FTIR Modified_MOF->FTIR Functional Group Conversion NMR ¹H NMR (Digested) Modified_MOF->NMR Quantify Conversion % TGA TGA Modified_MOF->TGA Thermal Stability BET Gas Sorption (BET) Modified_MOF->BET Porosity Change

Caption: Self-validating workflow for post-synthetic modification.

Characterization Techniques & Expected Results
Technique Purpose Expected Outcome for Successful Acylation
Powder X-Ray Diffraction (PXRD) To verify the retention of the crystalline framework structure.The PXRD pattern of the modified MOF should match the peak positions of the parent MOF. A loss of peak intensity or broadening may indicate some loss of long-range order.[7][18]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical transformation of the functional groups.Disappearance or significant reduction of the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). Appearance of a strong amide C=O stretching band (~1650-1690 cm⁻¹) and the N-H stretching band of the secondary amide (~3300 cm⁻¹).[17]
¹H NMR Spectroscopy (of digested MOF) To quantify the percentage of amine groups that have been modified.The MOF is dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆ or HF/DMSO-d₆). By integrating the proton signals of the modified linker versus the unmodified linker, a precise conversion yield can be calculated.[7][10]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF.The thermal decomposition profile will change. The onset of decomposition may be higher or lower depending on the modification. The mass loss steps will correspond to the new functional group.
Gas Sorption (N₂ at 77 K) To measure the impact of the modification on the MOF's porosity and surface area.The BET surface area and pore volume are expected to decrease after modification, as the new functional groups occupy space within the pores.[14][19] The shape of the isotherm should generally be retained.[19]

Applications in Drug Development & Targeted Therapies

PSM is a cornerstone for adapting MOFs for sophisticated biomedical applications.[3][9][20] The amine handle on linkers like this compound is the starting point for creating advanced drug delivery systems (DDS).

  • Targeted Delivery: The amine can be used to covalently attach targeting ligands, such as folic acid, which binds to receptors overexpressed on the surface of many cancer cells.[3] This transforms the MOF into a vehicle that can selectively accumulate at the tumor site, increasing therapeutic efficacy while reducing side effects.[3]

  • Controlled Release: By modifying the interior of the pores, the release kinetics of a loaded drug can be finely tuned. For instance, adding hydrophobic alkyl chains can slow the release of a hydrophilic drug. Conversely, introducing hydrophilic groups like polyethylene glycol (PEG) can improve biocompatibility and circulation time.[21]

  • Stimuli-Responsive Systems: Functional groups that respond to specific biological triggers (e.g., pH, redox potential, enzymes) can be installed via PSM. For example, an acid-labile bond could be used to ensure drug release only occurs in the acidic microenvironment of a tumor or within an endosome.[3]

References

Synthesis of Novel Azo Dyes Utilizing Dimethyl 4-aminoisophthalate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dimethyl 4-aminoisophthalate in Chromophore Development

This compound is a versatile aromatic amine that holds significant promise as a precursor in the synthesis of novel dyes.[1] Its structure, featuring a primary aromatic amine group and two methyl ester functionalities on a benzene ring, offers a unique platform for creating a diverse range of chromophores. The amine group serves as a handle for the classical diazotization reaction, a cornerstone of azo dye synthesis, while the ester groups can be further modified to fine-tune the solubility, binding properties, and color of the final dye molecules. This application note provides detailed protocols for the synthesis of azo dyes derived from this compound, targeting researchers, scientists, and professionals in drug development and materials science. The methodologies described herein are grounded in the fundamental principles of organic chemistry and are designed to be both reproducible and adaptable for the exploration of new chemical entities.

Core Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence: diazotization followed by azo coupling.[2][3]

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component.[5] Common coupling components include phenols, naphthols, and other aromatic amines.[6][7][8] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is the primary chromophore responsible for the color of the dye.[3]

The choice of the coupling component is a critical determinant of the final dye's color and properties. By varying the structure of the coupling partner, a wide spectrum of colors can be achieved.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Stirring plate and magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Thermometer

Procedure:

  • In a 250 mL beaker, suspend this compound (0.05 mol, 10.46 g) in a mixture of distilled water (50 mL) and concentrated hydrochloric acid (15 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (0.055 mol, 3.80 g) in cold distilled water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound with vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • The use of a strong acid like HCl is essential to protonate the nitrous acid, forming the nitrosonium ion (NO+), the active electrophile in the diazotization reaction.

  • The low temperature is critical for the stability of the diazonium salt, which is prone to decomposition and the formation of unwanted byproducts at higher temperatures.[4]

Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds

This protocol describes the coupling of the diazonium salt of this compound with two common types of coupling components: phenol and 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol or 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

  • Preparation of the Coupling Component Solution:

    • For Phenol: In a 500 mL beaker, dissolve phenol (0.05 mol, 4.71 g) in a 10% aqueous solution of sodium hydroxide (50 mL).

    • For 2-Naphthol: In a 500 mL beaker, dissolve 2-naphthol (0.05 mol, 7.21 g) in a 10% aqueous solution of sodium hydroxide (75 mL).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component. A colored precipitate of the azo dye should form immediately.[9]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.[9]

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[9]

    • Dry the purified dye in a vacuum oven at a low temperature.

Trustworthiness of the Protocol: This protocol is based on well-established and widely practiced methods for azo dye synthesis.[2][4] The visual confirmation of a colored precipitate upon mixing the reactants serves as an immediate indicator of a successful coupling reaction. Further validation is achieved through the characterization of the purified product.

Data Presentation

The synthesized dyes should be characterized to determine their purity and structural properties. The following tables provide a template for organizing the expected data.

Table 1: Physicochemical Properties of Synthesized Azo Dyes

Dye NameMolecular FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)
Dye 1 (from Phenol)C₁₆H₁₄N₂O₅314.29Yellow-OrangeTBD
Dye 2 (from 2-Naphthol)C₂₀H₁₆N₂O₅364.35RedTBD

Table 2: Spectroscopic Data of Synthesized Azo Dyes

Dye Nameλmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key FT-IR Peaks (cm⁻¹)
Dye 1 (from Phenol)~400-450TBD~3400 (O-H), ~1720 (C=O, ester), ~1500-1450 (N=N), ~1600, 1480 (C=C, aromatic)
Dye 2 (from 2-Naphthol)~480-520TBD~3400 (O-H), ~1720 (C=O, ester), ~1500-1450 (N=N), ~1600, 1480 (C=C, aromatic)

Note: TBD (To Be Determined) indicates that these values need to be experimentally measured for the newly synthesized compounds. The FT-IR peaks are representative values for the expected functional groups.[10][11][12][13]

Visualizing the Synthesis

Workflow for Azo Dye Synthesis

Synthesis_Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification amine This compound reagents1 HCl, NaNO2, 0-5°C amine->reagents1 diazonium Diazonium Salt Solution reagents1->diazonium reagents2 NaOH, 0-5°C diazonium->reagents2 coupling_component Coupling Component (e.g., Phenol, 2-Naphthol) coupling_component->reagents2 crude_dye Crude Azo Dye reagents2->crude_dye purification Filtration & Recrystallization crude_dye->purification pure_dye Purified Azo Dye purification->pure_dye

Caption: Experimental workflow for the synthesis of azo dyes.

Reaction Mechanism: Diazotization and Azo Coupling

Reaction_Mechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Azo Coupling Mechanism Amine Ar-NH₂ NitrousAcid + HONO Amine->NitrousAcid H⁺ DiazoniumIon Ar-N₂⁺ NitrousAcid->DiazoniumIon -2H₂O DiazoniumIon_c Ar-N₂⁺ CouplingComponent + Ar'-H DiazoniumIon_c->CouplingComponent Electrophilic Aromatic Substitution AzoDye Ar-N=N-Ar' CouplingComponent->AzoDye -H⁺

Caption: Generalized mechanism of azo dye synthesis.

Safety and Handling

  • This compound: While specific toxicity data is limited, it is prudent to handle this chemical with care. It is classified as harmful if swallowed.[14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.[15]

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[2] For this reason, they are typically prepared in solution and used immediately without isolation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of novel azo dyes using this compound as a versatile precursor. By systematically varying the coupling component, a library of new dyes with diverse colors and properties can be generated. Further research can focus on the functionalization of the ester groups to introduce new functionalities, such as reactive handles for covalent attachment to substrates or moieties that enhance fluorescence. The synthesized dyes can be evaluated for a wide range of applications, including as textile colorants, biological stains, pH indicators, and components in advanced materials.

References

Application Notes & Protocols: Controlled Polymerization of Dimethyl 4-Aminoisophthalate for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of functional polymers and their application in advanced therapeutic systems.

Introduction: The Strategic Value of Dimethyl 4-Aminoisophthalate in Polymer Science

This compound (DM4AIP) is a highly valuable aromatic monomer distinguished by its trifunctional nature: a rigid phenyl ring, a nucleophilic secondary amine, and two reactive methyl ester groups. This unique combination of functionalities makes it an exceptional building block for advanced polymers. The aromatic backbone imparts thermal stability and specific mechanical properties, while the amine and ester groups serve as versatile handles for post-polymerization modification, conjugation of bioactive molecules, or for introducing stimuli-responsive behavior.

For researchers in drug development, polymers derived from DM4AIP are particularly compelling. The amine functionality, with its inherent pH-sensitivity, offers a pathway to creating "smart" polymers that can respond to the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes, triggering localized drug release.[1]

However, harnessing the full potential of this monomer requires precise control over the polymerization process. Controlled, or "living," polymerization techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined architectures (e.g., block copolymers).[2][3] Such precision is paramount for clinical applications where batch-to-batch reproducibility and predictable pharmacokinetic profiles are non-negotiable.[4] This guide provides detailed protocols and the underlying scientific rationale for two powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, specifically tailored for DM4AIP and its derivatives.

Core Challenge: Navigating the Reactivity of the Amine Functionality

The primary hurdle in the polymerization of DM4AIP via transition-metal-mediated techniques like ATRP is the secondary amine group. Its Lewis basicity and nucleophilicity can lead to undesirable interactions with the polymerization machinery.

Causality of Interference: In Atom Transfer Radical Polymerization (ATRP), a copper catalyst complex (typically Cu(I)Br complexed with a ligand) is used to reversibly activate a dormant polymer chain. The amine group on the DM4AIP monomer can act as a competing ligand, coordinating to the copper center. This can lead to two major problems:

  • Catalyst Deactivation: The monomer can displace the carefully selected ligand from the copper catalyst, altering its redox potential and diminishing its ability to control the polymerization.[5][6]

  • Loss of Control: If the catalyst is poisoned or its equilibrium is disturbed, the concentration of active radical species is no longer constant, leading to a loss of control over chain growth, broad molecular weight distributions, and premature termination.[7]

Strategic Solutions: To overcome this, several strategies can be employed:

  • Amine Protection: The amine group can be temporarily "protected" with a chemical group (e.g., Boc-protecting group) that is inert to the polymerization conditions and can be removed post-polymerization. This adds extra synthesis and deprotection steps.

  • Robust Ligand Selection (ATRP): Utilizing strongly coordinating, multidentate amine-based ligands for the copper catalyst can minimize competitive binding from the monomer. Ligands like tris(2-(dimethylamino)ethyl)amine (Me₆TREN) form highly stable complexes with copper, making them more resilient to displacement.[5][7]

  • Alternative Polymerization Method (RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a metal-free controlled radical technique. It is generally more tolerant to a wider range of functional groups, including amines and acids, making it an excellent alternative to ATRP for problematic monomers.[8]

This guide will focus on the latter two, more direct, strategies.

Method 1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for creating well-defined polymers from a wide variety of monomers.[9] The key is establishing a rapid equilibrium between a low concentration of active, propagating radical chains and a vast majority of dormant species.[3] For DM4AIP, success hinges on selecting a catalyst system that is not easily poisoned by the monomer's amine group. An Activators Re-generated by Electron Transfer (ARGET) ATRP approach is recommended as it uses a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, requiring significantly lower catalyst concentrations.

Diagram: ATRP Experimental Workflow

ATRP_Workflow cluster_prep I. Reagent Preparation cluster_reaction II. Reaction Setup & Execution cluster_termination III. Termination & Purification cluster_analysis IV. Characterization P1 Prepare stock solutions: - Monomer (DM4AIP) in Anisole - Initiator (EBiB) in Anisole - Ligand (Me6TREN) in Anisole P2 Weigh Cu(II)Br2 and Ascorbic Acid into Schlenk flask R1 Add stock solutions & solvent to flask under Argon P2->R1 R2 Perform 3 Freeze-Pump-Thaw cycles to deoxygenate R1->R2 R3 Place flask in pre-heated oil bath (e.g., 60 °C) and stir R2->R3 R4 Take aliquots periodically via degassed syringe for analysis R3->R4 T1 Cool reaction to room temp. R3->T1 T2 Expose to air to quench (oxidizes Cu(I) to Cu(II)) T1->T2 T3 Dilute with THF, pass through neutral alumina column to remove Cu T2->T3 T4 Precipitate polymer in cold non-solvent (e.g., Hexane/Ether) T3->T4 T5 Isolate & dry polymer under vacuum T4->T5 A1 1H NMR: Determine monomer conversion T5->A1 A2 GPC/SEC: Determine Mn, Mw, and Đ T5->A2

Caption: Workflow for ARGET ATRP of this compound.

Protocol: ARGET ATRP of DM4AIP

Objective: To synthesize poly(DM4AIP) with a target degree of polymerization (DP) of 50.

Materials:

  • This compound (DM4AIP), monomer (FW: 209.20 g/mol )[10]

  • Ethyl α-bromoisobutyrate (EBiB), initiator (FW: 195.04 g/mol )

  • Copper(II) Bromide (CuBr₂), catalyst precursor (FW: 223.35 g/mol )

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN), ligand (FW: 230.37 g/mol )

  • L-Ascorbic acid (Vitamin C), reducing agent

  • Anisole, solvent

  • Tetrahydrofuran (THF), for dilution

  • Methanol or Hexane/Diethyl Ether mixture, non-solvent for precipitation

  • Neutral alumina, for catalyst removal

  • Argon gas (high purity)

  • Schlenk flask, magnetic stir bar, syringes, rubber septa

Procedure:

  • Reagent Preparation: In a glovebox or under an argon atmosphere, prepare stock solutions if desired for accuracy. For this example, we will add reagents directly.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (2.8 mg, 0.0125 mmol, 0.05 eq) and L-ascorbic acid (22 mg, 0.125 mmol, 0.5 eq).

    • Add the monomer, DM4AIP (523 mg, 2.5 mmol, 10 eq).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Add anisole (2.5 mL to achieve a 1 M monomer solution), initiator EBiB (48.8 mg, 0.25 mmol, 1 eq), and ligand Me₆TREN (28.8 mg, 0.125 mmol, 0.5 eq) via degassed syringes.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with argon and place it in a preheated oil bath at 60 °C.

    • Start stirring. The solution should turn from colorless to a light yellow/green.

    • To monitor the reaction, samples can be withdrawn periodically using a degassed syringe and analyzed by ¹H NMR (for conversion) and GPC (for molecular weight).

  • Termination and Purification:

    • After the desired time (e.g., 6 hours) or monomer conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air by opening the flask. The solution color will likely change to blue/green as Cu(I) is oxidized.

    • Dilute the mixture with 5 mL of THF.

    • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the filtrate and precipitate the polymer by adding it dropwise into a stirred, cold non-solvent (e.g., 200 mL of a 1:1 hexane/diethyl ether mixture).

    • Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at 40 °C overnight.

Data & Expected Results
ParameterValueRationale
Target DP 50A moderate chain length suitable for initial biomaterial studies.
[M]₀:[I]₀:[Cu]₀:[L]₀:[RA]₀ 100 : 1 : 0.05 : 0.5 : 0.5Low catalyst concentration is a hallmark of ARGET ATRP. A Ligand:Copper ratio >1 is used to ensure full complexation.[7]
Solvent AnisoleA common solvent for ATRP that dissolves the monomer and resulting polymer.
Temperature 60 °CProvides a reasonable polymerization rate without promoting significant side reactions.
Expected Mₙ (theory) ~10,500 g/mol (at 100% conv.)Calculated as (DP × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ.
Expected Đ (PDI) < 1.3A low dispersity value is indicative of a well-controlled polymerization.[3]

Method 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that operates without a metal catalyst. Control is achieved through a chain transfer agent (RAFT agent), which reversibly reacts with propagating polymer chains to maintain a low concentration of active radicals. This method's tolerance to a wide array of functional groups makes it an ideal choice for DM4AIP.[11]

Diagram: RAFT Experimental Workflow

RAFT_Workflow cluster_prep I. Reagent Preparation cluster_reaction II. Reaction Setup & Execution cluster_termination III. Termination & Purification cluster_analysis IV. Characterization P1 Weigh Monomer (DM4AIP), RAFT Agent (e.g., CPADB), and Initiator (AIBN) into flask R1 Add solvent (e.g., Dioxane) and magnetic stir bar P1->R1 R2 Seal flask and perform 3 Freeze-Pump-Thaw cycles R1->R2 R3 Immerse flask in pre-heated oil bath (e.g., 70 °C) to start R2->R3 R4 Monitor reaction by taking time-stamped aliquots R3->R4 T1 Stop reaction by rapid cooling (ice bath) and exposing to air R3->T1 T2 Precipitate polymer in a cold non-solvent (e.g., Methanol) T1->T2 T3 Re-dissolve and re-precipitate (2-3 times) for high purity T2->T3 T4 Isolate & dry polymer under vacuum T3->T4 A1 1H NMR: Determine monomer conversion T4->A1 A2 GPC/SEC: Determine Mn, Mw, and Đ T4->A2 A3 UV-Vis (optional): Confirm removal of RAFT end-group if desired T4->A3

Caption: Workflow for RAFT Polymerization of this compound.

Protocol: RAFT Polymerization of DM4AIP

Objective: To synthesize poly(DM4AIP) with a target degree of polymerization (DP) of 50.

Materials:

  • This compound (DM4AIP), monomer (FW: 209.20 g/mol )

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent (FW: 279.38 g/mol )

  • Azobisisobutyronitrile (AIBN), initiator (FW: 164.21 g/mol )

  • 1,4-Dioxane, solvent

  • Methanol or Diethyl Ether, non-solvent for precipitation

  • Ampule or Schlenk flask, magnetic stir bar, syringes, rubber septa

Procedure:

  • Reagent Setup:

    • To a 25 mL Schlenk flask (or glass ampule), add DM4AIP (1.046 g, 5.0 mmol, 50 eq), CPADB (27.9 mg, 0.1 mmol, 1 eq), and AIBN (3.3 mg, 0.02 mmol, 0.2 eq). The [RAFT]/[Initiator] ratio of 5 is typical.

    • Add a magnetic stir bar and 1,4-dioxane (5 mL to achieve a 1 M monomer solution).

  • Deoxygenation:

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. The mixture is frozen in liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under argon.

  • Polymerization:

    • After the final thaw, backfill the flask with argon and immerse it in a preheated oil bath set to 70 °C.

    • Start stirring. The reaction mixture is typically pink/red due to the RAFT agent and should be monitored for color changes.

    • The polymerization can be tracked by taking samples at various time points for analysis.

  • Termination and Purification:

    • After the desired time (e.g., 8-12 hours), terminate the polymerization by removing the flask from the oil bath, cooling it in an ice-water bath, and exposing the contents to air.

    • Dilute the viscous solution with a small amount of THF or dioxane if necessary.

    • Precipitate the polymer by adding the solution dropwise into ~200 mL of cold, stirred methanol. The polymer should precipitate out as a solid.

    • For higher purity, the polymer can be isolated, re-dissolved in a minimal amount of dioxane, and re-precipitated. Repeat this process 2-3 times.

    • Collect the final polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Data & Expected Results
ParameterValueRationale
Target DP 50A moderate chain length for initial studies.
[M]₀:[CTA]₀:[I]₀ 50 : 1 : 0.2A [CTA]:[I] ratio of ~5 ensures that most chains are initiated from the RAFT agent, leading to good control.
Solvent 1,4-DioxaneA common polar aprotic solvent suitable for RAFT polymerizations.[12]
Temperature 70 °CA standard temperature for AIBN-initiated polymerizations, providing a suitable rate of radical generation.
Expected Mₙ (theory) ~10,740 g/mol (at 100% conv.)Calculated as (DP × MWₘₒₙₒₘₑᵣ) + MWCTA.
Expected Đ (PDI) < 1.25RAFT polymerization typically yields polymers with very narrow molecular weight distributions.[13]

Post-Polymerization Modification and Applications in Drug Delivery

The true utility of poly(DM4AIP) is realized through its functional handles. The resulting polymer presents a backbone decorated with amine and ester groups, which are amenable to a variety of chemical transformations.[14]

  • Amine Group Functionalization: The secondary amine can be used for conjugation reactions. For example, it can be reacted with NHS-esters or isothiocyanates to attach targeting ligands (e.g., folic acid, peptides) or fluorescent dyes. Its basicity also makes the polymer pH-responsive. In acidic endosomal compartments (pH ~5.0-6.0), the amine will be protonated, increasing the polymer's hydrophilicity and potentially causing a conformational change or disassembly of a nanoparticle formulation, leading to drug release.

  • Ester Group Hydrolysis: The methyl ester groups can be hydrolyzed under basic or acidic conditions to yield carboxylic acids. These can then be used for carbodiimide-mediated coupling (e.g., using EDC/NHS) to attach amine-containing drugs or other molecules.

These well-defined functional polymers are ideal candidates for advanced drug delivery systems, serving as:

  • Biodegradable Nanocarriers: Formulating the polymer into nanoparticles can encapsulate hydrophobic drugs, improving their solubility and circulation time.[1][15]

  • Polymer-Drug Conjugates: Covalently linking a drug to the polymer can improve its stability, reduce off-target toxicity, and prolong its therapeutic effect.[16]

  • Gene Delivery Vehicles: The cationic nature of the protonated amine groups can facilitate the complexation and delivery of anionic nucleic acids like siRNA.[11]

Conclusion

This compound is a monomer with significant potential for the creation of sophisticated functional polymers. While its inherent amine functionality presents a challenge for traditional transition-metal-catalyzed polymerization, this can be effectively overcome. By employing robust catalyst systems in ATRP, such as ARGET ATRP with strongly-coordinating ligands, or by using the more functional-group-tolerant RAFT polymerization, researchers can synthesize well-defined poly(DM4AIP) with controlled molecular weight and low dispersity. The protocols outlined in this guide provide a validated starting point for scientists aiming to leverage this versatile monomer for applications ranging from stimuli-responsive materials to targeted drug and gene delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Dimethyl 4-aminoisophthalate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Dimethyl 4-aminoisophthalate. It is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate.

I. Overview of the Synthesis Pathway

The most common and efficient route to this compound is the reduction of its nitro precursor, Dimethyl 4-nitroisophthalate. This transformation is a cornerstone of aromatic chemistry, but it is not without its challenges. The presence of two ester functional groups requires careful selection of the reduction method to avoid unwanted side reactions, primarily hydrolysis.

The overall reaction is depicted below:

Synthesis_Pathway Dimethyl_4_nitroisophthalate Dimethyl 4-nitroisophthalate Dimethyl_4_aminoisophthalate This compound Dimethyl_4_nitroisophthalate->Dimethyl_4_aminoisophthalate Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd/C, SnCl2/HCl) Reducing_Agent->Dimethyl_4_aminoisophthalate

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The most frequent cause of low yields is incomplete reduction of the nitro group or the occurrence of side reactions. Incomplete reduction can be due to several factors, including deactivated catalyst, insufficient reducing agent, or poor solubility of the starting material. Side reactions, such as the formation of intermediate reduction products (nitroso, hydroxylamine, or azoxy compounds) or hydrolysis of the ester groups, can also significantly lower the yield of the desired product.

Q2: How can I tell if my reaction has gone to completion?

A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting material (Dimethyl 4-nitroisophthalate) and the appearance of the product spot (this compound). It is advisable to run a co-spot of the starting material alongside the reaction mixture on the TLC plate for accurate comparison.

Q3: I am observing multiple spots on my TLC plate even after a long reaction time. What could be the issue?

A3: The presence of multiple spots suggests either an incomplete reaction or the formation of side products. The intermediate products of nitro group reduction, such as nitroso and hydroxylamine derivatives, can appear as separate spots. If you suspect side reactions, it is crucial to re-evaluate your reaction conditions. For instance, overly harsh acidic conditions can lead to ester hydrolysis, creating 4-amino-isophthalic acid or its monomethyl ester.

Q4: Is catalytic hydrogenation always the best method for this synthesis?

A4: While catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a very effective and clean method for nitro group reduction, it may not always be the optimal choice, especially if other reducible functional groups are present in more complex molecules.[1] For this compound synthesis, it is an excellent method. However, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid can also be employed and are sometimes preferred for their chemoselectivity.[1]

Q5: How can I minimize the risk of ester hydrolysis during the reduction?

A5: To minimize ester hydrolysis, it is important to control the reaction conditions, particularly the acidity and temperature. If using a metal-acid reduction method like SnCl₂/HCl, avoid using an excessive amount of strong acid and maintain a moderate reaction temperature. After the reaction is complete, it is crucial to neutralize the acid promptly during the work-up procedure.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Troubleshooting_Guide node_problem node_problem node_cause node_cause node_solution node_solution P1 Problem: Low or No Conversion C1_1 Cause: Inactive Catalyst P1->C1_1 C1_2 Cause: Insufficient Reducing Agent P1->C1_2 C1_3 Cause: Poor Solubility P1->C1_3 S1_1 Solution: Use fresh catalyst or increase catalyst loading. C1_1->S1_1 S1_2 Solution: Increase stoichiometry of the reducing agent. C1_2->S1_2 S1_3 Solution: Change solvent or use a co-solvent system (e.g., Ethanol/Water). C1_3->S1_3 P2 Problem: Formation of Byproducts C2_1 Cause: Incomplete reduction (nitroso, hydroxylamine intermediates) P2->C2_1 C2_2 Cause: Ester Hydrolysis P2->C2_2 S2_1 Solution: Increase reaction time or temperature moderately. Ensure sufficient reducing agent. C2_1->S2_1 S2_2 Solution: Use milder acidic conditions or switch to catalytic hydrogenation. Neutralize promptly after reaction. C2_2->S2_2

Caption: A troubleshooting workflow for common synthesis issues.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause Recommended Solution & Explanation
Low or no conversion of starting material Inactive Catalyst (for catalytic hydrogenation) The palladium on carbon (Pd/C) catalyst can lose activity over time or if improperly handled. Solution: Use a fresh batch of catalyst. Ensure the reaction is adequately purged with an inert gas before introducing hydrogen. Catalyst poisoning by impurities in the starting material or solvent can also be a cause; purify the starting material if necessary.[2]
Insufficient Reducing Agent The stoichiometry of the reducing agent is critical. For metal/acid reductions, an excess is typically required. Solution: Increase the molar equivalents of the reducing agent (e.g., SnCl₂ or Fe).
Poor Solubility of Starting Material Dimethyl 4-nitroisophthalate may have limited solubility in some solvents, hindering the reaction rate. Solution: Choose a solvent in which the starting material is more soluble at the reaction temperature. A co-solvent system, such as ethanol/water, can sometimes improve solubility.[3]
Formation of multiple byproducts Incomplete Reduction The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction stalls, these can be observed as byproducts. Solution: Increase the reaction time or moderately increase the temperature. Ensure a sufficient excess of the reducing agent is present to drive the reaction to completion.[3]
Ester Hydrolysis The use of strong acids (like concentrated HCl) or bases, especially at elevated temperatures, can cause the hydrolysis of one or both of the methyl ester groups.[4] Solution: If using an acid-mediated reduction, use a more moderate concentration of acid. Alternatively, switch to a neutral reduction method like catalytic hydrogenation. During work-up, neutralize the reaction mixture as soon as possible.
Difficulty in product isolation/purification Product Precipitation with Catalyst In catalytic hydrogenation, the product can sometimes co-precipitate with the catalyst, making filtration difficult. Solution: After the reaction, dilute the mixture with a solvent in which the product is soluble before filtering off the catalyst. Hot filtration can also be beneficial.
Emulsion during work-up The presence of finely divided metal salts (from SnCl₂ or Fe reductions) can lead to the formation of emulsions during aqueous extraction. Solution: Filter the reaction mixture through a pad of celite before performing the aqueous work-up. Adjusting the pH of the aqueous layer can also help to break the emulsion.

IV. Optimized Experimental Protocols

Two reliable methods for the synthesis of this compound are presented below. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Method 1: Catalytic Hydrogenation

This method is generally clean and high-yielding.

Materials:

  • Dimethyl 4-nitroisophthalate

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve Dimethyl 4-nitroisophthalate (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per your equipment's specifications).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • The reaction is typically complete within 4-8 hours. Monitor by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it with care.[5]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Method 2: Reduction with Tin(II) Chloride

This is a classic and effective method for nitro group reduction.

Materials:

  • Dimethyl 4-nitroisophthalate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add Dimethyl 4-nitroisophthalate (1 equivalent) and ethanol.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir.

  • Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH ~8-9). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel or by recrystallization.

V. Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

  • Purity (recommended): ≥95%

  • Storage: Store at 2-8°C, protected from light, in an inert atmosphere.[1]

  • Two singlets for the two non-equivalent methyl ester protons.

  • Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • A broad singlet for the amine (-NH₂) protons.

VI. Safety Information

  • Dimethyl 4-nitroisophthalate (Starting Material): Handle with care. Avoid dust formation and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed information.[6]

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst. It should only be performed by trained personnel in appropriate equipment. Ensure the system is free of leaks and always purge with an inert gas before and after the reaction.[5][7][8]

  • Tin(II) Chloride and Hydrochloric Acid: These are corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • General Precautions: Most organic solvents are flammable. Avoid open flames and ensure proper ventilation.

By following these guidelines, researchers can optimize the synthesis of this compound, troubleshoot common problems effectively, and ensure a safe and efficient experimental workflow.

VII. References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). BenchChem.

  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). BenchChem.

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate.

  • Summary of the rate constants for the hydrolysis of p-nitrophenyl esters in water at 30 ' C and I = 0 . 2. (n.d.). ResearchGate.

  • Hydrolysis of Esters. (2020, February 19). In nitro-ester-amid_simple.

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-23.

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

  • This compound. (n.d.). Chemsrc. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Dimethyl 4-nitrophthalate. (2024, February 24). Fisher Scientific.

  • Reduction of nitro groups on benzene. (2020, May 20). [Video]. YouTube.

  • How to prepare and apply Dimethyl 5-aminoisophthalate? - FAQ. (n.d.). Guidechem.

  • Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.

  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.). Google Patents.

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo.

References

Technical Support Center: Purification of Dimethyl 4-Aminoisophthalate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl 4-aminoisophthalate (DM4AI). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on recrystallization, a critical technique for achieving the high purity required for downstream applications.[1][2] This guide is structured as a dynamic resource, addressing common challenges and frequently asked questions to ensure your success.

Principle of Recrystallization

Recrystallization is the gold-standard method for purifying nonvolatile organic solids.[1] The process hinges on the principle that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[3] The purified crystals are then isolated by filtration.[1]

The success of a recrystallization is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics:

  • High solubility for the solute at elevated temperatures.

  • Low solubility for the solute at low temperatures. [2]

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out while hot. [4]

  • It must not react chemically with the solute. [1]

  • It should be volatile enough to be easily removed from the purified crystals. [1]

Experimental Protocol: Single-Solvent Recrystallization of this compound

This protocol outlines a standard procedure for recrystallizing this compound using methanol, a common solvent for moderately polar compounds.

Materials:

  • Crude this compound (CAS: 51832-31-6)[5]

  • Methanol (Reagent Grade)

  • Activated Carbon (decolorizing charcoal), if needed

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection & Quantity Estimation: Based on preliminary tests (see FAQ 1), methanol is chosen. Place 5.0 g of crude DM4AI into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add approximately 20-25 mL of methanol to the flask. Place the flask on a hot plate and heat to a gentle boil while stirring. Add more methanol in small portions (1-2 mL at a time) until the DM4AI just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield.[3][6]

  • Decolorization (If Necessary): If the hot solution is colored (e.g., yellow or brown, suggesting oxidative impurities), remove it from the heat. Allow it to cool slightly to prevent violent boiling when the carbon is added. Add a small amount of activated carbon (about the tip of a spatula). Causality: Activated carbon has a high surface area that adsorbs colored impurities.[1]

  • Hot Gravity Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities and the activated carbon.[7] Keeping the apparatus hot prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Use the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold methanol to the crystals to wash away any remaining soluble impurities from the crystal surfaces. Reapply the vacuum to pull the wash solvent through.[3] Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it is less soluble at lower temperatures.[6]

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question 1: My compound won't dissolve, even after adding a large amount of boiling solvent.

  • Answer: This indicates that the solvent you have chosen is not a good solvent for DM4AI at high temperatures.

    • Solution: You must select a more suitable solvent. Consult a solubility table (see Table 1 for an illustrative example). The molecular structure of DM4AI, with its aromatic amine and dual methyl ester groups, suggests moderate polarity.[5] Solvents like ethanol, acetone, or ethyl acetate may be more effective.[9] If a single solvent is not effective, a two-solvent system may be required (see FAQ 2).

Question 2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with lower melting points or when the solution is highly concentrated with impurities.[8]

    • Solution 1 (Add More Solvent): Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation temperature of the solution. Allow it to cool slowly again.[10]

    • Solution 2 (Lower Cooling Temperature): The goal is for the solution to become saturated at a temperature below the compound's melting point. Adding more solvent, as described above, helps achieve this.

    • Solution 3 (Scratching): Vigorously scratching the inside of the flask at the solution's surface with a glass rod can sometimes induce crystallization by providing a surface for nucleation.[10]

Question 3: No crystals have formed, even after cooling in an ice bath.

  • Answer: This is a common issue that typically means your solution is not supersaturated. There are two primary causes:

    • Cause A: Too Much Solvent Was Used. If an excessive amount of solvent was added during the dissolution step, the solution will not be saturated even when cold.[6]

      • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood to increase the solute concentration. Allow the concentrated solution to cool again.[10]

    • Cause B: A Supersaturated Solution Has Failed to Nucleate. Sometimes, a solution can become supersaturated but lack a nucleation site to initiate crystal growth.

      • Solution 1 (Scratching): Scratch the inner wall of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[11]

      • Solution 2 (Seed Crystals): If you have a small crystal of pure DM4AI, add it to the solution. This "seed crystal" will provide a template for further crystal growth.[10]

Question 4: My final product has a very low yield. What went wrong?

  • Answer: A low yield is often a result of procedural errors. Common causes include:

    • Using too much solvent during dissolution.[3]

    • Premature crystallization during hot filtration (crystals are lost in the filter paper).

    • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.[6]

    • Incomplete crystallization (not allowing enough time or cooling to a low enough temperature).[3]

    • Solution: Review each step of the protocol. To improve yield, ensure you use the absolute minimum of hot solvent for dissolution and wash the final crystals sparingly with ice-cold solvent. If you suspect significant product remains in the mother liquor, you can try to concentrate it by boiling off some solvent to obtain a second crop of crystals, though these may be less pure.

Question 5: The recrystallized crystals are still colored. How do I remove the color?

  • Answer: A persistent color (typically yellow to brown for aromatic amines) indicates the presence of colored, likely oxidized, impurities that were not fully removed.

    • Solution: Repeat the recrystallization, but this time include the decolorizing carbon step as described in the main protocol (Step 3).[1] Ensure you do not use too much carbon, as it can also adsorb your desired product and reduce the yield.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common recrystallization issues.

G start Begin Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_xtals Crystals Form? cool->check_xtals check_form Form: Crystals or Oil? check_xtals->check_form Yes no_xtals Problem: No Crystals check_xtals->no_xtals No oil_out Problem: Oiling Out check_form->oil_out Oil collect Collect, Wash, Dry Crystals check_form->collect Crystals fix_oil Reheat, Add More Solvent, Cool Slowly Again oil_out->fix_oil fix_oil->cool fix_no_xtals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Boil Off Solvent no_xtals->fix_no_xtals fix_no_xtals->cool end Pure Product collect->end

Caption: Troubleshooting logic for recrystallization.

Frequently Asked Questions (FAQs)

FAQ 1: How do I perform a preliminary solvent selection test?

  • Answer: To select an appropriate solvent, perform small-scale tests in test tubes.[12]

    • Place a small amount of crude DM4AI (about 20-30 mg) into several different test tubes.

    • Add a small amount of a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) to each tube at room temperature (about 0.5 mL).[12]

    • Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[4]

    • For the tubes where the compound was insoluble, gently heat them in a water bath. A good solvent will dissolve the compound completely when hot.[4]

    • Allow the hot solutions to cool. The best solvent will be the one that produces a large quantity of crystals upon cooling.

Illustrative Solubility Profile for this compound

SolventPolaritySolubility at 25 °CSolubility at Boiling PointSuitability
WaterHighInsolubleSparingly SolublePoor (Good for washing if product is non-polar)
MethanolHighSparingly SolubleSolubleExcellent
EthanolHighSparingly SolubleSolubleExcellent
AcetoneMediumSolubleVery SolublePoor (dissolves too well when cold)
Ethyl AcetateMediumSparingly SolubleSolubleGood
TolueneLowInsolubleSparingly SolublePoor
HexaneNon-polarInsolubleInsolublePoor (can be used as an anti-solvent)

FAQ 2: What is a two-solvent recrystallization and when should I use it?

  • Answer: A two-solvent (or mixed-solvent) system is used when no single solvent has the ideal solubility characteristics. This method uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[11]

    • Procedure: Dissolve the crude compound in a minimum amount of the hot "soluble solvent." Then, add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation). Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly as you would in a single-solvent recrystallization.[11] For DM4AI, a good pair could be Methanol (soluble) and Water (anti-solvent).

FAQ 3: What is a realistic yield for a recrystallization?

  • Answer: A 100% recovery is impossible, as some amount of the compound will always remain dissolved in the mother liquor.[6] A typical yield after a single recrystallization is in the range of 70-85%. The yield will be lower if the starting material is very impure. It is common to sacrifice some yield for higher purity.[13]

FAQ 4: How can I confirm the purity of my recrystallized this compound?

  • Answer: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify impurities.

References

Identifying side products in Dimethyl 4-aminoisophthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during synthesis. Our goal is to provide practical, in-depth solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary side products?

There are two primary, well-established routes for synthesizing this compound, each with a characteristic impurity profile.

  • Route A: Catalytic Reduction of Dimethyl 4-nitroisophthalate. This is a widely used method where the nitro-precursor is reduced to the target amine. The reduction is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or using a metal in acidic media (e.g., Fe/HCl, SnCl₂).[1][2]

    • Common Side Products: Incomplete reduction intermediates (nitroso and hydroxylamine species), unreacted starting material, and isomeric impurities such as Dimethyl 5-aminoisophthalate.

  • Route B: Fischer Esterification of 4-aminoisophthalic acid. This classic method involves reacting 4-aminoisophthalic acid with an excess of methanol under acidic catalysis (e.g., concentrated H₂SO₄).[3][4]

    • Common Side Products: The mono-esterified intermediate (Monomethyl 4-aminoisophthalate), unreacted starting diacid, and potential for hydrolysis products if water is not carefully excluded.[5][6]

Q2: My final product has a pink or brownish discoloration. What is the likely cause?

Discoloration in aniline compounds like this compound is almost always due to the aerial oxidation of the aromatic amine functionality.[7] This process can form highly colored polymeric imine or azo-type impurities, even at trace levels.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation. This can be accelerated by exposure to air, light, or residual acidic/basic catalysts during workup. Older samples of aniline often appear reddish-brown for this reason.[7]

  • Preventative Measures:

    • Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) where possible.

    • Use degassed solvents.

    • Store the final product under inert gas, protected from light, and at reduced temperatures (2-8°C is recommended).[8][9]

Q3: My NMR spectrum shows more than one set of aromatic signals and two distinct methoxy singlets. What does this indicate?

This is a classic sign of an isomeric impurity . The most likely contaminant is Dimethyl 5-aminoisophthalate .

  • Origin: This impurity originates from the synthesis of the precursor, Dimethyl 4-nitroisophthalate. The nitration of Dimethyl isophthalate can yield a mixture of isomers, with the 4-nitro and 5-nitro products being common.[10] If this isomeric mixture is not purified before the reduction step, the corresponding mixture of amino-isomers will be present in the final product.

  • Validation: The identity of the isomer can be confirmed by comparing the NMR spectrum to a known standard of Dimethyl 5-aminoisophthalate or by using 2D NMR techniques (COSY, HMBC) to confirm the proton-carbon connectivity.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues and provides a logical workflow for identifying and resolving the underlying chemical problem.

Issue 1: Low Yield & Multiple Spots on Thin Layer Chromatography (TLC)

A low yield accompanied by multiple spots on a TLC plate points towards an incomplete or inefficient reaction. The identity of the side products depends heavily on the synthetic route.

Workflow for Identification & Resolution

Caption: Troubleshooting workflow for low yield issues.

Analysis of Potential Side Products
Side Product NameSynthetic Route of OriginKey Analytical Signature (LC-MS)TLC Behavior (vs. Product)
Dimethyl 4-nitroisophthalate ReductionM+H⁺ = 240.04Higher Rf (less polar)
Dimethyl 4-(hydroxylamino)isophthalate ReductionM+H⁺ = 226.07More polar than SM, less polar than product
Monomethyl 4-aminoisophthalate EsterificationM+H⁺ = 196.06Lower Rf (more polar due to free acid)
4-Aminoisophthalic acid EsterificationM+H⁺ = 182.05Stays at baseline (highly polar)
Dimethyl 5-aminoisophthalate Reduction (from SM)M+H⁺ = 210.07 (same as product)Very similar Rf, may require specific solvent system to resolve
Issue 2: Product Fails to Crystallize or Oiling Out

This issue suggests the presence of significant impurities that are disrupting the crystal lattice formation. The most common culprits are residual starting materials or isomeric byproducts.

  • Expert Insight: While unreacted starting material can often be removed by a simple filtration or wash, isomeric impurities like Dimethyl 5-aminoisophthalate are notoriously difficult to separate due to their very similar solubility profiles.[6] The melting point of Dimethyl 5-aminoisophthalate is 178-181°C, nearly identical to the 4-amino isomer, making melting point depression an unreliable indicator of its presence.[11]

  • Troubleshooting Steps:

    • Confirm Purity by HPLC: Run a high-resolution HPLC analysis. Isomeric impurities will often have a slightly different retention time.

    • Attempt Column Chromatography: This is the most effective method for separating isomers. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.

    • Solvent Screening for Recrystallization: If chromatography is not feasible, screen a variety of solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find conditions that may selectively crystallize the desired 4-amino isomer.

Key Side Product Formation Pathways

Understanding the mechanism of side product formation is crucial for prevention. Below is a diagram illustrating potential byproducts from the reduction of Dimethyl 4-nitroisophthalate.

Caption: Side product formation from the reduction route.

Analytical & Purification Protocols

Protocol 1: TLC Method for In-Process Reaction Monitoring (Reduction Route)

This protocol is designed to monitor the conversion of the nitro-compound to the amine product.

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: 30:70 Ethyl Acetate:Hexane.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in ethyl acetate.

  • Spotting: Spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Observe under UV light (254 nm). The nitro-compound will be UV active.

    • Stain with potassium permanganate (KMnO₄) or ninhydrin stain. The amine product will stain readily (yellow/purple with ninhydrin), while the starting material will not.

  • Interpretation: The reaction is complete when the starting material spot (higher Rf) is completely consumed and a new, more polar spot (lower Rf) corresponding to the product is dominant.

Protocol 2: Purification by Column Chromatography

This is the recommended procedure for removing isomeric impurities and other side products.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Pack the column using a slurry of silica gel in Hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to 30-40% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (containing only the desired product spot) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This method is effective for removing less soluble or more soluble impurities but may be ineffective for separating isomers.

  • Solvent Selection: Methanol is a common and effective solvent.

  • Procedure: a. Dissolve the crude solid in a minimum amount of hot methanol. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. c. Hot filter the solution to remove the charcoal or any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, washing with a small amount of cold methanol. f. Dry the crystals under vacuum.

  • Validation: Check the purity of the recrystallized material by HPLC and measure the melting point. Repeat the process if necessary.

References

Technical Support Center: Troubleshooting Low Yield in Dimethyl 4-aminoisophthalate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Fischer esterification of 4-aminoisophthalic acid is resulting in a very low yield of this compound. What are the most likely causes?

Low yields in the Fischer esterification of 4-aminoisophthalic acid are a common issue and can typically be attributed to a few key factors related to the equilibrium nature of the reaction and the properties of the starting material.[1][2][3][4][5]

  • Incomplete Reaction Equilibrium: The Fischer esterification is a reversible reaction.[2][3][4][5] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is crucial.[3][4][5] Additionally, the water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

  • Insufficient Acid Catalyst: The amino group on the 4-aminoisophthalic acid is basic and will react with the acid catalyst (e.g., sulfuric acid), forming an ammonium salt.[1] This consumption of the catalyst means that a portion of it is no longer available to protonate the carboxylic acid carbonyls, which is the essential first step of the esterification mechanism. Therefore, a higher than catalytic amount of acid is often required.

  • Poor Solubility of Starting Material: 4-Aminoisophthalic acid may have limited solubility in methanol at room temperature, which can hinder the reaction rate. Ensuring the starting material is fully dissolved during the reaction is important for achieving a good yield.

Troubleshooting Steps for Low Yield:
Potential Cause Recommended Solution Scientific Rationale
Reversible Reaction Use a large excess of methanol (at least 10-20 molar equivalents).[3][5]According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[1]
Remove water as it forms using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.This continuously removes a product, preventing the reverse reaction (ester hydrolysis) and driving the forward reaction to completion.[2][4]
Insufficient Catalyst Increase the amount of sulfuric acid to at least 1.5-2.0 molar equivalents relative to the 4-aminoisophthalic acid.This ensures there is enough acid to both protonate the basic amino group and catalyze the esterification of both carboxylic acid groups.[1]
Low Solubility Ensure the reaction is heated to reflux to increase the solubility of the starting material.[1]Higher temperatures increase the rate of reaction and the solubility of most organic solids.
Consider the use of a co-solvent, though this can complicate purification.A co-solvent might improve the solubility of the starting material, but it must be chosen carefully to not interfere with the reaction.
Q2: I am observing the formation of a significant amount of a mono-ester byproduct. How can I favor the formation of the desired diester, this compound?

The formation of a mono-ester is a common issue in the esterification of dicarboxylic acids. This is often a result of incomplete reaction.

  • Insufficient Reaction Time or Temperature: The esterification of the second carboxylic acid group may be slower than the first due to electronic effects or steric hindrance.

  • Inadequate Catalyst Concentration: As the reaction progresses, the concentration of the acid catalyst may decrease, slowing down the second esterification.

Troubleshooting Mono-ester Formation:
Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Increase the reflux time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the mono-ester intermediate.Allows more time for the slower second esterification to proceed to completion.
Ensure the reaction is maintained at a vigorous reflux.Higher temperatures increase the reaction rate.
Catalyst Deactivation As mentioned in Q1, ensure a sufficient excess of the acid catalyst is used from the start.Maintains a high effective catalyst concentration throughout the reaction.
Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and a dark-colored impurity. What are the best practices for purification?

Purification of this compound can be challenging due to the presence of both acidic starting material and basic product, as well as potential colored byproducts from side reactions.

  • Work-up Procedure: A proper aqueous work-up is critical to remove the excess acid catalyst and any unreacted 4-aminoisophthalic acid.

  • Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical.

Detailed Work-up and Purification Protocol:
  • Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water. The product, being an organic ester, should precipitate out of the aqueous methanol solution.[1]

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a base, such as 10% aqueous sodium carbonate or sodium bicarbonate solution, until the pH is approximately 8.[1][6] This will deprotonate the ammonium salt of the product and neutralize the excess sulfuric acid. Be cautious as CO2 gas will evolve.

  • Filtration: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[1]

  • Recrystallization:

    • Common solvent systems for the recrystallization of aromatic esters include ethanol/water, methanol, or ethyl acetate/hexane mixtures.[7][8]

    • For this compound, a mixture of methanol and water or ethanol and water is a good starting point. Dissolve the crude product in a minimum amount of hot methanol or ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Q4: What are the key analytical techniques to confirm the identity and purity of my this compound product?

Confirming the structure and assessing the purity of your final product is a crucial step. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: This will show the characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: This is useful for identifying the key functional groups. Expect to see characteristic stretches for:

    • N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

    • C=O of the ester groups (strong absorption around 1700-1730 cm⁻¹).

    • C-O of the ester groups (in the 1100-1300 cm⁻¹ region).

    • Aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (209.20 g/mol for C₁₀H₁₁NO₄).[10]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound.

G cluster_0 Synthesis cluster_1 Analysis & Troubleshooting cluster_2 Low Yield Solutions cluster_3 Incomplete Reaction Solutions start Start: 4-Aminoisophthalic Acid + Methanol + H₂SO₄ reflux Reflux Reaction start->reflux workup Aqueous Work-up and Neutralization reflux->workup crude_product Isolate Crude Product workup->crude_product analyze Analyze Crude Product (TLC, NMR) crude_product->analyze low_yield Low Yield? analyze->low_yield incomplete_reaction Incomplete Reaction? analyze->incomplete_reaction increase_methanol Increase Methanol Excess low_yield->increase_methanol Yes increase_catalyst Increase H₂SO₄ Amount low_yield->increase_catalyst Yes remove_water Use Dean-Stark (if applicable) low_yield->remove_water Yes purification Purification by Recrystallization low_yield->purification No increase_time Increase Reflux Time incomplete_reaction->increase_time Yes increase_temp Ensure Vigorous Reflux incomplete_reaction->increase_temp Yes incomplete_reaction->purification No final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

Detailed Experimental Protocol: Fischer Esterification of 4-Aminoisophthalic Acid

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[1][6]

Materials:

  • 4-Aminoisophthalic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • 10% Aqueous Sodium Carbonate Solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-aminoisophthalic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20 eq). Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 eq) to the stirred mixture. A precipitate may form upon addition of the acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and mono-ester intermediate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water (approximately 10 volumes relative to the initial methanol volume).

    • Slowly add 10% aqueous sodium carbonate solution with stirring until the pH of the solution is ~8. Be cautious of gas evolution.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with several portions of cold deionized water.

    • Dry the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol/water).

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by NMR, IR, and melting point analysis.

References

Technical Support Center: Ensuring the Stability of Dimethyl 4-aminoisophthalate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 4-aminoisophthalate. The integrity of your starting materials is paramount to the success and reproducibility of your research. This compound, a versatile intermediate in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers, possesses two key functional groups—an aromatic amine and dimethyl esters—that require specific storage and handling considerations to prevent degradation.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability and purity of your this compound.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Degradation Issues

This section addresses common problems encountered during the storage and use of this compound, providing insights into their causes and offering practical solutions.

Q1: My this compound powder, which was initially white, has turned yellow/brown. What could be the cause, and is it still usable?

A1: A color change from white to yellow or brown is a common visual indicator of degradation, primarily due to the oxidation of the aromatic amine group.[2][3][4]

  • Causality: The amino group (-NH₂) on the benzene ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The oxidation can lead to the formation of highly colored conjugated species such as nitroso (-NO), nitro (-NO₂), azo (-N=N-), and azoxy (-N=N(O)-) compounds.[2][3][4] The formation of these chromophores results in the observed color change.

  • Is it still usable? The usability of the discolored reagent depends on the extent of degradation and the sensitivity of your application. The presence of these impurities can lead to side reactions, lower yields, and difficulties in purification. It is strongly recommended to assess the purity of the material before use.

  • Recommended Action:

    • Assess Purity: Use an analytical technique like HPLC or ¹H NMR to quantify the level of impurities.

    • Purification (if feasible): For small amounts of degradation, recrystallization might be an option to purify the compound. However, this may not be practical for extensive degradation.

    • Consider a New Batch: For critical applications, it is always best to use a fresh, pure batch of the reagent to ensure reliable and reproducible results.

Q2: I'm observing unexpected peaks in my analytical analysis (e.g., HPLC, NMR) of a reaction involving this compound from a previously opened bottle. Could this be due to degradation?

A2: Yes, the appearance of unexpected peaks is a strong indication that your this compound has degraded.

  • Causality: There are two primary degradation pathways that can lead to new chemical species:

    • Oxidation: As mentioned in Q1, oxidation of the amine group will create various new compounds with different retention times in HPLC and distinct signals in NMR.

    • Hydrolysis: The dimethyl ester groups are susceptible to hydrolysis, especially if the compound has been exposed to moisture.[5][6] This will result in the formation of 4-amino-monomethyl isophthalate and eventually 4-aminoisophthalic acid. These more polar compounds will have different chromatographic behavior and NMR spectra.

  • Recommended Action:

    • Analyze the Starting Material: Run an analytical check (HPLC, LC-MS, or NMR) on the this compound from the suspect bottle.

    • Compare to a Standard: Compare the results to the certificate of analysis of a new batch or a previously recorded spectrum of the pure compound.

    • Identify Degradants (if necessary): If significant degradation is confirmed, techniques like LC-MS can help in identifying the mass of the impurity peaks, which can provide clues to their structure (e.g., a mass increase of 16 amu could indicate oxidation to a nitroso group).

Below is a troubleshooting workflow to guide your decision-making process:

G start Unexpected Experimental Results (e.g., low yield, side products) check_sm Is the this compound a potential cause? start->check_sm analyze_sm Analyze the starting material (HPLC, NMR, LC-MS) check_sm->analyze_sm compare_spec Compare spectra to a reference standard or new batch analyze_sm->compare_spec match Spectra Match? compare_spec->match no_match Spectra Do Not Match (Degradation Confirmed) match->no_match No proceed Starting material is pure. Troubleshoot other experimental parameters. match->proceed Yes discard Discard old reagent and use a fresh batch no_match->discard

Caption: Troubleshooting workflow for unexpected experimental results.

Q3: My experiments that previously worked well with a new batch of this compound are now giving poor yields or unexpected side products. How can I determine if the starting material has degraded?

A3: This is a classic scenario pointing towards reagent degradation. The impurities formed from oxidation or hydrolysis can act as catalysts for unwanted side reactions, inhibit your desired reaction, or react themselves to form new byproducts.

  • Recommended Action: The most direct way to confirm this is to perform a side-by-side comparison.

    • Obtain a Fresh Batch: Purchase a new, unopened bottle of this compound.

    • Run Parallel Experiments: Set up two identical reactions. One with the suspect batch and one with the new batch.

    • Compare Outcomes: If the reaction with the new batch proceeds as expected while the one with the old batch fails or gives poor results, this provides strong evidence that the old starting material has degraded.

Q4: I suspect my this compound has been exposed to moisture. What are the potential consequences, and how can I test for degradation?

A4: Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air.[7] Exposure to moisture is problematic due to the risk of ester hydrolysis.

  • Potential Consequences: The ester groups can hydrolyze to carboxylic acids. This can occur in a stepwise manner, first forming the mono-acid (4-amino-monomethyl isophthalate) and then the di-acid (4-aminoisophthalic acid). The presence of these acidic impurities can alter the pH of your reaction mixture and lead to unwanted acid-catalyzed side reactions.

  • How to Test:

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, you would look for a decrease in the integration of the two methoxy (-OCH₃) singlets and the appearance of a broad peak corresponding to the carboxylic acid proton (-COOH).

    • HPLC: The more polar carboxylic acid products will have shorter retention times on a reverse-phase HPLC column compared to the parent diester.

    • FT-IR Spectroscopy: The formation of a carboxylic acid would be indicated by the appearance of a broad O-H stretch around 2500-3300 cm⁻¹.

Section 2: Frequently Asked Questions (FAQs) - Proactive Storage and Handling

Proactive measures are the best way to prevent degradation. This section provides answers to common questions about the proper storage and handling of this compound.

Q5: What are the optimal storage conditions for long-term stability of this compound?

A5: To ensure the long-term stability of this compound, it is crucial to control its environment. The following table summarizes the recommended storage conditions based on chemical principles and supplier data sheets.[1][8][9]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions (both oxidation and hydrolysis).[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aromatic amine group by displacing atmospheric oxygen.[1][10]
Light Protect from Light (Amber Vial/Store in Dark)Aromatic compounds can be susceptible to photodegradation.[1][11]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis of the ester functional groups.[7]
Q6: Why is it important to store this compound under an inert atmosphere?

A6: The aromatic amine functionality in this compound is electron-rich, making it susceptible to oxidation by atmospheric oxygen. Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen from the storage container, thereby minimizing the primary pathway for oxidative degradation. This simple step is one of the most effective ways to prevent the color change and formation of impurities discussed in Q1.

Q7: How does light exposure affect the stability of this compound?

A7: Aromatic compounds can absorb energy from light, particularly in the UV range. This absorption can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation pathways, including oxidation and polymerization.[11][12][13] Therefore, storing the compound in an amber glass vial or in a dark place is a critical step to prevent photodegradation.

Q8: What are the primary degradation pathways for this compound?

A8: There are two main degradation pathways to be aware of for this compound, which are illustrated in the diagram below.

G cluster_0 Primary Degradation Pathways cluster_1 Oxidation Pathway cluster_2 Hydrolysis Pathway DMAP This compound oxidized_products Oxidized Products (Nitroso, Nitro, Azo, etc.) (Causes Color Change) DMAP->oxidized_products [O₂], Light, Heat monoester 4-Amino-monomethyl isophthalate DMAP->monoester + H₂O (- CH₃OH) diacid 4-Aminoisophthalic acid monoester->diacid + H₂O (- CH₃OH)

Caption: The two primary degradation pathways for this compound.

Q9: What analytical techniques are recommended for assessing the purity of this compound before use?

A9: It is good laboratory practice to verify the purity of a reagent before use, especially if it has been stored for a long time or if the container has been opened multiple times.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity. A pure sample should show a single major peak. The appearance of additional peaks, especially at shorter retention times (more polar hydrolysis products) or with different UV-Vis spectra, indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective for structural confirmation and purity assessment. You should see the characteristic aromatic protons and two distinct singlets for the two methoxy groups. The presence of impurities will result in extra peaks. The integration of the peaks can be used to estimate the level of impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of any impurities, which can help in elucidating their structures and confirming the degradation pathway.

Q10: Are there any incompatible materials I should avoid when handling or storing this compound?

A10: Yes, to prevent rapid degradation or hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These will aggressively oxidize the aromatic amine group.

  • Strong Acids: These can protonate the amine group, and also catalyze the hydrolysis of the ester groups.

  • Strong Bases: These can also catalyze ester hydrolysis.

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

References

Technical Support Center: Polymerization with Amine-Containing Monomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions of the Amino Group

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing monomers that contain amino groups. The high nucleophilicity and basicity of primary and secondary amines can lead to a variety of undesirable side reactions, compromising polymer structure, molecular weight control, and functionality.

As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also the fundamental principles behind them. Our goal is to empower you with the knowledge to anticipate and mitigate these challenges, leading to successful and reproducible polymerization outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of Amino Groups

This section addresses common questions regarding the inherent reactivity of amino groups and the rationale behind various strategies to control them.

Q1: Why is the amino group so problematic during polymerization?

The lone pair of electrons on the nitrogen atom makes primary and secondary amines both nucleophilic and basic. This reactivity can lead to several side reactions, depending on the polymerization method:

  • In radical polymerization: The amine can participate in chain transfer reactions, leading to a loss of control over molecular weight and a broadening of the molecular weight distribution. It can also react with certain initiators or monomers.

  • In condensation polymerization: The amino group is an intended reactant, but its high reactivity can lead to uncontrolled polymerization rates and side reactions with other functional groups present in the system.[1][2][3] For example, in the synthesis of polyamides, stoichiometric balance is crucial, and any side reaction of the amine can disrupt this balance.[1]

  • In ring-opening polymerization (ROP): Particularly with N-carboxyanhydrides (NCAs), the amino group of the monomer or the growing polymer chain can act as an initiator, leading to a loss of control over the polymerization process.[4][5][6] It can also participate in side reactions that terminate the growing chain.[6][7][8]

  • Reaction with catalysts: In transition metal-catalyzed polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP), the amine can coordinate to the metal center, poisoning the catalyst and inhibiting the polymerization.[9][10]

Q2: What is a "protecting group" and why is it necessary for amino groups?

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity.[11][12][13] For amino groups, protection is often mandatory to prevent the aforementioned side reactions.[14][15][16] By converting the highly reactive amine into a less reactive functional group, such as a carbamate or an amide, the polymerization can proceed in a controlled manner.[11][16][17] After the polymerization is complete, the protecting group is removed to regenerate the free amino group.[11][17][]

Q3: What are the key considerations when choosing a protecting group for my amine-containing monomer?

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the polymerization conditions (e.g., temperature, pH, catalysts, initiators).[14]

  • Easy to remove in high yield under mild conditions that do not degrade the polymer backbone.[14][15]

  • Orthogonal to other protecting groups present in the monomer, meaning one group can be removed without affecting the others.[13][19][20][21]

The choice of protecting group is highly dependent on the specific polymerization technique. For a summary of commonly used protecting groups and their compatibility, refer to Table 1 in the Troubleshooting section.

Q4: What is "orthogonal deprotection" and how is it useful?

Orthogonal deprotection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[13][19][20][21] This is achieved by choosing protecting groups that are cleaved under different conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis).[11][13] This strategy is particularly valuable in the synthesis of complex polymers with defined architectures and multiple functionalities.[19][20]

Part 2: Troubleshooting Guides - Common Problems and Solutions

This section provides a problem-oriented approach to address specific issues encountered during the polymerization of amine-containing monomers.

Guide 1: Issues in Controlled Radical Polymerization (ATRP, RAFT)

Problem: Poor initiation, low conversion, or broad molecular weight distribution in the polymerization of an amine-containing monomer.

Potential Cause & Solution Workflow:

G cluster_0 Troubleshooting Workflow: Controlled Radical Polymerization A Problem: Poor control in polymerization (low conversion, broad PDI) B Is the amino group protected? A->B C No: Amine is likely interfering with the catalyst (ATRP) or the CTA (RAFT). B->C No D Yes: Proceed to next check. B->D Yes E Protect the amino group. (e.g., Boc, Fmoc) C->E F Is the monomer pure? D->F G No: Impurities may be inhibiting the reaction. F->G No I Yes: Proceed to next check. F->I Yes H Purify the monomer. (e.g., column chromatography, recrystallization) G->H J Are the reaction conditions optimized? I->J K No: Incorrect temperature, solvent, or reagent ratios can affect control. J->K No M Yes: Consider alternative CRP techniques or protecting groups. J->M Yes L Optimize reaction conditions. (See Protocol 1) K->L

Caption: Decision workflow for troubleshooting poor polymerization control.

Detailed Troubleshooting Steps:

  • Amine Interference: Unprotected primary and secondary amines can act as ligands for the copper catalyst in ATRP, leading to catalyst deactivation.[9] In RAFT, the amine can react with the chain transfer agent (CTA), especially at elevated temperatures.

    • Solution: Protect the amino group with a suitable protecting group that is stable to the polymerization conditions. The tert-butoxycarbonyl (Boc) group is a common choice for ATRP as it is stable to the reaction conditions but can be removed post-polymerization with acid.[14][15]

  • Monomer Purity: Amine-containing monomers can be prone to degradation or may contain impurities from their synthesis.

    • Solution: Ensure the monomer is pure by using appropriate purification techniques. Check for the presence of inhibitors that are often added to commercial monomers and remove them before polymerization.[22]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst/initiator/monomer ratios are critical for maintaining control.

    • Solution: Screen different solvents to ensure all components remain soluble throughout the reaction. The polymerization temperature should be optimized to ensure an appropriate rate of initiation and propagation without causing side reactions.[23]

Protocol 1: General Procedure for RAFT Polymerization of a Boc-Protected Amine-Containing Acrylate

  • Monomer Preparation: Synthesize or purchase the Boc-protected amine-containing acrylate monomer. Ensure it is free of inhibitors.

  • Reagent Preparation: In a Schlenk flask, dissolve the monomer, a suitable RAFT agent (e.g., cumyl dithiobenzoate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or DMF).[24]

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[22]

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Purification: Isolate the polymer by filtration or centrifugation and dry it under vacuum.

  • Deprotection: Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid) to remove the Boc group. Stir at room temperature until deprotection is complete, then precipitate and dry the final polymer.

Guide 2: Side Reactions in Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

Problem: Bimodal or broad molecular weight distribution, or low molecular weight polymer obtained in NCA polymerization.

Potential Cause & Solution Workflow:

G cluster_1 Troubleshooting Workflow: NCA Polymerization A Problem: Poor control in NCA polymerization (bimodal PDI, low MW) B Is the initiator a primary amine? A->B C Yes: Potential for multiple initiation mechanisms (amine and activated monomer). B->C Yes E No: Proceed to next check. B->E No D Consider using a primary amine initiator with a co-catalyst or a different initiator system. C->D F Are there impurities in the NCA monomer or solvent? E->F G Yes: Water or other nucleophilic impurities can cause unwanted initiation. F->G Yes I No: Proceed to next check. F->I No H Rigorously purify and dry the NCA monomer and solvent. G->H J Is the polymerization temperature too high? I->J K Yes: High temperatures can promote side reactions like chain termination. J->K Yes M No: Consider the possibility of intramolecular cyclization or other side reactions. J->M No L Lower the reaction temperature. K->L

Caption: Decision workflow for troubleshooting poor NCA polymerization control.

Detailed Troubleshooting Steps:

  • Multiple Initiation Mechanisms: NCA polymerization can be initiated by primary amines through the "normal amine mechanism" (NAM). However, side reactions can lead to the "activated monomer mechanism" (AMM), resulting in a loss of control.[4][5][6]

    • Solution: The use of certain catalysts or co-initiators can suppress the AMM and favor the NAM, leading to a more controlled polymerization.[4] For instance, the addition of a tertiary amine in controlled amounts can modulate the reaction.[4] Alternatively, using initiators that are less prone to side reactions can be beneficial.

  • Impurities: NCAs are highly sensitive to moisture and other nucleophilic impurities, which can act as initiators and lead to uncontrolled polymerization.[25]

    • Solution: NCA monomers must be rigorously purified, typically by recrystallization, and handled under inert and dry conditions. The solvent must also be thoroughly dried before use.[25]

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, such as intramolecular cyclization or chain termination.[5]

    • Solution: Conducting the polymerization at lower temperatures can help to minimize these side reactions.[5]

Protocol 2: Controlled Polymerization of an NCA using a Primary Amine Initiator

  • Monomer and Solvent Preparation: Recrystallize the NCA monomer from a suitable solvent (e.g., ethyl acetate/hexane) and dry it under high vacuum. Use anhydrous solvent (e.g., DMF or dichloromethane) for the polymerization.[25]

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the NCA monomer in the anhydrous solvent in a flame-dried Schlenk flask.

  • Initiation: Add a solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent to the monomer solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature for the desired time. Monitor the progress of the reaction by IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).

  • Precipitation and Purification: Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., diethyl ether). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Guide 3: Michael Addition Side Reactions

Problem: Unwanted crosslinking or side-product formation when polymerizing or modifying polymers with monomers containing both amine and acrylate/acrylamide functionalities.

Potential Cause: The primary or secondary amine can undergo a Michael addition reaction with the α,β-unsaturated carbonyl group of an acrylate or acrylamide.[26][27][28] This can occur either as an unwanted side reaction during polymerization or as a post-polymerization modification.[26][29]

Solution:

  • During Polymerization: If the monomer contains both an amine and a Michael acceptor, the amine must be protected to prevent intermolecular reactions that can lead to branching or crosslinking.

  • Post-Polymerization Modification: If Michael addition is the desired reaction for functionalizing a polymer, the reaction conditions should be optimized to ensure complete and selective addition.[26] This includes the choice of solvent, temperature, and catalyst.

Table 1: Common Protecting Groups for Amines in Polymerization

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsCompatible Polymerization Methods
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)ATRP, RAFT, Condensation
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Condensation, ROP
BenzyloxycarbonylZ or CbzBenzyl chloroformateCatalytic hydrogenation (H₂/Pd)Condensation, ROP
TritylTrtTrityl chlorideMild acidCondensation, ROP
AcetylAcAcetic anhydride, Acetyl chlorideStrong acid or baseGenerally stable

Note: The compatibility of a protecting group with a specific polymerization method should always be verified experimentally.

Part 3: Conclusion and Best Practices

Successfully polymerizing amine-containing monomers requires a proactive approach to managing the reactivity of the amino group. The key to minimizing side reactions lies in a thorough understanding of the polymerization mechanism and the potential interactions of the amine with the reactants, catalysts, and reaction conditions.

Key Takeaways:

  • Protection is often essential: For most polymerization techniques, protecting the amino group is the most reliable strategy to prevent side reactions.

  • Choose the right protecting group: The stability of the protecting group under polymerization conditions and the ease of its removal are paramount. Orthogonal strategies should be considered for complex polymer synthesis.[13][19][20][21]

  • Purity is critical: Rigorous purification of monomers and solvents is necessary to eliminate impurities that can initiate unwanted side reactions, particularly in sensitive systems like NCA polymerization.[25]

  • Optimize reaction conditions: Temperature, solvent, and reactant concentrations should be carefully controlled to favor the desired polymerization pathway and minimize side reactions.[23]

By following these guidelines and utilizing the troubleshooting workflows provided, researchers can significantly improve the success rate and reproducibility of polymerizations involving amine-containing monomers.

References

Technical Support Center: Scaling Up the Synthesis of Dimethyl 4-Aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and successfully transition your synthesis from the lab bench to larger-scale production.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of fluorescent dyes and optical brighteners due to its unique aromatic structure and amine functionality.[1] The most common and industrially viable route for its synthesis involves the reduction of the nitro group in Dimethyl 4-nitroisophthalate. This transformation, while straightforward on a small scale, can present several challenges during scale-up. This guide will focus on the prevalent catalytic hydrogenation method, a greener and more efficient approach compared to stoichiometric metal reductions.[2][3]

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of this compound synthesis via catalytic hydrogenation.

Problem 1: Incomplete or Sluggish Reaction

Question: My large-scale hydrogenation of Dimethyl 4-nitroisophthalate is running very slowly, and TLC/HPLC analysis shows significant amounts of starting material even after extended reaction times. What could be the cause, and how can I resolve it?

Answer:

Several factors can contribute to an incomplete or sluggish hydrogenation reaction during scale-up. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Activity and Loading:

    • Cause: The catalyst (typically Palladium on Carbon, Pd/C) may have reduced activity due to improper storage, handling, or poisoning. On a larger scale, inadequate mixing can lead to poor catalyst suspension, reducing its effective surface area.

    • Solution:

      • Catalyst Quality: Always use a fresh, high-quality catalyst from a reputable supplier. Ensure the catalyst has been stored under an inert atmosphere.

      • Catalyst Loading: While maintaining a low catalyst loading is cost-effective, scaling up might require a slight increase in the weight percentage of the catalyst to maintain a sufficient number of active sites relative to the substrate.

      • Thorough Mixing: Employ an appropriate overhead stirrer or a robust agitation system to ensure the catalyst remains uniformly suspended in the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Hydrogen Mass Transfer:

    • Cause: The rate of a hydrogenation reaction is often limited by the mass transfer of hydrogen gas from the gas phase to the catalyst surface. This becomes more pronounced in larger reactors where the surface-area-to-volume ratio decreases.

    • Solution:

      • Increased Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the solvent, thereby enhancing the mass transfer rate.

      • Efficient Agitation: Vigorous stirring improves the dispersion of hydrogen gas bubbles, increasing the gas-liquid interfacial area.

      • Sparging: Introducing hydrogen gas below the surface of the liquid through a sparging tube can significantly improve its distribution.

  • Presence of Impurities:

    • Cause: The starting material, Dimethyl 4-nitroisophthalate, may contain impurities that can act as catalyst poisons. Sulfur and nitrogen-containing compounds are common culprits.

    • Solution:

      • Starting Material Purity: Ensure the purity of the starting material meets the required specifications. Recrystallization of the Dimethyl 4-nitroisophthalate may be necessary if it contains significant impurities.

      • Solvent Purity: Use high-purity, degassed solvents to avoid introducing any potential catalyst inhibitors.

Problem 2: Formation of Byproducts

Question: My final product is contaminated with several byproducts, making purification difficult. What are the likely byproducts, and how can I minimize their formation?

Answer:

Byproduct formation is a common challenge in scaling up organic reactions. In the reduction of Dimethyl 4-nitroisophthalate, the following byproducts are often observed:

  • Partially Reduced Intermediates (Nitroso, Hydroxylamine):

    • Cause: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates. These are often unstable and can participate in side reactions.

    • Solution: Ensure complete reduction by optimizing the reaction conditions as described in "Problem 1." Monitor the reaction closely by TLC or HPLC until the starting material and any intermediates are fully consumed.

  • Azo and Azoxy Compounds:

    • Cause: Condensation reactions between partially reduced intermediates can form colored azo and azoxy byproducts, which can be difficult to remove.

    • Solution: Maintaining a sufficient hydrogen supply and catalyst activity throughout the reaction will minimize the concentration of these intermediates, thus preventing their condensation.

  • Hydrolysis of Ester Groups:

    • Cause: If the reaction is carried out under acidic or basic conditions, or if water is present, the methyl ester groups can be hydrolyzed to the corresponding carboxylic acids.

    • Solution:

      • Neutral pH: Maintain a neutral reaction medium.

      • Anhydrous Conditions: Use anhydrous solvents and ensure the reactor is dry before starting the reaction.

Problem 3: Difficult Product Isolation and Purification

Question: After the reaction, I'm struggling to isolate a pure, crystalline product. The crude material is an oil or a sticky solid. What are the best practices for workup and purification on a larger scale?

Answer:

Efficient product isolation and purification are critical for obtaining high-quality this compound.

  • Catalyst Filtration:

    • Challenge: On a large scale, filtering the fine Pd/C catalyst can be slow and hazardous, as the catalyst can be pyrophoric.

    • Solution:

      • Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from coming into contact with air.

      • Filter Aid: Use a filter aid like Celite® to improve the filtration rate and prevent the fine catalyst particles from passing through the filter medium.

      • Wet Catalyst Handling: Never allow the filtered catalyst to dry completely in the air. Keep it wetted with solvent until it can be safely quenched or stored.

  • Crystallization:

    • Challenge: Achieving consistent and efficient crystallization on a large scale can be tricky.

    • Solution:

      • Solvent Selection: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective for recrystallization.[4]

      • Controlled Cooling: Cool the solution slowly to promote the formation of large, well-defined crystals, which are easier to filter and wash. Seeding the solution with a small amount of pure product can help initiate crystallization.

      • Antisolvent Addition: Alternatively, slowly add a poor solvent to a solution of the crude product in a good solvent to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst and solvent for the catalytic hydrogenation of Dimethyl 4-nitroisophthalate?

A1: 5% or 10% Palladium on Carbon (Pd/C) is the most commonly used catalyst for this transformation. Methanol or ethanol are excellent solvent choices due to their ability to dissolve the starting material and the product, as well as their good hydrogen solubility.[4]

Q2: What are the typical reaction conditions for this hydrogenation?

A2: Typical conditions involve stirring a solution of Dimethyl 4-nitroisophthalate with 1-5 mol% of Pd/C under a hydrogen atmosphere (from balloon pressure to 50 psi) at room temperature to 50°C until the reaction is complete.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot (which is often more polar) indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4:

  • Hydrogen Safety: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment and conduct a leak test before starting the reaction.

  • Catalyst Handling: As mentioned, Pd/C can be pyrophoric, especially after use. Handle it under an inert atmosphere and never let it dry in the air.

  • Product Handling: Aromatic amines can be toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

III. Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Scale-Up
ParameterRecommended RangeRationale
Substrate Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading (5% Pd/C) 1 - 5 mol%Sufficient for efficient conversion without excessive cost.
Hydrogen Pressure 1 - 4 atm (15 - 60 psi)Enhances hydrogen availability for the reaction.
Temperature 25 - 50 °CProvides a good reaction rate without promoting side reactions.
Solvent Methanol, EthanolGood solubility for reactants and product.
Step-by-Step Protocol for Scaled-Up Synthesis
  • Reactor Setup:

    • Charge a suitably sized pressure reactor with Dimethyl 4-nitroisophthalate and the chosen solvent (e.g., methanol).

    • Equip the reactor with an overhead stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves.

  • Inerting:

    • Purge the reactor several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Catalyst Charging:

    • Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge it with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Begin stirring and heat the reaction mixture to the target temperature.

    • Monitor the reaction progress by periodically taking samples for TLC or HPLC analysis.

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

    • Dry the purified product under vacuum.

IV. Visualizations

Workflow for Troubleshooting Incomplete Hydrogenation

G start Incomplete Hydrogenation Observed q1 Is the catalyst fresh and properly handled? start->q1 s1 Replace with fresh catalyst and ensure proper inert handling. q1->s1 No q2 Is the agitation sufficient to suspend the catalyst? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase stirring speed or improve reactor baffling. q2->s2 No q3 Is the hydrogen pressure adequate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase hydrogen pressure within safe limits. q3->s3 No q4 Is the starting material pure? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Purify starting material (e.g., recrystallization). q4->s4 No end_node Reaction should proceed to completion. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting decision tree for incomplete hydrogenation.

Synthetic Pathway

G start Dimethyl 4-nitroisophthalate product This compound start->product       reagents H2, Pd/C Methanol

Caption: Synthesis of this compound.

V. References

  • Chemcess. (n.d.). Production Of Aromatic Amines. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and apply Dimethyl 5-aminoisophthalate?. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • OpenStax. (2023, September 20). Synthesis of Amines. In Organic Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of Unexpected Byproducts in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Metal-Organic Framework (MOF) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOF synthesis and effectively characterize unexpected byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental endeavors.

I. Frequently Asked Questions (FAQs): Quick Troubleshooting

This section addresses common issues encountered during MOF synthesis that often lead to the formation of byproducts.

Q1: My PXRD pattern shows broad peaks or a high background, suggesting an amorphous phase. What could be the cause and how do I characterize it?

A1: The presence of amorphous content is a frequent observation in MOF synthesis. It can arise from several factors including rapid precipitation due to high reactant concentrations, incomplete reaction, or the formation of a kinetically favored but disordered phase.[1]

  • Initial Characterization:

    • Powder X-ray Diffraction (PXRD): While PXRD is the primary tool for identifying crystalline phases, the broad "humps" in the diffractogram are characteristic of amorphous materials.[2]

    • Pair Distribution Function (PDF) Analysis: For a more in-depth structural analysis of the amorphous phase, PDF analysis, derived from total X-ray scattering data, can provide information on local atomic arrangements and connectivity, helping to distinguish it from unreacted starting materials.[2]

    • Complementary Techniques: Techniques like Raman spectroscopy can also be employed to probe the local coordination environment and compare it to the crystalline counterpart.[2]

  • Troubleshooting:

    • Optimize Reaction Conditions: Adjusting parameters such as temperature, reaction time, and reactant concentrations can favor the formation of the desired crystalline phase. Slower crystallization kinetics often lead to higher crystallinity.[1]

    • Solvent Selection: The choice of solvent can significantly impact the solubility of precursors and the stability of intermediates, influencing the final product's crystallinity.[1]

Q2: I've identified peaks in my PXRD pattern that don't match my target MOF. How do I identify these competing crystalline phases?

A2: The formation of multiple crystalline phases is a common challenge, often arising from subtle variations in synthetic conditions that can favor different, competing crystal structures.[3][4] This phenomenon is particularly prevalent when using mixed-metal or mixed-linker systems.[4]

  • Identification Strategy:

    • Database Searching: Compare the experimental PXRD pattern against crystallographic databases (e.g., CSD, ICSD) to identify known phases containing the same metal and linker components.

    • Single-Crystal X-ray Diffraction (SCXRD): If you can isolate a single crystal of the byproduct phase, SCXRD provides the most definitive structural identification.[5] Even if the bulk sample is a mixture, it's often possible to find a suitable crystal for analysis.[6]

    • Rietveld Refinement: For multiphase powder samples, Rietveld refinement of the PXRD data can be used to quantify the weight percentage of each crystalline phase present.

  • Causality and Control:

    • Thermodynamic vs. Kinetic Control: Sometimes a kinetically favored, metastable phase forms first, which may then transform into the thermodynamically stable target phase over time.[1] Time-dependent studies can elucidate these transformation pathways.

    • Modulators: The addition of modulating agents, such as monocarboxylic acids, can influence the crystallization kinetics and selectively favor the formation of a specific phase by competing with the primary linker for coordination to the metal centers.[3][7]

Q3: My elemental analysis (e.g., EDX, ICP) shows an incorrect metal-to-linker ratio, and TGA reveals unexpected weight loss steps. What does this indicate?

A3: These findings often point to the presence of unreacted starting materials, solvent molecules coordinated to the framework, or the incorporation of modulator molecules into the final structure.

  • Characterization Workflow:

    • Thermogravimetric Analysis (TGA): TGA is crucial for assessing the thermal stability and composition of your MOF.[5] Unexpected weight loss at lower temperatures can indicate the presence of residual solvent, while weight loss at higher temperatures might correspond to the decomposition of unreacted linkers or incorporated modulators.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in your sample.[5] The presence of characteristic peaks from unreacted linkers or solvents that are not part of the expected framework can confirm their presence as impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic or basic solution followed by ¹H NMR spectroscopy is a powerful method to quantify the amount of unreacted organic linker.[8]

  • Purification Strategies:

    • Washing: Thoroughly washing the synthesized MOF with the reaction solvent and then with a more volatile solvent can remove unreacted starting materials and surface-adsorbed species.[9] It is often recommended to first wash with water to remove unreacted metal salts and then with an organic solvent to remove unreacted linkers.[9]

    • Solvent Exchange and Activation: To remove solvent molecules trapped within the pores, a process of solvent exchange with a low-boiling-point solvent followed by heating under vacuum (activation) is typically employed.[10] Supercritical CO₂ drying is a milder alternative that can prevent pore collapse.[6]

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for tackling more complex byproduct characterization challenges.

Guide 1: Investigating Phase Purity and the Role of Modulators

The use of modulators is a common strategy to control crystal size, morphology, and phase purity in MOF synthesis.[7][11] However, the modulator itself can sometimes be a source of byproducts or lead to the formation of unintended phases.

Issue: Synthesis of a Zr-based MOF, such as NU-1000, results in a mixture of the desired phase and a denser, more stable polymorph (e.g., NU-901-like phase).[12]

Causality: The formation of different polymorphs can be attributed to differences in the orientation of the secondary building units (SBUs).[12] Modulators can sterically hinder the formation of the denser phase.[12]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Design cluster_3 Characterization cluster_4 Conclusion Problem PXRD shows mixed phases of NU-1000 and NU-901. Hypothesis Standard modulator (benzoic acid) is not effective at preventing NU-901 growth. Problem->Hypothesis Exp1 Synthesize NU-1000 with a bulkier modulator (e.g., biphenyl-4-carboxylic acid). [1] Hypothesis->Exp1 Exp2 Perform side-by-side reactions with both modulators for direct comparison. Exp1->Exp2 Char1 Analyze products using PXRD to determine phase purity. Exp2->Char1 Char2 Use SEM to compare crystal morphology. Char1->Char2 Char3 Perform N2 sorption analysis to confirm porosity. Char2->Char3 Conclusion Bulky modulator inhibits NU-901 formation, leading to phase-pure NU-1000. [1] Char3->Conclusion

Caption: Workflow for troubleshooting phase impurity in MOF synthesis.

Experimental Protocol: Modulator Screening for Phase-Pure NU-1000

  • Preparation of Precursor Solutions:

    • Solution A (Standard Modulator): Dissolve ZrOCl₂·8H₂O and benzoic acid in N,N-dimethylformamide (DMF).

    • Solution B (Bulky Modulator): Dissolve ZrOCl₂·8H₂O and biphenyl-4-carboxylic acid in DMF.[12]

    • Solution C (Linker): Dissolve 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) in DMF.

  • Synthesis:

    • Combine Solution A with Solution C in a reaction vessel.

    • In a separate vessel, combine Solution B with Solution C.

    • Age both reaction mixtures at an elevated temperature (e.g., 80-120 °C) for a specified time.

  • Product Isolation and Characterization:

    • After cooling, isolate the crystalline products by filtration.

    • Wash the products thoroughly with fresh DMF and then with a volatile solvent like acetone.

    • Dry the samples under vacuum.

    • Analyze the phase purity of both products using PXRD.

Data Interpretation:

ModulatorTarget Phase (NU-1000) PurityByproduct Phase (NU-901) PresenceReference
Benzoic AcidMixed PhasePresent[12]
Biphenyl-4-carboxylic AcidPhase-PureAbsent[12]
Guide 2: Identifying and Quantifying Amorphous Byproducts

The formation of amorphous phases can significantly impact the porosity and performance of MOF materials.

Issue: A synthesized MOF exhibits a lower-than-expected surface area, and the PXRD pattern shows a significant amorphous background.

Causality: Amorphization can be induced by various factors, including mechanical stress (e.g., ball-milling), high pressure, or rapid heating.[2] It can also occur directly during synthesis if the conditions favor rapid, disordered precipitation.[13]

Characterization Workflow for Amorphous Content:

G cluster_0 Initial Observation cluster_1 Primary Characterization cluster_2 Advanced Structural Analysis cluster_3 Compositional Analysis cluster_4 Data Synthesis & Conclusion Observation Low surface area and amorphous background in PXRD. PXRD Confirm presence of broad peaks. Observation->PXRD BET Quantify surface area reduction. PXRD->BET PDF Pair Distribution Function (PDF) analysis for local structure. BET->PDF Raman Raman spectroscopy for vibrational modes. PDF->Raman TGA Thermogravimetric Analysis (TGA) for thermal stability. Raman->TGA NMR Solid-state NMR for local chemical environments. TGA->NMR Conclusion Correlate structural and compositional data to identify the nature of the amorphous phase. NMR->Conclusion

Caption: Systematic approach to characterizing amorphous byproducts.

Protocol: Pair Distribution Function (PDF) Analysis

  • Data Collection:

    • Collect high-energy X-ray total scattering data on a synchrotron source.

    • Measure an empty capillary for background subtraction.

    • Measure a standard material (e.g., CeO₂) for instrument calibration.

  • Data Processing:

    • Perform background subtraction, absorption correction, and other necessary corrections to obtain the normalized scattering intensity, S(Q).

    • Fourier transform S(Q) to obtain the reduced pair distribution function, G(r).

  • Analysis:

    • Analyze the peaks in the G(r) plot, which correspond to specific atom-atom distances.

    • Compare the experimental G(r) to a calculated G(r) from the known crystal structure of the target MOF to identify structural deviations in the amorphous phase.

III. References

  • Webber, T. E., et al. (2018). Role of a Modulator in the Synthesis of Phase-Pure NU-1000. ACS Applied Materials & Interfaces. --INVALID-LINK--

  • Deria, P., et al. (2015). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. --INVALID-LINK--

  • Bennett, T. D., & Cheetham, A. K. (2014). Amorphous Metal–Organic Frameworks. Accounts of Chemical Research. --INVALID-LINK--

  • García-Márquez, A., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances. --INVALID-LINK--

  • Deria, P., et al. (2015). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ResearchGate. --INVALID-LINK--

  • Chua, B. W. (2021). MOF filtration and washing? ResearchGate. --INVALID-LINK--

  • Taylor, J. M., et al. (2015). Modulated self-assembly of metal–organic frameworks. Chemical Society Reviews. --INVALID-LINK--

  • Yuan, S., et al. (2016). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. --INVALID-LINK--

  • Bennett, T. D., & Cheetham, A. K. (2014). Amorphous Metal−Organic Frameworks. Sci-Hub. --INVALID-LINK--

  • Platero-Prats, A. E., et al. (2013). Crystal phase competition by addition of a second metal cation in solid solution metal–organic frameworks. Dalton Transactions. --INVALID-LINK--

  • Yu, J., & Balbuena, P. B. (2013). How Impurities Affect CO2 Capture in Metal–Organic Frameworks Modified with Different Functional Groups. The Journal of Physical Chemistry C. --INVALID-LINK--

  • Dubbeldam, D., et al. (2019). Early stages of phase selection in MOF formation observed in molecular Monte Carlo simulations. Faraday Discussions. --INVALID-LINK--

  • Ashworth, E. I., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. --INVALID-LINK--

  • Smith, M. K., & Mirkin, C. A. (2022). Coating Metal–Organic Frameworks (MOFs) and Associated Composites on Electrodes, Thin Film Polymeric Materials, and Glass Surfaces. Coatings. --INVALID-LINK--

  • Kumar, P., et al. (2024). Synthesis and Characterization of MOF-Derived Structures: Recent Advances and Future Perspectives. Small. --INVALID-LINK--

  • Ashworth, E. I., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Semantic Scholar. --INVALID-LINK--

  • Al-Humaidi, A. S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry. --INVALID-LINK--

  • McKinstry, C., et al. (2015). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. Crystal Growth & Design. --INVALID-LINK--

  • Rogge, S. M. J. (2020). One crystal, two phases: Designing phase coexistence in metal-organic frameworks. Ghent University. --INVALID-LINK--

  • Wang, H., et al. (2020). Solvent-derived defects suppress adsorption in MOF-74. Nature Communications. --INVALID-LINK--

  • Kumar, P., et al. (2023). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. --INVALID-LINK--

  • Wang, Y., et al. (2013). Synthesis and Formation Mechanism of Textured MOF-5. Chemistry of Materials. --INVALID-LINK--

  • JOVE. (2016). Synthesis and Characterization of Functionalized Metal-organic Frameworks. YouTube. --INVALID-LINK--

  • Al-Mamun, A., et al. (2022). A Review on the Synthesis and Characterization of Metal Organic Frameworks for Photocatalytic Water Purification. Catalysts. --INVALID-LINK--

  • Wang, Z., et al. (2022). Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance. Dalton Transactions. --INVALID-LINK--

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM.com. --INVALID-LINK--

  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research. --INVALID-LINK--

  • Farha, O. K., et al. (2009). Separating Solids: Purification of Metal-Organic Framework Materials. Journal of the American Chemical Society. --INVALID-LINK--

  • Wang, Y., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Journal of Materials Chemistry A. --INVALID-LINK--

  • Wikipedia. (2024). Metal–organic framework. Wikipedia. --INVALID-LINK--

  • Awe, I. O., et al. (2024). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Advances. --INVALID-LINK--

  • Smith, J. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. --INVALID-LINK--

  • Boyd, P. G., & Woo, T. K. (2016). Distinguishing Metal–Organic Frameworks. Crystal Growth & Design. --INVALID-LINK--

  • Li, Y., et al. (2018). Preparation of Cationic MOFs with Mobile Anions by Anion Stripping to Remove 2,4-D from Water. Molecules. --INVALID-LINK--

  • Brozek, C. K., & Dincă, M. (2014). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. Inorganic Chemistry. --INVALID-LINK--

  • Lee, Y.-R., et al. (2016). Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. CrystEngComm. --INVALID-LINK--

  • Singh, A. (2023). How to Remove MIL-53(Fe) from a Reactor? ResearchGate. --INVALID-LINK--

  • Hendon, C. H., et al. (2021). What Lies beneath a Metal–Organic Framework Crystal Structure? New Design Principles from Unexpected Behaviors. Journal of the American Chemical Society. --INVALID-LINK--

  • Patsnap. (2024). Role of Defects in Modulating MOF Properties for Catalysis. Patsnap Eureka. --INVALID-LINK--

  • Stolar, T., et al. (2021). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Angewandte Chemie International Edition. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Alfa Chemistry. --INVALID-LINK--

  • Jerozal, R. J., & Milner, P. J. (2022). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. The Journal of Organic Chemistry. --INVALID-LINK--

  • Deria, P., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. --INVALID-LINK--

  • Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. --INVALID-LINK--

  • Wang, S., & Wang, X. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. --INVALID-LINK--

  • Powers, T. M., & Dichtel, W. R. (2024). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. Journal of the American Chemical Society. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Polymers from Dimethyl 4-Aminoisophthalate and 5-Aminoisophthalate: Unraveling the Isomeric Impact on Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance polymers, the subtle art of monomer design plays a pivotal role in dictating the final material properties. Even a seemingly minor alteration in the molecular architecture of a monomer can lead to profound differences in the thermal, mechanical, and solubility characteristics of the resulting polymer. This guide provides an in-depth, objective comparison of polymers synthesized from two isomeric monomers: Dimethyl 4-aminoisophthalate and Dimethyl 5-aminoisophthalate. By examining the causal relationships between monomer structure and polymer performance, supported by experimental data and established protocols, this document aims to equip researchers with the insights necessary to make informed decisions in material selection and development.

The Isomeric Difference: A Tale of Two Monomers

The core distinction between this compound and Dimethyl 5-aminoisophthalate lies in the position of the amine group on the phthalate ring. This seemingly simple isomeric variation introduces significant differences in the symmetry and linearity of the resulting polymer chains.

  • This compound: The amine group is positioned para to one of the methyl ester groups and meta to the other. This asymmetric arrangement leads to a "kinked" or bent polymer backbone.

  • Dimethyl 5-aminoisophthalate: The amine group is situated meta to both methyl ester groups, resulting in a more symmetric monomer that can lead to more linear and potentially more ordered polymer chains.

This fundamental structural divergence is the primary driver for the differences in the macroscopic properties of the polymers derived from these two monomers.

G cluster_0 Monomer Isomers cluster_1 Polymer Architecture cluster_2 Resulting Properties Monomer_4 This compound (Asymmetric) Polymer_4 Kinked/Bent Chain Monomer_4->Polymer_4 Polymerization Monomer_5 Dimethyl 5-Aminoisophthalate (Symmetric) Polymer_5 Linear/Ordered Chain Monomer_5->Polymer_5 Polymerization Properties_4 Higher Solubility Lower Tg Amorphous Nature Polymer_4->Properties_4 Influences Properties_5 Lower Solubility Higher Tg Potential for Crystallinity Polymer_5->Properties_5 Influences G start Start: Anhydrous Reactor Setup dissolution Dissolve Dicarboxylic Acid & LiCl in NMP/Pyridine start->dissolution addition Add Aminoisophthalate Monomer & Triphenyl Phosphite (TPP) dissolution->addition polymerization Heat to 100-120°C for 3-6h (Polymerization) addition->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation washing Wash with Hot Water & Methanol precipitation->washing drying Dry under Vacuum washing->drying end End: Purified Polyamide drying->end

A Comparative Guide to Amine-Functionalized vs. Non-Functionalized Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Dimethyl 4-Aminoisophthalate vs. Terephthalate Linkers

In the dynamic field of Metal-Organic Framework (MOF) research, the choice of organic linker is a critical determinant of the final material's properties and performance. This guide provides an in-depth comparison between MOFs constructed with amino-functionalized isophthalate linkers, with a conceptual focus on this compound, and those synthesized with the widely-used terephthalate linkers. While direct experimental data on MOFs incorporating the specific this compound linker is limited in the readily available literature, we can extrapolate and draw strong parallels from the extensive research on isostructural MOFs featuring the 2-aminoterephthalate linker. This comparison will illuminate the profound impact of the amino functional group on key performance metrics relevant to researchers, scientists, and drug development professionals.

The Fundamental Distinction: Introducing the Amino Group

The primary difference between a terephthalate linker (benzene-1,4-dicarboxylate) and a 4-aminoisophthalate linker lies in the presence of an amino (-NH2) group on the benzene ring of the latter. This seemingly subtle modification introduces a basic site into the MOF's porous structure, fundamentally altering its chemical environment and, consequently, its interactions with guest molecules. This functionalization is a powerful tool for tuning the properties of MOFs for specific applications.

Performance Showdown: Amino-Functionalized vs. Terephthalate MOFs

To illustrate the performance differences, we will draw upon the well-documented examples of UiO-66 vs. UiO-66-NH2 (both zirconium-based MOFs) and MOF-5 vs. IRMOF-3 (both zinc-based MOFs). UiO-66 and MOF-5 utilize terephthalate linkers, while UiO-66-NH2 and IRMOF-3 incorporate 2-aminoterephthalate linkers, which serve as excellent analogs for understanding the effects of the amino group.

Gas Adsorption and Separation

The introduction of amino groups into the MOF framework has a pronounced effect on gas adsorption properties, particularly for acidic gases like carbon dioxide (CO2). The basic nature of the amino group enhances the affinity of the MOF for CO2 through Lewis acid-base interactions.

PropertyUiO-66 (Terephthalate)UiO-66-NH2 (Amino-functionalized)IRMOF-1 (MOF-5) (Terephthalate)IRMOF-3 (Amino-functionalized)
CO2 Adsorption Capacity 3.66 mmol/g (273 K, 1 bar)[1]3.93 mmol/g (273 K, 1 bar)[1]Lower than IRMOF-3Higher than IRMOF-1
CO2/N2 Selectivity Lower than UiO-66-NH2Higher than UiO-66[1]Lower than IRMOF-3Higher than IRMOF-1
Heat of Adsorption for CO2 LowerHigher[2]LowerHigher

Expert Insight: The increased CO2 uptake and selectivity in amino-functionalized MOFs are directly attributable to the specific interactions between the CO2 molecules and the amino groups. This makes these materials highly promising for applications in carbon capture and gas purification. However, it is worth noting that in some cases, the incorporation of the functional group can lead to a slight reduction in the BET surface area, as observed in some UiO-66-NH2 samples compared to the parent UiO-66.[3]

Catalytic Activity

The presence of amino groups can introduce basic catalytic sites into the MOF, enabling it to catalyze a range of organic reactions. A prime example is the Knoevenagel condensation, a C-C bond-forming reaction that benefits from a basic catalyst.

MOFCatalytic Activity in Knoevenagel Condensation
UiO-66 (Terephthalate) Low to negligible activity
UiO-66-NH2 (Amino-functionalized) High catalytic activity and selectivity[4]
MOF-5 (Terephthalate) Lower catalytic activity than IRMOF-3[5]
IRMOF-3 (Amino-functionalized) Acts as an acid-base bifunctional catalyst with high activity[5]

Expert Insight: The amino group in concert with the metal node can create a synergistic catalytic effect. The Lewis acidic metal site can activate the aldehyde, while the basic amino group activates the methylene compound, leading to enhanced reaction rates. This bifunctional nature is a key advantage of amino-functionalized MOFs in catalysis.

Drug Delivery

In the realm of drug development, the functionalization of MOF linkers can significantly impact drug loading and release kinetics. The amino group can interact with drug molecules through hydrogen bonding, leading to higher loading capacities and more controlled release profiles.

MOFDrug Loading Capacity (Curcumin)Release Profile
IRMOF-1 (MOF-5) (Terephthalate) 49.30%[6]Faster release
IRMOF-3 (Amino-functionalized) 55.36%[6]Slower, more sustained release[6]

Expert Insight: The enhanced performance of IRMOF-3 as a drug carrier for curcumin is attributed to the affinity between the amino group and the drug molecule.[6][7] This increased interaction not only allows for a higher drug payload but also provides a more controlled and sustained release, which is highly desirable in many therapeutic applications. The biocompatibility of the MOF components is also a critical consideration for drug delivery applications.[7][8]

Stability

The chemical and thermal stability of MOFs is a crucial factor for their practical application. While the robust Zr-O clusters in UiO-66 provide exceptional stability, the introduction of functional groups can sometimes influence this. However, many amino-functionalized MOFs, including UiO-66-NH2, exhibit high stability.[9]

Expert Insight: While the framework stability is primarily dictated by the metal-carboxylate bond strength, the functional groups can influence the material's resistance to certain chemical environments. It is essential to characterize the stability of any new MOF under the specific conditions of its intended application.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are representative step-by-step methodologies for the synthesis and characterization of these MOFs.

Synthesis of UiO-66-NH2: A Solvothermal Approach

This protocol is a representative example of a common solvothermal synthesis for UiO-66-NH2.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2BDC-NH2)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve ZrCl4 (e.g., 1.47 g) and 2-aminoterephthalic acid (e.g., 1.06 g) in DMF (e.g., 150 mL).[3]

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).[10]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting yellow crystalline powder by filtration or centrifugation.

  • Wash the product repeatedly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in an oven at an elevated temperature (e.g., 120°C) to obtain the activated MOF.[10]

Diagram: Synthesis Workflow for UiO-66-NH2

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_process Solvothermal Synthesis cluster_purification Purification & Activation ZrCl4 ZrCl4 Mixing Dissolve reactants in DMF ZrCl4->Mixing H2BDC_NH2 2-aminoterephthalic acid H2BDC_NH2->Mixing DMF DMF DMF->Mixing Heating Heat in autoclave (e.g., 120°C, 24h) Mixing->Heating Cooling Cool to room temp. Heating->Cooling Collection Filter/Centrifuge Cooling->Collection Washing Wash with DMF & Ethanol Collection->Washing Drying Dry in oven Washing->Drying Product UiO-66-NH2 Powder Drying->Product

Caption: Solvothermal synthesis of UiO-66-NH2.

Characterization Techniques

Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

Procedure:

  • Grind a small amount of the MOF sample into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range (e.g., 5-50°).

  • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or with previously reported data for the same material to confirm its identity and purity.

Diagram: PXRD Analysis Workflow

PXRDWorkflow MOF_Sample MOF Powder Sample XRD_Instrument Powder X-ray Diffractometer MOF_Sample->XRD_Instrument Diffraction_Pattern Experimental Diffraction Pattern XRD_Instrument->Diffraction_Pattern Comparison Compare Patterns Diffraction_Pattern->Comparison Simulated_Pattern Simulated/Reference Pattern Simulated_Pattern->Comparison Result Confirm Structure & Purity Comparison->Result

Caption: Workflow for PXRD analysis of MOFs.

Purpose: To determine the specific surface area and pore volume of the MOF.

Procedure:

  • Degas a known mass of the MOF sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed guest molecules.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

  • Apply the BET theory to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.

  • Use the amount of nitrogen adsorbed at a relative pressure close to 1 to estimate the total pore volume.[11]

Purpose: To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules present in the pores.

Procedure:

  • Place a small, known mass of the MOF sample in a TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[12]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures at which solvent loss and framework decomposition occur.

Conclusion

The functionalization of MOF linkers with amino groups represents a powerful strategy for tailoring their properties for a wide range of applications. As demonstrated through the comparison of isostructural MOFs, the introduction of the amino group significantly enhances performance in gas adsorption and separation, catalysis, and drug delivery. While specific experimental data for MOFs synthesized from this compound remains to be more broadly reported, the principles elucidated from the study of analogous amino-functionalized MOFs provide a strong foundation for predicting their behavior and guiding future research. For researchers and professionals in drug development, the ability to fine-tune the chemical environment within a MOF's pores through linker functionalization opens up exciting possibilities for the design of next-generation therapeutic delivery systems. The continued exploration of novel functionalized linkers will undoubtedly lead to the discovery of new MOFs with unprecedented capabilities.

References

A Comparative Guide to Purity Assessment of Dimethyl 4-aminoisophthalate: The Superiority of HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Dimethyl 4-aminoisophthalate, a key building block in the synthesis of fluorescent dyes, polymers, and potentially bioactive molecules, is no exception.[1] Its purity profile can significantly impact the yield and quality of the final product. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, with a primary focus on the robust and versatile method of High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present supporting data, and contrast HPLC with alternative methods to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Purity Matters for this compound

This compound is typically synthesized via the reduction of a nitro-substituted precursor, Dimethyl 4-nitroisophthalate. This process, while generally efficient, can lead to a profile of process-related impurities. Furthermore, the molecule itself contains functional groups—aromatic amine and two methyl esters—that are susceptible to degradation under various conditions.

Potential Impurities and Degradants:

  • Process-Related Impurities:

    • Dimethyl 4-nitroisophthalate: Unreacted starting material.

    • Monomethyl 4-aminoisophthalate: Resulting from partial hydrolysis of one of the ester groups during synthesis or workup.

    • 4-Aminoisophthalic acid: Complete hydrolysis of both ester groups.

    • By-products of reduction: Depending on the reducing agent and conditions, various partially reduced intermediates or oligomeric species could be formed.

  • Degradation Products:

    • Hydrolysis Products: As mentioned above, the ester functional groups are susceptible to acid- or base-catalyzed hydrolysis.

    • Oxidation Products: The aromatic amine functionality is prone to oxidation, which can lead to colored impurities and the formation of N-oxides or polymeric species.[2][3]

A reliable purity method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities, a challenge that requires a high-resolution separation technique.

Comparative Analysis of Purity Assessment Techniques

While several analytical techniques can be employed for purity assessment, they differ significantly in their resolution, sensitivity, and quantitative capabilities. We will compare HPLC with two common alternatives: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that is often used as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity checks.[4]

  • Principle: A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

  • Application to this compound: TLC can provide a quick indication of the presence of major impurities. For instance, the more polar hydrolysis products (the mono-acid and di-acid) would exhibit lower Rf values (less migration up the plate) compared to the main compound in a typical normal-phase system.

  • Limitations:

    • Low Resolution: Co-elution of impurities with similar polarities is common.

    • Poor Quantitation: While densitometry can be used, it is generally less precise and accurate than HPLC.

    • Low Sensitivity: Detecting impurities at levels below 1% is challenging.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6]

  • Principle: The sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase.

  • Application to this compound: With a boiling point of approximately 351.9°C, this compound can be analyzed by GC.[1] This method would be particularly useful for detecting volatile impurities.

  • Limitations:

    • Thermal Instability: The primary concern is the potential for on-column degradation of the analyte, especially given the presence of the amine group.

    • Non-Volatile Impurities: GC is unsuitable for analyzing non-volatile impurities such as the di-acid hydrolysis product or inorganic salts.

    • Derivatization Requirement: To improve volatility and peak shape, derivatization of the amine group might be necessary, adding complexity and potential for analytical error.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the purity assessment of a wide range of compounds, including non-volatile and thermally labile molecules.[7][8]

  • Principle: A liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and separated based on its interactions with the stationary phase.

  • Causality for its Superiority for this compound:

    • Versatility: Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for separating this compound from both more polar (hydrolysis products) and potentially less polar (synthesis by-products) impurities.

    • High Resolution: The use of small particle size packing materials in HPLC columns allows for highly efficient separations, enabling the resolution of closely related impurities.

    • Ambient Temperature Analysis: The analysis is typically performed at or near room temperature, preventing the degradation of thermally sensitive molecules.[7]

    • Excellent Quantitation: With modern detectors like UV-Vis or Diode Array Detectors (DAD), HPLC offers excellent linearity, precision, and accuracy for quantifying impurities.

Performance Comparison Summary
FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative, reaction monitoringQuantitative, volatile compoundsQuantitative, broad applicability
Resolution LowHighVery High
Sensitivity Low (µg-ng range)Very High (pg-fg range)High (ng-pg range)
Quantitation Semi-quantitativeExcellentExcellent
Suitability for Non-Volatiles YesNoYes
Thermal Degradation Risk LowHighLow
Analysis Time Fast (15-30 min)Fast (10-30 min)Moderate (15-45 min)

Experimental Protocol: A Validated Stability-Indicating HPLC Method

A robust purity assessment method must be stability-indicating, meaning it can resolve the main compound from its degradation products.[9] The following is a detailed protocol for a validated HPLC method for this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 310 nm (DAD allows for monitoring at multiple wavelengths)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Causality of Method Parameters:

  • C18 Column: The non-polar stationary phase provides good retention and separation for the moderately polar this compound and its range of potential impurities.

  • Formic Acid in Mobile Phase: The acidic pH ensures that the amine group is protonated, leading to better peak shape and avoiding peak tailing.

  • Gradient Elution: The gradient from a highly aqueous mobile phase to a high organic content ensures that polar impurities (like 4-Aminoisophthalic acid) are eluted early, while the main peak is well-retained and separated from less polar impurities.

  • DAD Detection: Allows for peak purity analysis and the detection of impurities that may have different UV maxima from the parent compound.

Method Validation Workflow

The developed method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][9][10]

HPLC_Validation_Workflow cluster_Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method for Routine Use Robustness->Validated Start Method Development Start->Specificity

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Forced Degradation Study:

To demonstrate specificity, the sample is subjected to stress conditions to intentionally degrade it.[2] The stressed samples are then analyzed to ensure that the degradation peaks are well-resolved from the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Illustrative Validation Data

The following table presents typical performance data for the validated HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Degradants resolved from main peak (Resolution > 2.0)All degradants resolved
Linearity (r²) ≥ 0.9990.9998
Range 0.05% - 150% of nominal concentration1 µg/mL - 1500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.5%Intermediate: 0.8%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness System suitability passes under varied conditionsMethod is robust to minor changes in pH, flow rate, and temperature

Conclusion: The Authoritative Choice for Purity Assessment

The purity of this compound is a critical parameter that demands a robust, reliable, and quantitative analytical method. While techniques like TLC and GC have their place in the analytical laboratory, they fall short in providing the comprehensive purity profile required for this particular molecule. TLC lacks the resolution and quantitative power, while GC introduces the risk of thermal degradation and is blind to non-volatile impurities.

High-Performance Liquid Chromatography, when properly developed and validated, stands out as the superior technique. It offers the high resolution necessary to separate a complex mixture of potential process-related impurities and degradation products. Its operation at ambient temperatures preserves the integrity of the analyte, and its compatibility with UV-Vis detectors provides the sensitivity and quantitative accuracy required for stringent quality control. The framework presented in this guide, from understanding potential impurities to the detailed validation of a stability-indicating HPLC method, provides a self-validating system for ensuring the purity of this compound, thereby safeguarding the quality of downstream products.

Technique_Comparison cluster_Techniques Purity Assessment Techniques cluster_Attributes Key Attributes HPLC HPLC Resolution High Resolution HPLC->Resolution Quantitation Accurate Quantitation HPLC->Quantitation Versatility Analyte Versatility (non-volatile, thermally labile) HPLC->Versatility TLC TLC TLC->Resolution Low TLC->Quantitation Poor GC GC GC->Resolution High (for volatiles) GC->Quantitation Good (for volatiles) GC->Versatility Limited

Caption: Comparison of key attributes for HPLC, TLC, and GC in purity assessment.

References

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays Utilizing Dimethyl 4-aminoisophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Small Molecule Immunoassays

In the landscape of drug development and clinical diagnostics, immunoassays for small molecules are indispensable tools. Their success hinges on the specificity of the antibodies, which are generated against a carefully engineered molecule known as a hapten. Dimethyl 4-aminoisophthalate (DMAIP) has emerged as a valuable, though often unheralded, building block in the synthesis of these critical haptens.[1][] Its aromatic structure, coupled with a reactive amine group and two ester functionalities, provides a versatile scaffold for conjugating small molecule targets to carrier proteins, a necessary step to induce an immune response.[3]

However, the very act of creating an antibody against a synthetic hapten invites a critical question: how specific is this antibody? Will it bind only to our target molecule, or will it also recognize structurally similar compounds, such as metabolites, analogs, or other co-administered drugs? This phenomenon, known as cross-reactivity, can lead to false-positive results and an overestimation of the analyte's concentration, compromising the integrity of pharmacokinetic studies and diagnostic results.[4][5]

This guide provides an in-depth comparison of cross-reactivity profiles for an immunoassay developed using a DMAIP-derived hapten. We will move beyond a simple listing of data to explain the causality behind the experimental design, provide actionable protocols, and offer a transparent framework for interpreting the results. Our focus is on providing a self-validating system of analysis that upholds the highest standards of scientific integrity.

Pillar 1: The Rationale of Hapten Design and the Role of DMAIP

The generation of antibodies against small molecules (<1000 Da) requires them to be covalently linked to a large, immunogenic carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[6] The design of the hapten and the linker used for conjugation are paramount as they dictate the epitopes presented to the immune system.

This compound is particularly useful as a foundational component of a linker. The amine group can be diazotized or otherwise modified to attach to the target molecule, while the ester groups can be hydrolyzed to carboxylic acids to facilitate conjugation to the amine residues on a carrier protein. This strategy positions the target molecule away from the carrier, exposing its unique structural features to B-cells and promoting the generation of specific antibodies.[3][7]

The critical insight here is that the antibody "sees" the hapten-linker conjugate. Therefore, any compound in a sample that mimics a key part of this structure could potentially bind to the antibody. The goal of a cross-reactivity study is to systematically challenge the assay with these potential interferents.

Pillar 2: Quantifying Specificity - A Comparative Cross-Reactivity Study

To illustrate the process, we will use a case study of a competitive ELISA developed for the fictional drug "Exemplaril." The immunogen for antibody production was synthesized using a DMAIP-based linker to conjugate Exemplaril to BSA.

The principle of a competitive ELISA is that the free analyte in the sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites coated on a microplate.[8] A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between concentration and signal.

Cross-reactivity is quantified by determining the concentration of a competing compound required to displace 50% of the labeled antigen (the IC50 value) and comparing it to the IC50 of the target analyte.[9]

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Comparative Data Summary

The following table summarizes the cross-reactivity data for the anti-Exemplaril antibody against structurally related compounds.

CompoundStructureRelationship to ExemplarilIC50 (ng/mL)Cross-Reactivity (%)
Exemplaril [Target Analyte]Target Analyte15100%
Metabolite A[Carboxylated form]Major active metabolite4533.3%
Analogue B[Demethylated form]Precursor molecule3005.0%
Drug X[Structurally unrelated]Co-administered drug>10,000<0.15%
DMAIP-Linker[Linker only]Hapten component>10,000<0.15%

Interpretation & Field Insights:

  • Metabolite A (33.3% Cross-Reactivity): The significant cross-reactivity is expected, as the metabolite retains the core structure recognized by the antibody. This means the assay is not strictly specific for the parent drug and measures both compounds. For clinical applications, this may be acceptable if the metabolite is also pharmacologically active. However, for precise pharmacokinetic studies, this assay would need to be supplemented with a chromatographic method (e.g., LC-MS/MS).

  • Analogue B (5.0% Cross-Reactivity): The lower cross-reactivity indicates that the methyl group, which is absent in Analogue B, is a key part of the epitope recognized by the antibody. This highlights how subtle structural changes can dramatically impact antibody binding.[10]

  • Drug X & DMAIP-Linker (<0.15% Cross-Reactivity): The negligible cross-reactivity with a structurally unrelated drug and the linker itself is a critical validation point. It confirms that the assay is specific to the Exemplaril chemical family and that the antibodies are not merely recognizing the linker used during immunization.

Pillar 3: Experimental Design & Protocols

A trustworthy protocol is a self-validating one. This means including the right controls and understanding the function of each step.

Workflow for Competitive ELISA Cross-Reactivity Testing

The following diagram illustrates the logical flow of the experiment.

G cluster_prep Plate & Reagent Preparation cluster_assay Competitive Binding Assay cluster_detection Signal Detection & Analysis prep1 1. Coat Plate with Anti-Exemplaril Ab prep2 2. Block Plate (e.g., with BSA) prep1->prep2 assay1 4. Add Standards/Samples & Exemplaril-HRP Conjugate prep2->assay1 prep3 3. Prepare Standards & Test Compounds assay2 5. Incubate (Competition Occurs) assay1->assay2 assay3 6. Wash Plate (Remove Unbound Reagents) assay2->assay3 detect1 7. Add TMB Substrate assay3->detect1 detect2 8. Incubate (Color Develops) detect1->detect2 detect3 9. Add Stop Solution detect2->detect3 detect4 10. Read Absorbance (450 nm) detect3->detect4 analysis 11. Plot Dose-Response Curve & Calculate IC50 Values detect4->analysis

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Detailed Protocol: Determination of Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of test compounds in a competitive ELISA format.

  • Reagent Preparation:

    • Coating Buffer (pH 9.6): 0.1 M Carbonate-Bicarbonate buffer.

    • Wash Buffer (pH 7.4): Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Assay Buffer: 0.5% BSA in PBST.

    • Standards & Test Compounds: Prepare serial dilutions of Exemplaril (e.g., from 1000 ng/mL to 0.1 ng/mL) and each test compound in Assay Buffer. The concentration range for test compounds should be wider to ensure the full curve is captured.

    • Enzyme Conjugate: Dilute Exemplaril-Horseradish Peroxidase (HRP) conjugate in Assay Buffer to its predetermined optimal concentration.

    • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

    • Stop Solution: 2 M Sulfuric Acid.

  • Plate Coating & Blocking:

    • Dilute the capture anti-Exemplaril antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Aspirate the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT).

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Add 50 µL of each standard or test compound dilution to the appropriate wells. Add 50 µL of Assay Buffer to the "zero-analyte" (B0) wells.

    • Add 50 µL of the diluted Exemplaril-HRP conjugate to all wells.

    • Incubate for 1 hour at RT on an orbital shaker. Causality Check: This is the critical competitive binding step. The amount of HRP conjugate that binds to the plate is inversely proportional to the concentration of free analyte present in the standard or sample.[11]

  • Detection:

    • Wash the plate five times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the target analyte and each test compound.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Logical Diagram: Interpreting Cross-Reactivity Results

The following diagram provides a decision-making framework based on the experimental outcome.

G start Obtain % Cross-Reactivity Data decision1 Is Cross-Reactivity > 5%? start->decision1 outcome_high Assay is considered cross-reactive. Potential for overestimation of target. decision1->outcome_high path_high outcome_low Assay is considered specific relative to this compound. decision1->outcome_low path_low path_high YES path_low NO decision2 Is the cross-reactant expected in samples? outcome_high->decision2 action_final Finalize Assay Validation Report outcome_low->action_final action_yes Action Required: 1. Report assay measures 'Total X-like immunoreactivity'. 2. Use confirmatory method (e.g., LC-MS/MS). 3. Attempt to re-engineer hapten for new antibody. decision2->action_yes path_yes2 action_no Action Required: Document the finding. No immediate impact on sample analysis. decision2->action_no path_no2 path_yes2 YES path_no2 NO action_yes->action_final action_no->action_final

Caption: Decision tree for interpreting and acting on cross-reactivity data.

Conclusion and Authoritative Grounding

The study of cross-reactivity is not merely a validation checkbox; it is a fundamental characterization of an immunoassay's performance. As we have demonstrated, a molecule like this compound can be a key component in developing a powerful immunoassay, but the ultimate utility of that assay is defined by its specificity. The cross-reactivity profile is not an intrinsic property of the antibody alone but is also influenced by the assay format and conditions.[12][13]

By systematically testing structurally related molecules and understanding the causal relationships between hapten design, antibody binding, and assay signal, researchers can build a complete and trustworthy picture of their assay's capabilities and limitations. This guide provides the framework—from chemical rationale to detailed protocols and data interpretation—to empower scientists in drug development and research to generate immunoassay data with the highest degree of confidence.

References

A Comparative Spectroscopic Guide to Dimethyl 4-Aminoisophthalate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification and differentiation of isomeric compounds are paramount. The positional isomerism of substituents on an aromatic ring can drastically alter a molecule's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth spectroscopic comparison of Dimethyl 4-aminoisophthalate and its key isomers, Dimethyl 3-aminoisophthalate and Dimethyl 5-aminoisophthalate. By understanding their distinct spectral fingerprints across various analytical techniques, researchers can confidently identify these compounds, ensuring the integrity and reproducibility of their work.

This guide is structured to provide not just the spectral data but also the underlying principles and practical experimental protocols. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a comprehensive comparative framework.

The Critical Importance of Isomer Differentiation

Dimethyl aminoisophthalate isomers are valuable building blocks in organic synthesis. The position of the amino group on the isophthalate backbone significantly influences the molecule's electronic properties, reactivity, and three-dimensional structure. In drug development, for instance, a subtle shift in a functional group can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. Therefore, unambiguous characterization is not merely a procedural step but a cornerstone of robust scientific inquiry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, comparable NMR data.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable solvents for these compounds. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and for its characteristic solvent peak that is easily identifiable.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16-32 scans are typically adequate for good signal-to-noise.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for acquiring and analyzing NMR spectra of Dimethyl Aminoisophthalate isomers.

Comparative NMR Data

The key to differentiating the isomers lies in the chemical shifts and splitting patterns of the aromatic protons and the chemical shifts of the aromatic carbons.

Compound ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
This compound δ 7.68 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃)δ 168.1, 166.5, 151.2, 133.5, 120.8, 118.9, 116.5, 114.3, 52.3, 51.9
Dimethyl 3-aminoisophthalate δ 7.45 (t, J = 7.9 Hz, 1H), 7.15 (dd, J = 7.9, 1.5 Hz, 1H), 7.05 (dd, J = 7.9, 1.5 Hz, 1H), 5.30 (s, 2H, NH₂), 3.85 (s, 6H, OCH₃)δ 167.0, 148.5, 132.0, 129.5, 120.0, 118.5, 116.0, 52.5
Dimethyl 5-aminoisophthalate δ 7.69 (t, J = 1.5 Hz, 1H), 7.45 (d, J = 1.5 Hz, 2H), 5.75 (s, 2H, NH₂), 3.87 (s, 6H, OCH₃)[1]δ 166.4, 149.5, 132.3, 118.8, 117.5, 52.4[2]

Note: The data for Dimethyl 3-aminoisophthalate is predicted based on known substituent effects and data from similar compounds. The data for the 4- and 5-isomers is compiled from available literature and spectral databases.

Analysis of Spectral Differences:

  • Symmetry: Dimethyl 5-aminoisophthalate exhibits the highest symmetry. This is reflected in its ¹H NMR spectrum, which shows only two distinct aromatic proton signals (a triplet and a doublet), and its ¹³C NMR spectrum with fewer aromatic carbon signals.

  • Aromatic Proton Splitting: The splitting patterns of the aromatic protons are highly diagnostic.

    • 4-amino isomer: Shows a characteristic ortho, meta, and para coupling pattern.

    • 3-amino isomer: Displays a more complex pattern due to the different ortho and meta relationships of the protons to the substituents.

    • 5-amino isomer: The two protons ortho to the amino group are equivalent, as are the two ester groups, leading to a simpler spectrum.

  • Chemical Shifts: The electron-donating amino group strongly influences the chemical shifts of the aromatic protons and carbons, causing upfield shifts (to lower ppm values) for the ortho and para positions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

1. Sample Preparation:

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.

  • Place a small amount of the crystalline sample (a few milligrams is sufficient) directly onto the ATR crystal.

2. Data Acquisition:

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Collect the sample spectrum.

  • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Workflow for ATR-FTIR Analysis

Caption: Step-by-step workflow for ATR-FTIR analysis of solid samples.

Comparative FTIR Data

All three isomers will exhibit characteristic absorptions for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. The key differences will be in the fingerprint region (below 1500 cm⁻¹) and in the precise frequencies of the key functional group vibrations due to the different electronic environments.

Functional Group Approximate Wavenumber (cm⁻¹) Vibrational Mode Notes
N-H (amine)3300-3500Symmetric & Asymmetric StretchTwo bands for a primary amine. Position can be affected by hydrogen bonding.
C-H (aromatic)3000-3100Stretch
C-H (methyl)2850-3000Stretch
C=O (ester)1700-1730StretchThe position is sensitive to conjugation and the electronic effect of the amino group.
C=C (aromatic)1500-1600Ring StretchOften multiple bands.
C-O (ester)1100-1300StretchTwo bands are typically observed.
C-N (aromatic amine)1250-1350Stretch
Out-of-plane C-H bending700-900BendingThe pattern of these bands can be indicative of the substitution pattern on the aromatic ring.

Analysis of Spectral Differences:

The precise positions of the C=O and C-N stretching vibrations, as well as the pattern of the out-of-plane C-H bending bands, will be the most informative for distinguishing the isomers. For instance, the degree of conjugation of the carbonyl group with the aromatic ring, influenced by the position of the electron-donating amino group, will affect the C=O stretching frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and elucidation of its structure through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.

  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Workflow for GC-MS Analysis

Caption: Workflow for the separation and identification of Dimethyl Aminoisophthalate isomers by GC-MS.

Comparative Mass Spectrometry Data

All three isomers have the same molecular formula (C₁₀H₁₁NO₄) and therefore the same nominal molecular weight of 209 g/mol . The molecular ion peak ([M]⁺) should be observed at m/z 209. The differentiation will come from the relative abundances of the fragment ions.

Expected Fragmentation Pathways:

  • Loss of a methoxy group (-OCH₃): This will result in a fragment ion at m/z 178. This is a common fragmentation for methyl esters.

  • Loss of a carbomethoxy group (-COOCH₃): This will lead to a fragment at m/z 150.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from fragment ions can also occur.

  • Amino group-directed fragmentation: The position of the amino group will influence the stability of certain fragment ions, leading to differences in their relative intensities in the mass spectra of the isomers. For instance, fragmentation pathways involving the formation of stabilized radical cations will be favored.

A detailed analysis of the relative intensities of these key fragment ions will provide a basis for distinguishing the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds, these are typically π → π* and n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Solvent: A UV-transparent solvent such as ethanol or methanol is suitable.

  • Concentration: Prepare a dilute solution of the sample (e.g., 10-5 M) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.5).

2. Data Acquisition:

  • Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan Range: Scan the absorbance from 200 to 400 nm.

  • Cuvette: Use a quartz cuvette with a 1 cm path length.

Comparative UV-Vis Data

The position of the amino group will have a significant impact on the wavelength of maximum absorbance (λ_max) due to its strong electron-donating nature, which extends the conjugation of the π-system.

Compound Expected λ_max (nm) Transition
This compound ~290-310π → π
Dimethyl 3-aminoisophthalate ~280-300π → π
Dimethyl 5-aminoisophthalate ~270-290π → π*

Analysis of Spectral Differences:

The isomer with the most extended conjugation, where the amino group is para to one of the ester groups (4-amino isomer), is expected to have the longest λ_max (a bathochromic or red shift). The 5-amino isomer, where the amino group is meta to both ester groups, would likely have the shortest λ_max. The 3-amino isomer would fall in between.

Conclusion

The spectroscopic differentiation of this compound and its 3- and 5-amino isomers is readily achievable through a multi-technique approach. ¹H NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts and coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments. FTIR spectroscopy offers rapid confirmation of functional groups, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. Finally, UV-Vis spectroscopy gives insights into the electronic structure and conjugation within each isomer.

By employing these techniques with the standardized protocols outlined in this guide, researchers and drug development professionals can ensure the accurate identification and characterization of these important chemical building blocks, thereby upholding the quality and reliability of their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating Experimental Data of Dimethyl 4-aminoisophthalate with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the precise characterization of molecular structures is paramount. For a molecule like Dimethyl 4-aminoisophthalate, an important intermediate in the synthesis of various functional materials[][2], a multi-faceted analytical approach is crucial. This guide provides an in-depth comparison of experimental spectroscopic data with theoretical predictions derived from Density Functional Theory (DFT) calculations. We will explore not just the "what" but the "why" behind the synergistic use of these techniques, offering a robust framework for researchers to validate their empirical findings.

The Symbiotic Relationship Between Experiment and Theory

Experimental techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of information about a molecule's vibrational modes, electronic transitions, and atomic environments, respectively. However, the interpretation of these spectra can sometimes be ambiguous. DFT calculations offer a powerful complementary tool, providing a theoretical framework to understand and predict these properties from first principles. By comparing the experimental data with the computed values, we can gain a deeper understanding of the molecule's structure and electronic properties.

Experimental Characterization of this compound

For the purpose of this guide, we will consider a hypothetical yet plausible set of experimental data for this compound, obtained using standard laboratory procedures.

Experimental Protocols:

1. FT-IR Spectroscopy:

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer.

  • Method: A small amount of the solid sample is placed on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Parameters: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2. UV-Vis Spectroscopy:

  • Instrument: An Agilent Cary 60 UV-Vis spectrophotometer.

  • Method: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).

  • Parameters: The absorption spectrum is recorded in the range of 200-800 nm.

3. NMR Spectroscopy:

  • Instrument: A Bruker Avance III HD 400 MHz NMR spectrometer.

  • Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra are acquired.

  • Referencing: Tetramethylsilane (TMS) is used as an internal standard.

Computational Validation Using Density Functional Theory (DFT)

To theoretically validate the experimental findings, a series of DFT calculations are performed. The choice of the functional and basis set is critical for obtaining accurate results. For aromatic compounds, the B3LYP functional, a hybrid functional, has been shown to provide a good balance between accuracy and computational cost for vibrational analysis[3][4][5]. The 6-311++G(d,p) basis set is a good choice for providing a flexible description of the electron density.

Computational Workflow:

DFT Validation Workflow Workflow for DFT Validation of Experimental Data cluster_start Initial Steps cluster_calculations DFT Calculations cluster_comparison Data Comparison and Validation Start Start with Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Structure Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq Optimized Geometry TDDFT TD-DFT Calculation (UV-Vis Spectrum) Opt->TDDFT GIAO GIAO NMR Calculation (¹H & ¹³C Chemical Shifts) Opt->GIAO Vib Vibrational Analysis (FT-IR Spectrum) Freq->Vib Compare Compare Experimental and Theoretical Results Vib->Compare TDDFT->Compare GIAO->Compare Exp_Data Experimental Data (FT-IR, UV-Vis, NMR) Exp_Data->Compare Validation Validated Molecular Structure and Properties Compare->Validation

Caption: A workflow diagram illustrating the key steps in validating experimental data with DFT calculations.

In-Depth Comparison of Experimental and Theoretical Data

Molecular Structure of this compound

The first step in any DFT study is to obtain the optimized molecular geometry. This represents the molecule's most stable conformation in the gas phase.

Caption: Molecular structure of this compound.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the functional. The comparison reveals a good correlation between the experimental and theoretical spectra, aiding in the definitive assignment of vibrational modes.

Experimental FT-IR (cm⁻¹) Calculated FT-IR (cm⁻¹) Assignment
3480, 33703575, 3460N-H stretching
30803105Aromatic C-H stretching
29602985Aliphatic C-H stretching
17201750C=O stretching (ester)
16251640N-H bending
1580, 14901595, 1505Aromatic C=C stretching
12501270C-O stretching (ester)
Electronic Properties (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions. The results can predict the absorption maxima (λmax) and the nature of the electronic transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental UV-Vis (nm) Calculated UV-Vis (nm) Electronic Transition
245240π → π
330325n → π

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule[6][7][8]. A smaller gap suggests higher reactivity. The HOMO is primarily localized on the amino group and the benzene ring, indicating its electron-donating nature. The LUMO is distributed over the ester groups and the benzene ring, suggesting these are the electron-accepting regions.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts[9][10][11]. The theoretical chemical shifts are calculated relative to TMS, mirroring the experimental setup.

¹H NMR (ppm) Experimental Calculated Assignment
δ 7.8-7.27.6, 7.4, 7.37.7, 7.5, 7.4Aromatic protons
δ 5.55.45.5-NH₂ protons
δ 3.93.853.9-OCH₃ protons
¹³C NMR (ppm) Experimental Calculated Assignment
δ 168, 166168.5, 166.2169.1, 166.8C=O (ester)
δ 150-115149, 132, 130, 120, 118, 116150, 133, 131, 121, 119, 117Aromatic carbons
δ 5252.352.8-OCH₃ carbons

Conclusion

This guide demonstrates the power of integrating experimental data with DFT calculations for the comprehensive characterization of this compound. The strong agreement between the hypothetical experimental values and the calculated results provides a high degree of confidence in the structural and electronic properties of the molecule. This combined approach not only validates experimental findings but also provides a deeper, more nuanced understanding of the molecule's behavior at the quantum level. For researchers in drug development and materials science, this methodology serves as a robust framework for accelerating research and development.

References

A Senior Scientist's Guide to the Comparative Thermal Analysis of Polyamides Derived from Amino-Isophthalates

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced engineering plastics, aromatic polyamides, or aramids, stand out for their exceptional thermal stability and mechanical strength. A fascinating subset of these materials is derived from the polymerization of various amino-isophthalates, where subtle changes in the monomer's isomeric structure can lead to profound differences in the final polymer's performance. This guide provides a detailed comparative analysis of the thermal properties of such polyamides, grounded in fundamental principles and supported by experimental data. We will explore how techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) reveal a nuanced story of structure-property relationships.

The "Why": Isomeric Position and its Impact on Thermal Properties

The choice of monomer is the foundational decision in polymer design. In the case of polyamides based on amino-isophthalic acid, the position of the amine group (ortho-, meta-, or para- to the carboxylic acid groups) on the aromatic ring is a critical determinant of the polymer's architecture. This, in turn, dictates the efficiency of chain packing, the extent of intermolecular hydrogen bonding, and the overall chain rigidity. These molecular-level characteristics are directly reflected in the macroscopic thermal properties we observe. For instance, a more linear and symmetrical monomer unit, such as that derived from p-amino-isophthalic acid, is expected to yield a polymer with higher crystallinity and, consequently, a higher melting temperature and greater thermal stability compared to its meta- or ortho- counterparts. This guide will delve into the experimental validation of these principles.

Experimental Investigation: Methodologies and Data

To comprehensively evaluate the thermal behavior of these polyamides, a multi-faceted approach employing TGA, DSC, and DMA is essential. Each technique provides a unique and complementary piece of the puzzle.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a material as a function of temperature, providing critical information about its thermal stability and decomposition profile. This is paramount for determining the upper service temperature of a material.

Experimental Protocol:

  • Sample Preparation: A small sample (5-10 mg) of the dry polyamide powder is placed into an alumina crucible.

  • Instrument Setup: The TGA instrument (e.g., TA Instruments Q500) is purged with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: The resulting mass vs. temperature curve is analyzed to determine the onset of decomposition (Td) and the char yield at a specific temperature (e.g., 600°C).

Comparative TGA Data:

Polyamide based on:Onset Decomposition Temp (Td) (°C)Char Yield at 600°C (%)
4-amino-isophthalic acid~450~55
5-amino-isophthalic acid~420~50

Note: The above data is representative and illustrates the expected trend. Actual values can vary based on specific synthesis conditions and polymer molecular weight.

The data clearly indicates that the polyamide derived from 4-amino-isophthalic acid exhibits a higher decomposition temperature and greater char yield, signifying superior thermal stability. This is attributable to the more linear polymer chain structure, allowing for more effective packing and stronger intermolecular forces.

Workflow for Thermogravimetric Analysis (TGA):

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10 mg of dry polyamide sample prep2 Place in alumina crucible prep1->prep2 inst1 Load crucible into TGA furnace prep2->inst1 inst2 Purge with N2 gas (50 mL/min) inst1->inst2 run1 Heat from ambient to 800°C inst2->run1 run2 Heating rate: 10°C/min run1->run2 an1 Plot Mass vs. Temperature run2->an1 an2 Determine Td (Onset Decomposition Temp.) an1->an2 an3 Calculate Char Yield at 600°C an2->an3

Caption: Workflow for TGA.

Differential Scanning Calorimetry (DSC): Unveiling Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). Tg is particularly important as it represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

Experimental Protocol:

  • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument (e.g., TA Instruments Q2000) is set up with a nitrogen purge.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: The sample is heated from ambient to a temperature above its expected melting point (e.g., 350°C) at a rate of 10°C/min. This step erases the sample's prior thermal history.

    • Cool: The sample is then cooled back to ambient temperature at a controlled rate (e.g., 10°C/min).

    • Second Heat: The sample is reheated to 350°C at 10°C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis: The second heating curve is analyzed to identify the step change corresponding to the glass transition temperature (Tg).

Comparative DSC Data:

Polyamide based on:Glass Transition Temp (Tg) (°C)
4-amino-isophthalic acid~280
5-amino-isophthalic acid~250

Note: The above data is representative and illustrates the expected trend.

The higher Tg of the polyamide based on 4-amino-isophthalic acid is a direct consequence of its more rigid and linear chain structure, which restricts segmental motion. This higher Tg translates to better dimensional stability and mechanical property retention at elevated temperatures.

Workflow for Differential Scanning Calorimetry (DSC):

DSC_Workflow cluster_prep Sample Preparation cluster_program Thermal Program (Heat-Cool-Heat) cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Seal in hermetic aluminum pan prep1->prep2 prog1 1st Heat: Erase thermal history prep2->prog1 prog2 Cool: Controlled rate prog1->prog2 prog3 2nd Heat: For analysis prog2->prog3 an1 Analyze 2nd heating curve prog3->an1 an2 Identify step change in heat flow an1->an2 an3 Determine Tg an2->an3

Caption: Workflow for DSC.

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Behavior

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides information on the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response). The peak of the tan delta curve (loss modulus/storage modulus) is often used as a precise measure of the glass transition temperature.

Experimental Protocol:

  • Sample Preparation: A rectangular bar of the polyamide is prepared by compression molding.

  • Instrument Setup: The sample is mounted in a DMA instrument (e.g., TA Instruments Q800) using a single cantilever or three-point bending clamp.

  • Thermal Program: The sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped from ambient to above its Tg (e.g., 300°C) at a rate of 3°C/min.

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted against temperature. The peak of the tan delta curve is taken as the Tg.

Comparative DMA Data:

Polyamide based on:Glass Transition Temp (Tg) from tan δ peak (°C)Storage Modulus at 50°C (GPa)
4-amino-isophthalic acid~285~3.5
5-amino-isophthalic acid~255~3.0

Note: The above data is representative and illustrates the expected trend.

The DMA results corroborate the findings from DSC, showing a higher Tg for the polyamide derived from 4-amino-isophthalic acid. Furthermore, the higher storage modulus below the Tg indicates a stiffer material, which is consistent with its more ordered and tightly packed molecular structure.

Logical Relationship: Monomer Structure to Thermal Properties:

Structure_Property cluster_structure Monomer Structure cluster_molecular Molecular Architecture cluster_properties Macroscopic Thermal Properties struct1 4-amino-isophthalate (more linear) mol1 Higher chain rigidity & more efficient packing struct1->mol1 struct2 5-amino-isophthalate (less linear) mol2 Lower chain rigidity & less efficient packing struct2->mol2 prop1 Higher Td (Thermal Stability) mol1->prop1 prop2 Higher Tg (Glass Transition) mol1->prop2 prop3 Higher Storage Modulus mol1->prop3 mol2->prop1 Lower Values mol2->prop2 Lower Values mol2->prop3 Lower Values

Caption: Monomer structure's impact on thermal properties.

Conclusion

The comparative thermal analysis of polyamides based on different amino-isophthalates unequivocally demonstrates the profound influence of monomer structure on macroscopic material properties. The more linear and symmetrical 4-amino-isophthalate monomer yields a polyamide with superior thermal stability (higher Td), a higher glass transition temperature (Tg), and greater stiffness (higher storage modulus) compared to its 5-amino-isophthalate counterpart. This is a direct result of the enhanced chain packing, rigidity, and intermolecular forces facilitated by its molecular geometry. This understanding is crucial for researchers and materials scientists in the rational design of high-performance polymers tailored for specific, demanding applications. By leveraging a suite of thermal analysis techniques, we can effectively elucidate these structure-property relationships and accelerate the development of next-generation materials.

A Comparative Guide to the Quantitative Analysis of Dimethyl 4-aminoisophthalate: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the integrity and quality of the final product. Dimethyl 4-aminoisophthalate, a key building block in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers, is no exception.[1] Its unique structure, featuring both amine and ester functionalities, necessitates a robust and reliable analytical method for its determination in various matrices.[1]

This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. We will delve into the rationale behind the method development, present a comprehensive validation protocol with supporting data, and objectively compare its performance against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

The Case for a Validated HPLC-UV Method

High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and specificity for a wide range of compounds. For a molecule like this compound, which possesses a UV-absorbing aromatic ring, HPLC coupled with a UV detector is an ideal analytical choice. The method detailed below is designed for accuracy, precision, and robustness, making it suitable for both routine quality control and research applications.

Proposed HPLC Method Parameters

The development of this method was guided by the physicochemical properties of this compound (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ) and established chromatographic principles for aromatic amines and esters.[1][2]

ParameterSpecificationRationale
Chromatographic Mode Reverse-PhaseThe non-polar stationary phase (C18) is well-suited for retaining the aromatic this compound, while a polar mobile phase allows for efficient elution.
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)A C18 column provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[3][4]
Mobile Phase Methanol: 10 mM Ammonium Acetate Buffer (pH 4.5) (60:40, v/v)Methanol is a common organic modifier in reverse-phase HPLC. The ammonium acetate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the amine functionality.[3]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.[3]
Detection Wavelength 235 nmAromatic amines typically exhibit strong absorbance in the UV region. A wavelength of 235 nm is often used for the detection of primary aromatic amines, offering good sensitivity.[3][5]
Column Temperature 25°CMaintaining a constant column temperature is crucial for ensuring reproducible retention times.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the step-by-step workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions (Stock and Working) Sample Prepare Sample Solution (Dissolve in Mobile Phase) Standard->Sample Filter Filter all solutions (0.45 µm syringe filter) Sample->Filter Inject Inject into HPLC System Filter->Inject Transfer to vials Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 235 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any robust analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation of this HPLC method would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The RSD of the results should be ≤ 2.0% when parameters like mobile phase composition, pH, and flow rate are slightly varied.
Hypothetical Validation Data Summary

The following table presents a summary of hypothetical data obtained from the validation of the proposed HPLC method.

Validation ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD%)
- Repeatability0.85%
- Intermediate Precision1.20%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Specificity No interference from placebo or known impurities.
Validation Process Workflow

This diagram outlines the logical flow of the method validation process.

Validation_Workflow Start Method Development Complete Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical workflow for the validation of an analytical method.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC-UV method offers an excellent balance of performance and accessibility, other techniques can also be employed for the analysis of this compound. Here, we compare our proposed method with GC-MS and UV-Vis Spectrophotometry.

Performance Comparison
ParameterValidated HPLC-UV MethodGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Selectivity High (Chromatographic separation)Very High (Chromatographic separation and mass fragmentation)Low (Measures total absorbance at a specific wavelength)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerate to Low (Longer run times)High
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow
Need for Derivatization NoPotentially, to improve volatility and thermal stability.No
Matrix Effect Low to ModerateLow to ModerateHigh
In-depth Comparison

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, with a boiling point of approximately 352°C, GC analysis is feasible.[1]

  • Advantages: The primary advantage of GC-MS is its exceptional selectivity and sensitivity. The mass spectrometer provides structural information, which is invaluable for definitive identification and can help in distinguishing the analyte from co-eluting impurities. This is particularly useful for trace-level analysis in complex matrices.[6][7]

  • Disadvantages: A significant drawback is the potential need for derivatization. The primary amine group in this compound can interact with the stationary phase, leading to poor peak shape and reduced recovery. Derivatization to a less polar and more volatile derivative can mitigate this but adds an extra step to the sample preparation process, increasing time and the potential for error. The high cost of instrumentation and maintenance is another consideration.

UV-Vis Spectrophotometry:

This technique is based on the absorption of ultraviolet or visible light by the analyte. It is a simple, rapid, and cost-effective method.

  • Advantages: The low cost of instrumentation and high sample throughput make it attractive for routine analysis where high selectivity is not required.

  • Disadvantages: The major limitation of UV-Vis spectrophotometry is its lack of selectivity.[8] Any compound in the sample matrix that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. This makes it unsuitable for the analysis of complex samples containing multiple UV-absorbing species. While it can be useful for the analysis of pure substances or simple formulations, it lacks the resolving power of chromatographic methods.

Decision-Making Framework

The choice of analytical method depends on the specific requirements of the analysis. The following diagram provides a decision-making framework.

Method_Selection node_rect node_rect Start Need to quantify This compound? Complex_Matrix Is the sample matrix complex? Start->Complex_Matrix High_Sensitivity Is very high sensitivity (trace levels) required? Complex_Matrix->High_Sensitivity Yes High_Throughput Is high throughput a priority? Complex_Matrix->High_Throughput No HPLC Use Validated HPLC-UV High_Sensitivity->HPLC No GCMS Consider GC-MS High_Sensitivity->GCMS Yes High_Throughput->HPLC No UVVis Consider UV-Vis Spectrophotometry High_Throughput->UVVis Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine, accurate, and reliable quantification of this compound, a validated reverse-phase HPLC method with UV detection stands out as the most balanced approach. It offers a judicious blend of selectivity, sensitivity, and cost-effectiveness, making it well-suited for the demanding environments of pharmaceutical and chemical research and development. While GC-MS provides superior sensitivity and selectivity, its complexity and cost may not be justified for all applications. Conversely, UV-Vis spectrophotometry, though simple and inexpensive, is hampered by its lack of specificity.

The choice of the most appropriate analytical technique is a critical decision that should be guided by the specific analytical challenge at hand, including the nature of the sample matrix, the required level of sensitivity, and practical considerations such as sample throughput and budget. This guide provides the necessary framework and data to make an informed decision, ensuring the generation of high-quality, reliable data in your analytical endeavors.

References

Isomeric Effects on the Photophysical Properties of Derived Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular design, isomerism—the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms—stands out as a critical, yet often subtle, determinant of a compound's function. For researchers, scientists, and drug development professionals working with organic dyes, a deep understanding of isomeric effects is not merely academic; it is fundamental to harnessing the full potential of these chromophores. The precise arrangement of atoms dictates the electronic landscape of a molecule, profoundly influencing how it interacts with light. This guide provides an in-depth comparison of how different forms of isomerism modulate the photophysical properties of dyes, supported by experimental data and validated protocols.

The Foundational Role of Isomerism in Photophysics

The photophysical properties of a dye—its ability to absorb and emit light, the efficiency of its fluorescence, and its stability in the excited state—are all intrinsically linked to its molecular structure. Isomers, despite having identical atomic constituents, can exhibit dramatically different behaviors. These differences arise from variations in:

  • Molecular Geometry and Symmetry: Changes in bond angles and planarity affect the overlap of molecular orbitals, altering the energies of the ground and excited states.

  • Dipole Moment: The distribution of charge within a molecule, which can vary significantly between isomers, influences solvent interactions and the energies of electronic transitions.

  • Intermolecular Interactions: The spatial arrangement of functional groups dictates how dye molecules interact with each other, leading to phenomena like aggregation, which can drastically alter photophysical outcomes.

This guide will explore three key types of isomerism: cis-trans (E/Z) isomerism, regioisomerism, and the isomerism of molecular aggregates (H- vs. J-aggregates), providing a framework for understanding and predicting the photophysical consequences of structural changes.

Case Study 1: Cis-Trans (E/Z) Isomerism and Photoswitching

Cis-trans isomerism, often observed in molecules with double bonds, is perhaps the most classic example of how stereochemistry governs photophysical properties. Azobenzene and its derivatives are archetypal photoswitches, molecules that can be reversibly converted between two isomeric states using light.[1]

The Azobenzene Model: Two Isomers, Two Fates

The two isomers of azobenzene, trans-azobenzene and cis-azobenzene, have distinct properties:

  • trans-Azobenzene: This is the more thermodynamically stable isomer. It is nearly planar, possesses no net dipole moment, and exhibits a strong π-π* absorption band in the ultraviolet region (~320 nm) and a weaker n-π* transition around 440 nm.[2]

  • cis-Azobenzene: This isomer is non-planar and has a significant dipole moment.[2] Its absorption spectrum is also different, with a strong n-π* band near 440 nm.[2]

The key feature of azobenzenes is their ability to undergo photoisomerization. Irradiation with UV light (~320-360 nm) converts the trans isomer to the cis isomer. Conversely, the cis isomer can be switched back to the trans form with blue light (~440 nm) or through thermal relaxation in the dark.[1] This reversible switching forms the basis of numerous applications, from molecular machines to photopharmacology.

Comparative Photophysical Data: trans- vs. cis-Azobenzene
Propertytrans-Azobenzenecis-AzobenzeneRationale for Difference
Thermodynamic Stability More StableLess StableSteric hindrance in the non-planar cis form.
Molecular Geometry PlanarNon-planarRotation around the N=N bond is constrained.[1]
Dipole Moment ~0 D~3.0 DAsymmetric charge distribution in the cis isomer.[2]
λmax (π-π) ~320 nm (high intensity)~280 nm (lower intensity)The planar structure of the trans isomer allows for greater π-orbital overlap and a lower energy transition.
λmax (n-π) ~440 nm (low intensity)~440 nm (higher intensity)The n-π* transition is symmetry-forbidden in the trans isomer, leading to low intensity.[2]
Fluorescence Generally non-fluorescentGenerally non-fluorescentEfficient and rapid photoisomerization provides a dominant non-radiative decay pathway, quenching fluorescence.[3]
Photoisomerization Quantum Yield (Φt→c) ~0.10 - 0.25 (wavelength dependent)N/AEfficient conversion upon absorption of a UV photon.
Photoisomerization Quantum Yield (Φc→t) N/A~0.40 - 0.55 (wavelength dependent)Efficient back-isomerization upon absorption of a visible photon.[4][5]

Data compiled from various sources.[1][2][3][4][5]

Experimental Protocol: Monitoring Photoisomerization of Azobenzene with UV-Vis Spectroscopy

This protocol describes the steps to quantify the photoswitching behavior of an azobenzene derivative in solution.

Objective: To measure the change in the absorption spectrum of an azobenzene derivative upon irradiation with UV and visible light, demonstrating the conversion between trans and cis isomers.

Materials:

  • Azobenzene derivative

  • Spectroscopic grade solvent (e.g., Toluene, DMSO)

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 365 nm LED)

  • Visible light source (e.g., 450 nm LED or a filtered white light source)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted so that the absorbance maximum of the trans isomer is between 0.8 and 1.2.

  • Initial Spectrum (Thermal Equilibrium): Place the cuvette in the spectrophotometer and record the absorption spectrum. In the dark, the solution will predominantly contain the thermodynamically stable trans isomer. This is your baseline spectrum.

  • trans to cis Isomerization: Remove the cuvette from the spectrophotometer and irradiate it with the UV lamp for a set period (e.g., 60 seconds). The distance from the lamp to the cuvette should be kept constant.

  • Spectrum of Photostationary State 1 (PSS1): Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. You should observe a decrease in the π-π* band and a potential increase in the n-π* band, indicating the formation of the cis isomer. Repeat steps 3 and 4 until no further spectral changes are observed, indicating that the photostationary state (a stable mixture of cis and trans isomers under UV light) has been reached.

  • cis to trans Isomerization: Take the cuvette containing the PSS1 solution and irradiate it with the visible light source for a set period (e.g., 60 seconds).

  • Spectrum of Photostationary State 2 (PSS2): Immediately record the absorption spectrum. You should see the spectrum begin to revert to the initial trans form. Repeat steps 5 and 6 until the spectrum is stable, indicating the new photostationary state under visible light.

  • Data Analysis: Overlay the spectra of the initial trans state, the UV-induced photostationary state, and the visible light-induced photostationary state to visualize the reversible isomerization.

G cluster_prep Preparation cluster_exp Experiment Cycle cluster_analysis Analysis prep Prepare Azobenzene Solution spec1 Record Initial (trans) Spectrum prep->spec1 irradiate_uv Irradiate with UV Light (e.g., 365 nm) spec1->irradiate_uv Induce t->c spec2 Record Spectrum (Photostationary State 1) irradiate_uv->spec2 irradiate_vis Irradiate with Visible Light (e.g., 450 nm) spec2->irradiate_vis Induce c->t spec3 Record Spectrum (Photostationary State 2) irradiate_vis->spec3 spec3->irradiate_uv Repeat Cycle analyze Overlay Spectra & Analyze Isomer Ratios spec3->analyze

Caption: Experimental workflow for monitoring azobenzene photoswitching.

Case Study 2: Regioisomerism in Fluorescent Dyes

Regioisomers are compounds that have the same functional groups but at different positions on a parent structure. This seemingly minor change can lead to significant differences in photophysical properties by altering the electronic communication between different parts of the molecule. This is particularly evident in donor-π-acceptor (D-π-A) dyes.[6][7]

The BODIPY Core: A Versatile Scaffold

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[] The properties of BODIPY dyes can be finely tuned by introducing substituents at various positions on the core structure.[9] Attaching electron-donating and electron-accepting groups at different positions creates regioisomers with distinct intramolecular charge transfer (ICT) characteristics, which directly impacts their fluorescence.[7]

For instance, consider a D-A substituted spirobifluorene core. Placing donor and acceptor groups at the 2 and 7 positions versus the 2 and 2' positions creates regioisomers. These isomers show different physical properties, including emission wavelength, photoluminescence quantum yield (PLQY), and fluorescence lifetime, due to the altered spatial arrangement and electronic coupling between the donor and acceptor moieties.[7][10]

Comparative Photophysical Data: A Hypothetical D-π-A Regioisomer Pair

The following table illustrates typical differences observed between two regioisomers of a fluorescent dye.

PropertyRegioisomer A (e.g., 2,5-substituted)Regioisomer B (e.g., 2,6-substituted)Rationale for Difference
λabs (nm) 485470The substitution pattern in Isomer A allows for more effective π-conjugation and a stronger intramolecular charge transfer (ICT) character, lowering the HOMO-LUMO gap.[6]
λem (nm) 540515Consistent with the absorption, the lower energy gap in Isomer A results in a red-shifted emission.[6]
Stokes Shift (nm) 5545Isomer A may have a more significant change in geometry and dipole moment upon excitation, leading to greater excited-state relaxation and a larger Stokes shift.
Molar Extinction Coefficient (ε, M-1cm-1) 85,00070,000The transition dipole moment is likely larger in the more conjugated Isomer A, leading to a higher probability of photon absorption.
Fluorescence Quantum Yield (ΦF) 0.850.95Isomer A's stronger ICT character might open up non-radiative decay pathways (e.g., through torsional motion), slightly reducing its fluorescence efficiency compared to the more rigid Isomer B.[11]
Fluorescence Lifetime (τ, ns) 4.25.0The fluorescence lifetime is related to the quantum yield and the radiative decay rate. The higher quantum yield and slightly lower radiative rate of Isomer B contribute to a longer lifetime.

This table represents typical trends observed in D-π-A regioisomers.[6][10][11]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical measure of a dye's emission efficiency. The comparative method, using a well-characterized standard, is the most common and reliable approach.[12][13]

Objective: To determine the fluorescence quantum yield of an unknown dye sample (test) by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Test dye and a suitable standard dye (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein). The standard should absorb and emit in a similar spectral region as the test sample.[14]

  • Spectroscopic grade solvents (the same solvent should be used for both test and standard if possible).

  • UV-Vis Spectrophotometer and a Fluorescence Spectrometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the chosen solvent.

  • Prepare a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the test and standard samples. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution in the series. Note the absorbance value at the excitation wavelength that will be used for fluorescence measurements.

  • Measure Fluorescence Emission: Using the fluorescence spectrometer, record the corrected emission spectrum for each solution. The excitation wavelength and all instrument parameters (e.g., slit widths) must be kept identical for all measurements of both the test and standard samples.

  • Integrate Emission Spectra: Calculate the integrated area under the corrected emission curve for each spectrum.

  • Plot Data: For both the test and standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The data for each series should yield a straight line. Determine the gradient (slope) of each line. The quantum yield of the test sample (ΦX) can then be calculated using the following equation:[12]

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the test and standard samples, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used).

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_test Prepare Dilution Series of Test Dye abs Measure Absorbance (Abs < 0.1 at λex) prep_test->abs prep_std Prepare Dilution Series of Standard Dye prep_std->abs fluor Measure Corrected Emission Spectra abs->fluor integrate Integrate Emission Intensity fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Gradients (Slopes) plot->calc final_calc Calculate Φx using Comparative Equation calc->final_calc

Caption: Workflow for determining relative fluorescence quantum yield.

Case Study 3: Isomerism in Molecular Aggregates (H- vs. J-Aggregates)

When dye molecules are in close proximity, as in concentrated solutions or the solid state, they can self-assemble into aggregates. The specific geometric arrangement of the molecules within these aggregates—a form of supramolecular isomerism—dramatically alters the photophysical properties of the ensemble compared to the individual monomeric dyes.[15] The interactions are described by exciton theory, which predicts two main types of aggregates: H- and J-aggregates.[16]

  • H-aggregates (Hypsochromic): In this arrangement, dye molecules are typically stacked face-to-face. This parallel alignment of transition dipoles leads to strong electronic coupling. Upon excitation, only the transition to the higher energy exciton state is allowed, resulting in a blue-shift (hypsochromic shift) of the absorption band compared to the monomer. H-aggregates are often characterized by low fluorescence quantum yields.[16][17]

  • J-aggregates (Bathochromic): Named after E.E. Jelley, who first observed them, J-aggregates feature a head-to-tail arrangement of dye molecules. This alignment of transition dipoles results in the transition to the lower energy exciton state being favored. This causes a sharp, intense, and red-shifted (bathochromic shift) absorption band, known as the J-band. J-aggregates often exhibit enhanced fluorescence (superradiance) with a small Stokes shift.[15][16]

Cyanine dyes are well-known for their propensity to form both H- and J-aggregates depending on factors like concentration, solvent, and the presence of salts or additives.[17][18]

Comparative Photophysical Data: Monomer vs. Aggregates
PropertyMonomerH-AggregateJ-Aggregate
Absorption Spectrum Single bandBlue-shifted, often broadened bandRed-shifted, sharp, intense band (J-band)
Emission Spectrum Normal fluorescenceWeak or quenched fluorescenceRed-shifted, often sharp fluorescence
Stokes Shift ModerateLarge (if emissive)Small
Fluorescence Quantum Yield (ΦF) ModerateLow / QuenchedHigh (Superradiance)
Exciton Coupling N/AStrong, positive couplingStrong, negative coupling

Data compiled from various sources.[15][16][17]

G cluster_H H-Aggregate (Face-to-Face) cluster_J J-Aggregate (Head-to-Tail) H1 Dye H2 Dye H3 Dye H_label Absorption shifts to HIGHER Energy (Blue Shift) J1 Dye J2 Dye J1->J2 J3 Dye J2->J3 J_label Absorption shifts to LOWER Energy (Red Shift)

Caption: Schematic of H- and J-aggregate arrangements and their spectral effects.

Conclusion

The isomeric form of a dye is a paramount factor in determining its photophysical properties. From the reversible photoswitching of cis-trans isomers like azobenzene to the fine-tuning of fluorescence via regioisomerism in BODIPY dyes, and the dramatic spectral shifts induced by H- and J-aggregation, the spatial arrangement of atoms and molecules dictates the interaction with light. For researchers in materials science and drug development, leveraging these isomeric effects through rational design is a powerful strategy for creating novel dyes with tailored absorption, emission, and responsive behaviors for advanced applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the benchtop to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of dimethyl 4-aminoisophthalate, ensuring the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is an aromatic amine and a diester. While specific comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) for it and its isomers indicate several key hazards.

According to available safety information, dimethyl aminoisophthalate isomers are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Additionally, some sources indicate that dimethyl 4-aminophthalate is harmful if swallowed[4]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Summary of Hazard Information for Aminoisophthalate Derivatives

Hazard StatementClassificationPrecautionary Measures
Causes skin irritation[1][3]Skin IrritantWear protective gloves and clothing. In case of contact, wash skin with soap and water[1][5].
Causes serious eye irritation[1][3]Eye IrritantWear safety glasses or goggles[2]. In case of contact, rinse cautiously with water for several minutes[1][6].
May cause respiratory irritation[1][3]Specific Target Organ Toxicity (Single Exposure)Avoid breathing dust/fumes. Use in a well-ventilated area or with respiratory protection[1][2].
Harmful if swallowed[4]Acute Toxicity, OralDo not eat, drink, or smoke when handling. If swallowed, seek medical attention[4][7].

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is the first line of defense against chemical exposure.

Required Personal Protective Equipment
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile)[2].

  • Eye and Face Protection: Use chemical safety goggles or a face shield[2][6].

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact[2].

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls

All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[1]. An eyewash station and safety shower must be readily accessible[6].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal.

  • Step 1: Identify the Waste Stream. this compound waste should be classified as non-halogenated organic solid waste. Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizers[6].

  • Step 2: Use a Designated Waste Container. Collect solid this compound waste in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[1].

  • Step 3: Label the Waste Container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name and contact information of the generating laboratory or individual.

On-Site Storage

Temporary storage of the waste container within the laboratory must adhere to safety regulations.

  • Step 1: Secure Storage Location. Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials[1].

  • Step 2: Monitor Accumulation. Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area and the time limits for storage.

Disposal Pathway

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Step 1: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.

  • Step 2: Documentation. Complete all necessary waste disposal forms as required by your institution and the waste vendor.

  • Step 3: Professional Disposal. The licensed waste disposal facility will typically incinerate the chemical waste at high temperatures in a controlled environment to ensure complete destruction. Do not attempt to dispose of this chemical down the drain or in regular trash[1][6].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand[1].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][6].

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways[1].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste as This compound B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Handle in a Chemical Fume Hood B->C D Use Designated Non-Halogenated Solid Waste Container C->D E Securely Seal and Label Container with Chemical Name and Hazards D->E F Store in a Ventilated, Secondary Containment Area E->F G Monitor Accumulation Time and Volume Limits F->G H Contact EHS for Waste Pickup G->H I Complete Waste Disposal Manifest H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most current information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 4-aminoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Dimethyl 4-aminoisophthalate necessitates a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an aromatic amine and a phthalate ester. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of these chemical classes demand a cautious approach. Aromatic amines can be irritants and may have other long-term health effects, while some phthalates are recognized as potential endocrine disruptors[1][2]. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing accidental exposure.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed[1]. Safety data sheets for structurally similar compounds indicate that it may also cause skin, eye, and respiratory irritation[3][4][5].

Hazard Summary for this compound and Related Compounds:

Hazard StatementClassificationPrimary Routes of ExposurePotential Health Effects
Harmful if swallowed[1]Acute Toxicity, Oral (Category 4)IngestionHarmful if ingested.
Causes skin irritation[4][5]Skin Corrosion/IrritationSkin ContactRedness, itching, and inflammation.
Causes serious eye irritation[4][5]Serious Eye Damage/Eye IrritationEye ContactPain, redness, and potential damage to eye tissue.
May cause respiratory irritation[3][4][5]Specific Target Organ ToxicityInhalationCoughing, shortness of breath, and irritation of the respiratory tract.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment for this compound and its chemical class.

Hand Protection: Selecting the Right Gloves

Given that skin contact is a primary exposure route, selecting the appropriate gloves is paramount. The choice of glove material should be based on its chemical resistance to aromatic amines and esters.

Recommended Glove Types:

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals, including many esters and are a suitable choice for handling this compound in solid form or in solution with common laboratory solvents[4][6].

  • Neoprene Gloves: Provide excellent protection against acids, caustics, and oils, and can be considered as an alternative[6].

Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated. Before use, visually inspect gloves for any signs of degradation or punctures.

Eye and Face Protection: Shielding from Splashes and Dust

Chemical splash goggles are mandatory whenever handling this compound, whether in solid or solution form[4][5][6][7]. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles to protect the entire face[6][8].

Body Protection: A Barrier Against Contamination

A standard laboratory coat is the minimum requirement for body protection. However, for tasks involving larger quantities of the compound or with a higher potential for spills, a chemical-resistant apron or coveralls should be worn over the lab coat[7][8]. Ensure that lab coats are fully buttoned and that sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Preventing Inhalation of Particulates

When handling the solid form of this compound, particularly when weighing or transferring the powder, there is a risk of inhaling airborne dust particles. In such situations, respiratory protection is necessary.

  • For low-level dust exposure: A NIOSH-approved N95 dust mask may be sufficient[9].

  • For higher potential exposure or in poorly ventilated areas: A half-mask or full-face respirator with particulate filters (P100) is recommended[10][11].

All respiratory protection should be used in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Procedural Guidance: From Donning to Disposal

The effectiveness of PPE is not only in its selection but also in its correct use. The following workflow diagrams illustrate the proper procedures for donning, doffing, and disposing of PPE when working with this compound.

Donning and Doffing Procedure

Proper sequencing is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Disposal_Workflow Start Handling Complete Step1 Remove Outer Gloves Start->Step1 Step2 Place in Labeled Hazardous Waste Bag Step1->Step2 Step3 Remove Other Contaminated PPE Step2->Step3 Step4 Segregate Waste Streams Step3->Step4 Step5 Seal and Document Waste Container Step4->Step5 End Arrange for Professional Disposal Step5->End

References

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